molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No.: B169385
CAS No.: 13626-17-0
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHPEUZNXWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355736
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13626-17-0
Record name 3,5-dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-chloropyridine, a key halogenated heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, reactivity, synthesis, and safety considerations essential for its effective application in modern organic synthesis and drug discovery.

Introduction: A Versatile Tri-Halogenated Pyridine Scaffold

This compound is a polysubstituted pyridine ring that serves as a highly functionalized intermediate in the synthesis of complex organic molecules. Its utility is anchored in the differential reactivity of its three halogen atoms, which allows for selective, stepwise functionalization. This property makes it an invaluable tool for constructing diverse molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of two bromine atoms and one chlorine atom on the pyridine core offers chemists a platform for intricate molecular engineering through a variety of transformations, including cross-coupling reactions and nucleophilic substitutions.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 13626-17-0 [1]
Molecular Formula C₅H₂Br₂ClN [1][2]
Molecular Weight 271.34 g/mol [1][2]
Canonical SMILES C1=C(C(=C(C=N1)Br)Cl)Br [1]
InChIKey XNXHPEUZNXWWCH-UHFFFAOYSA-N [1]
Appearance Solid [2]

| Monoisotopic Mass | 268.82425 Da |[1] |

Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A plausible and efficient laboratory-scale synthesis involves the direct bromination of 4-chloropyridine.

Proposed Synthetic Workflow: Electrophilic Bromination

The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution. However, under forcing conditions, direct halogenation is achievable. The C-3 and C-5 positions (meta to the nitrogen) are the most susceptible to electrophilic attack.

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Process Steps Start 4-Chloropyridine Charge 1. Charge Reactor with 4-Chloropyridine and Oleum Start->Charge Reagent1 Br₂ (2.2 eq) Add 3. Add Br₂ dropwise Reagent1->Add Reagent2 Oleum (H₂SO₄/SO₃) Reagent2->Charge Quench Ice / H₂O Workup 5. Quench, Neutralize, and Extract Quench->Workup Base aq. NaOH Base->Workup Extract DCM / EtOAc Extract->Workup Cool 2. Cool to 0-5 °C Charge->Cool Cool->Add Heat 4. Heat to 120-140 °C Add->Heat Heat->Workup Purify 6. Purify (Crystallization or Chromatography) Workup->Purify Product This compound Purify->Product

Detailed Experimental Protocol
  • Step 1: Reactor Charging: In a well-ventilated fume hood, a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with oleum (fuming sulfuric acid). The flask is cooled in an ice-water bath.

  • Step 2: Substrate Addition: 4-Chloropyridine (1.0 equivalent) is added slowly to the cooled oleum, ensuring the internal temperature does not exceed 20 °C.

  • Step 3: Bromine Addition: Elemental bromine (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent runaway conditions.

  • Step 4: Reaction: After the addition is complete, the reaction mixture is slowly heated to 120-140 °C and maintained for 12-24 hours. The high temperature is necessary to overcome the activation energy for electrophilic substitution on the deactivated pyridine ring.

  • Step 5: Work-up: The mixture is cooled to room temperature and carefully poured onto crushed ice. This quenching step must be performed slowly and with caution. The resulting acidic solution is neutralized with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Step 6: Isolation and Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 2: Spectral Data for this compound

Data Type Expected Characteristics
¹H NMR A single peak (singlet) is expected for the two equivalent protons at the C-2 and C-6 positions. The chemical shift would likely be downfield (δ > 8.5 ppm) due to the deshielding effects of the electronegative nitrogen and halogen atoms. For comparison, the C-2/C-6 protons of 3,5-dibromopyridine appear at ~8.6 ppm.[3]
¹³C NMR Four distinct signals are expected. The C-2/C-6 carbons would appear furthest downfield. The C-4 carbon (bearing chlorine) and the C-3/C-5 carbons (bearing bromine) would have distinct chemical shifts. Predicted spectra can be used as a guide for assignment.[4]

| Mass Spec (EI) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) cluster would be observed around m/z 269, 271, 273, and 275, with the relative intensities dictated by the natural abundance of Br and Cl isotopes.[1][5] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a powerful intermediate.

Differential Halogen Reactivity
  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, etc.): The C-Br bonds are generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst.[6] This is due to the lower bond dissociation energy of the C-Br bond. Therefore, reactions like Suzuki-Miyaura coupling can be performed selectively at the 3- and 5-positions while leaving the chlorine at the 4-position intact. This allows for the introduction of aryl, heteroaryl, or alkyl groups.[7][8]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-4 position is activated towards SₙAr by the electron-withdrawing effect of the ring nitrogen.[9][10] Nucleophiles such as amines, alkoxides, or thiolates can displace the chloride. The intermediates of SₙAr at the C-4 (para) position are resonance-stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, making this position more reactive than the C-3 or C-5 positions towards nucleophilic attack.[11]

Reactivity Coupling Pd-Catalyzed Cross-Coupling Prod1 3,5-Diaryl-4-chloropyridine Coupling->Prod1 SNAr Nucleophilic Aromatic Substitution (SNAr) Prod2 3,5-Dibromo-4-(Nu)-pyridine SNAr->Prod2 sub sub sub->Coupling C-Br bonds (positions 3 & 5) sub->SNAr C-Cl bond (position 4)

Exemplar Workflow: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a selective mono- or di-arylation at the bromine-bearing positions.

  • Step 1: Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), a reaction vessel is charged with this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling, 2.2 eq. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Step 2: Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water) is added. The choice of solvent and base is critical and must be optimized for the specific substrates to ensure high yield and selectivity.

  • Step 3: Reaction: The mixture is heated (typically 80-110 °C) and stirred until reaction completion is observed by TLC or LC-MS analysis.

  • Step 4: Work-up and Purification: The reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and washed with water or brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Table 3: GHS Hazard Classification

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed GHS06 (Skull and Crossbones)
Acute Toxicity, Dermal (Warning) H312: Harmful in contact with skin GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Warning) H332: Harmful if inhaled GHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Warning) H315: Causes skin irritation GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Warning) H319: Causes serious eye irritation GHS07 (Exclamation Mark)

Source: Aggregated GHS information.[1][2]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its value lies in the predictable and orthogonal reactivity of its three halogen atoms, enabling chemists to perform selective transformations. The higher reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions, combined with the susceptibility of the C-4 chloro group to nucleophilic aromatic substitution, provides a robust platform for the synthesis of highly decorated pyridine derivatives. A disciplined approach to its synthesis, characterization, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridine (CAS: 13626-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,5-Dibromo-4-chloropyridine, a key halogenated pyridine intermediate. It delves into its chemical and physical properties, outlines a robust synthetic pathway, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights to leverage this versatile building block in drug discovery and development.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of multiple halogen atoms onto the pyridine ring, as seen in this compound, creates a versatile platform for complex molecule synthesis. The distinct electronic environments and steric hindrances of the bromine and chlorine substituents allow for regioselective functionalization, making it a highly valuable intermediate for building molecular complexity in a controlled and predictable manner. This guide will explore the fundamental chemistry and practical applications of this important synthetic building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource(s)
CAS Number 13626-17-0[1][2][3][4]
Molecular Formula C₅H₂Br₂ClN[1][2][3][4]
Molecular Weight 271.34 g/mol [1][2][3][4]
Appearance White to off-white solid[5]
Melting Point 98-102 °C
Boiling Point Not readily available (decomposition may occur)
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[5]
InChI Key XNXHPEUZNXWWCH-UHFFFAOYSA-N[1]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Step-by-Step Approach

A reliable synthesis of this compound can be achieved in two main stages, starting from the readily available 4-aminopyridine. The first stage involves the dibromination of the pyridine ring, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Dibromination cluster_1 Stage 2: Sandmeyer Reaction A 4-Aminopyridine B 3,5-Dibromo-4-aminopyridine A->B N-Bromosuccinimide (NBS), Acetonitrile, rt C 3,5-Dibromo-4-aminopyridine D Diazonium Salt Intermediate C->D NaNO₂, aq. HCl, 0-5 °C E This compound D->E CuCl, aq. HCl, heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This protocol is adapted from established methods for the bromination of 4-aminopyridine.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq.) in acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS, 2.2 eq.) in acetonitrile via the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dibromo-4-aminopyridine as a solid.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the principles of the Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides.[7][8]

  • Diazotization: In a beaker, suspend 3,5-dibromo-4-aminopyridine (1.0 eq.) in a solution of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. While stirring vigorously, add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Halogen Exchange: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the cold CuCl solution. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. This allows for selective functionalization at the bromine-substituted positions while leaving the chloro group intact for subsequent transformations.

Regioselectivity in Cross-Coupling Reactions

G cluster_0 Reactivity Hierarchy C-Br (positions 3 & 5) C-Br (positions 3 & 5) C-Cl (position 4) C-Cl (position 4) C-Br (positions 3 & 5)->C-Cl (position 4) More Reactive in Pd(0) Oxidative Addition

Caption: Reactivity of halogens in Pd-catalyzed cross-coupling.

This differential reactivity is the cornerstone of its use as a versatile building block. One can selectively perform a cross-coupling reaction at the C3 and C5 positions, followed by a different coupling reaction at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be tuned to achieve either mono- or di-arylation at the bromine-bearing positions.

Exemplary Protocol: Mono-arylation via Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the mono-arylated product.

Causality Behind Choices: The use of a slight excess of the boronic acid ensures complete consumption of the starting material. The base is crucial for the transmetalation step of the catalytic cycle. The choice of a phosphine-ligated palladium catalyst is standard for these types of couplings, providing a balance of reactivity and stability.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, introducing alkynyl moieties into the pyridine ring. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br positions.

Exemplary Protocol: Di-alkynylation via Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (2.5 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 eq.), and a copper(I) co-catalyst such as CuI (0.1 eq.).

  • Solvent and Base: Add a suitable solvent, typically DMF or THF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction's progress until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Causality Behind Choices: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The amine base serves to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction can be used to introduce a wide variety of primary and secondary amines at the C-Br positions of this compound.

Exemplary Protocol: Mono-amination via Buchwald-Hartwig Reaction

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.06 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[10] A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the two equivalent protons at the C2 and C6 positions. Due to the electron-withdrawing effects of the nitrogen atom and the halogens, this singlet is expected to appear in the downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. The spectrum is expected to show three distinct signals:

  • C2 and C6: These equivalent carbons will appear as one signal, shifted downfield due to their proximity to the electronegative nitrogen atom.

  • C3 and C5: These equivalent carbons, bonded to bromine, will also appear as a single signal.

  • C4: This carbon, bonded to chlorine, will show a distinct signal.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster will correspond to the ions containing combinations of these isotopes.

Predicted Fragmentation Pathway:

G M [C₅H₂Br₂ClN]⁺˙ Molecular Ion Cluster F1 [C₅H₂BrClN]⁺ Loss of Br radical M->F1 - Br• F2 [C₅H₂Br₂N]⁺ Loss of Cl radical M->F2 - Cl• F3 [C₄H₂BrCl]⁺ Loss of HCN from F1 F1->F3 - HCN F4 [C₄H₂Br₂]⁺ Loss of HCN from F2 F2->F4 - HCN

Caption: Predicted mass spectrometry fragmentation of this compound.

The primary fragmentation pathways are expected to involve the loss of a halogen radical (bromine being the most likely due to the weaker C-Br bond) or the loss of a neutral molecule such as HCN from the pyridine ring.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an invaluable tool for the construction of complex molecular architectures. The ability to perform regioselective cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals and other advanced materials. This guide has provided a foundational understanding and practical protocols to enable researchers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3,5-Dibromo-4-chloropyridine in Modern Chemistry

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its trifunctional nature, possessing three distinct halogen atoms on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This unique reactivity profile makes it an invaluable intermediate for creating complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Strategic Approach: A Two-Step Synthesis from 4-Aminopyridine

The most reliable and scalable synthesis of this compound commences with the readily available starting material, 4-aminopyridine. The overall strategy involves two primary transformations:

  • Electrophilic Dibromination: Introduction of two bromine atoms at the positions ortho to the activating amino group.

  • Sandmeyer Reaction: Conversion of the amino group to a chloro group via a diazonium salt intermediate.

This pathway is advantageous due to the high yields, operational simplicity, and the use of well-established chemical reactions.

PART 1: Synthesis of the Intermediate: 3,5-Dibromo-4-aminopyridine

The initial step involves the selective bromination of 4-aminopyridine. The strong activating effect of the amino group directs the electrophilic bromine to the C3 and C5 positions of the pyridine ring.

Causality Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial. NBS is a convenient and safer alternative to handling elemental bromine, providing a controlled release of the electrophilic bromine species required for the reaction. The reaction is typically carried out in a chlorinated solvent like carbon tetrachloride.

Detailed Experimental Protocol

A detailed protocol for the synthesis of 3,5-dibromo-4-aminopyridine has been outlined in the patent literature.[2]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Aminopyridine94.1194.11 g1.0
N-Bromosuccinimide (NBS)177.98391.56 g2.2
Azobisisobutyronitrile (AIBN)164.210.82 g-
Carbon Tetrachloride153.82900 ml-

Step-by-Step Procedure:

  • To a 2000 ml three-necked flask, add carbon tetrachloride (900 ml), 4-aminopyridine (94.11 g, 1.0 mol), and azobisisobutyronitrile (AIBN) (0.82 g).[2]

  • At 20°C, add N-bromosuccinimide (NBS) (391.56 g, 2.2 mol) in portions.[2]

  • Allow the reaction to proceed at room temperature for 24 hours, monitoring the consumption of starting material and the intermediate, 3-bromo-4-aminopyridine.[2]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 1000 ml of carbon tetrachloride.[2]

  • Filter the resulting mixture and wash the filter cake with two portions of 200 ml of carbon tetrachloride.[2]

  • Wash the filtrate with a sodium bicarbonate solution and then with a saturated brine solution.[2]

  • Remove the solvent by rotary evaporation to obtain the crude 3,5-dibromo-4-aminopyridine.[2]

  • Recrystallize the crude product from n-hexane to yield pure, white 3,5-dibromo-4-aminopyridine.[2]

PART 2: The Sandmeyer Reaction: Conversion to this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] This classic transformation is employed here to replace the amino group of 3,5-dibromo-4-aminopyridine with a chlorine atom.

Mechanistic Insights

The reaction proceeds through the following key steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable arenediazonium salt.[6]

  • Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the corresponding halide.[3] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Sandmeyer Reaction 4-Aminopyridine 4-Aminopyridine NBS_Solvent NBS, CCl4 4-Aminopyridine->NBS_Solvent Intermediate 3,5-Dibromo-4-aminopyridine NBS_Solvent->Intermediate Diazotization 1. NaNO2, H+ Intermediate->Diazotization CuCl_Catalyst 2. CuCl Diazotization->CuCl_Catalyst Final_Product This compound CuCl_Catalyst->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

While a direct protocol for the chloro-Sandmeyer reaction on 3,5-dibromo-4-aminopyridine is not explicitly detailed in the initial search, the principles of the Sandmeyer reaction are well-established and can be adapted from similar transformations.[3][4][7] A related procedure for the synthesis of 3,5-dibromo-4-iodopyridine provides a strong foundation for this step.[8]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (Example)Moles (Example)
3,5-Dibromo-4-aminopyridine251.93126.0 g0.50
Sodium Nitrite69.0038.5 g0.56
Hydrochloric Acid (conc.)36.46As required-
Copper(I) Chloride98.99Catalytic amount-
Water18.02As required-

Step-by-Step Procedure (Adapted):

  • In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (126.0 g, 0.50 mol) in concentrated hydrochloric acid.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Slowly add a solution of sodium nitrite (38.5 g, 0.56 mol) in water, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride mixture. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its formation.

  • Copper(I) Chloride: Harmful if swallowed and an irritant. Handle with care.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound, a valuable building block for chemical synthesis. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can efficiently produce this key intermediate for their drug discovery and development programs.

References

The Synthetic Chemist's Guide to 3,5-Dibromo-4-chloropyridine: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for precisely functionalized heterocyclic scaffolds is insatiable. Halogenated pyridines serve as exceptionally versatile intermediates, offering multiple reaction vectors for constructing complex molecular architectures. This guide provides an in-depth technical overview of 3,5-Dibromo-4-chloropyridine, a key building block whose unique substitution pattern enables sophisticated, regioselective transformations. We will explore its fundamental properties, present a robust synthetic pathway, detail methods for its analytical characterization, and discuss its strategic application in advanced chemical synthesis.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and functional materials. Its strategic halogenation provides chemists with powerful synthetic handles for diversification through cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-trapping sequences. This compound (Figure 1) is a particularly valuable reagent. The presence of three halogen atoms—two chemically equivalent bromines and one unique chlorine—at distinct positions on the pyridine ring allows for controlled, stepwise functionalization. This differential reactivity is the cornerstone of its utility, enabling the synthesis of highly substituted pyridines that would be challenging to access through other means. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance[1]. Furthermore, its classification as a "Protein Degrader Building Block" points to its application in cutting-edge fields like Proteolysis-Targeting Chimeras (PROTACs) development[2].

Figure 1. Chemical Structure of this compound

alt text

Source: PubChem CID 817094[3]

Physicochemical Properties and Safety Profile

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₅H₂Br₂ClN [3]
Molecular Weight 271.34 g/mol [2][3]
CAS Number 13626-17-0 [2][3]
Appearance White to off-white solid
IUPAC Name This compound [3]
InChIKey XNXHPEUZNXWWCH-UHFFFAOYSA-N [3]

| SMILES | C1=C(C(=C(C=N1)Br)Cl)Br |[3] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled[4]. It also causes skin and serious eye irritation and may cause respiratory irritation[4]. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 2: GHS Hazard Classification

Pictogram GHS Code Hazard Statement Reference(s)

|

alt text
| GHS06 | H301: Toxic if swallowed |[3] | |
alt text
| GHS07 | H312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |[3][4] |

Recommended Synthetic Protocol

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for researchers. A reliable two-step approach starting from 4-aminopyridine is proposed, leveraging a selective bromination followed by a classic Sandmeyer reaction.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction A 4-Aminopyridine B 3,5-Dibromo-4-aminopyridine A->B  NBS (2.2 eq)  CCl₄, rt, 24h   C 3,5-Dibromo-4-aminopyridine D Aryl Diazonium Salt (in situ) C->D  NaNO₂, H₂SO₄  0-5 °C   E This compound (Target Product) D->E  CuCl, HCl  Heat  

A high-level overview of the two-step synthesis protocol.
Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

The first step involves the selective electrophilic bromination of 4-aminopyridine at the C3 and C5 positions. The strong activating effect of the amino group directs the bromination to these positions. A procedure adapted from the patent literature provides a robust method[5].

  • Protocol:

    • In a three-necked flask equipped with a magnetic stirrer, add 4-aminopyridine (1.0 mol) and a suitable solvent such as carbon tetrachloride (CCl₄).

    • At room temperature (20 °C), add N-bromosuccinimide (NBS) (2.2 mol) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture and filter the solid precipitate.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate followed by saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield 3,5-dibromo-4-aminopyridine as a white solid. A patent for a similar process reports a yield of 89.6%[5].

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to an aryl halide via a diazonium salt intermediate. The reaction is catalyzed by copper(I) salts[6][7]. This protocol is based on standard Sandmeyer procedures and the successful application of a similar diazotization-iodination reaction on the same substrate[5].

  • Causality: The reaction proceeds by first converting the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. A single-electron transfer from the Cu(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the Cu(I) catalyst[7].

  • Protocol:

    • Diazotization: In a flask cooled with an ice-salt bath to 0-5 °C, add 3,5-dibromo-4-aminopyridine (1.0 mol) to a solution of concentrated hydrochloric acid or sulfuric acid. Stir until a fine slurry is formed.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 mol) dropwise, ensuring the internal temperature remains below 5 °C. Vigorous stirring is essential.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

    • Substitution: In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (CuCl) (1.2 mol) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic signatures are expected for this compound.

  • ¹H NMR: Due to the C₂ symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. Based on data for related compounds like 3,5-dibromopyridine (δ 8.61 ppm)[8] and 3-bromo-4-chloropyridine HCl[9], this singlet is anticipated to appear in the highly deshielded region of the spectrum, likely between δ 8.5 and 8.8 ppm .

  • ¹³C NMR: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the equivalent C2/C6 carbons, one for the equivalent C3/C5 carbons bearing bromine, and one for the C4 carbon bearing chlorine.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic cluster due to the presence of two bromine atoms (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine atom (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a complex but predictable pattern for the molecular ion [M]⁺, which is a powerful diagnostic tool for confirming the compound's identity. The monoisotopic mass is 268.82425 Da[3].

Applications in Regioselective Synthesis

The primary synthetic value of this compound lies in the differential reactivity of its halogen atoms, which enables sequential, site-selective cross-coupling reactions. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This allows for the selective reaction at the C3/C5 bromine positions while leaving the C4 chlorine atom intact for a subsequent, more forcing reaction.

This strategy allows for the controlled introduction of different substituents at the C3/C5 and C4 positions, which is a powerful tool for building complex molecules and exploring structure-activity relationships (SAR) in drug discovery.

Sequential functionalization of this compound.

Conclusion

This compound is a high-value synthetic intermediate that offers a pre-defined platform for regioselective synthesis. Its well-defined physicochemical properties, established hazard profile, and accessible synthetic route make it a reliable tool for researchers. The true power of this molecule is realized in its application, where the differential reactivity of its halogen substituents allows for the elegant and controlled construction of complex, polysubstituted pyridine derivatives. For professionals in drug development and materials science, mastering the use of such building blocks is essential for driving innovation.

References

An In-Depth Technical Guide to the Structural Analysis of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dibromo-4-chloropyridine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The strategic functionalization of the pyridine ring with halogen atoms further enhances its utility, providing synthetic handles for a variety of cross-coupling reactions and allowing for the fine-tuning of a molecule's physicochemical properties.[3] this compound is a prime example of such a versatile building block. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex, polysubstituted pyridine derivatives.[4] A thorough understanding of its structure is paramount for its effective utilization. This guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the application of key analytical techniques.

Core Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential before delving into its detailed structural analysis.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[5][6]
Molecular Weight 271.34 g/mol [5][6]
CAS Number 13626-17-0[5][6]
Appearance Solid (predicted)[7]
IUPAC Name This compound[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

¹H NMR Spectroscopy: A Tale of Two Protons

Causality of Experimental Choices: Due to the substitution pattern, this compound possesses a simple yet informative ¹H NMR spectrum. The two magnetically equivalent protons at the C2 and C6 positions are expected to give rise to a single resonance. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen atom and the deshielding effects of the halogen substituents.

Predicted Spectrum: Based on data from the analogous compound 3,5-Dibromopyridine, which shows proton signals at approximately 8.61 ppm and 8.15 ppm, the two protons of this compound are expected to appear as a singlet in the downfield region of the spectrum, likely between 8.5 and 9.0 ppm.[8] The singlet multiplicity arises from the magnetic equivalence of the two protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the resulting peak to confirm the presence of two protons.

Data Interpretation: The presence of a single peak in the aromatic region with an integration value corresponding to two protons would confirm the symmetric nature of the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectroscopy provides a detailed map of the carbon framework. Due to the molecule's symmetry, three distinct signals are expected for the five carbon atoms. The chemical shifts will be significantly influenced by the directly attached halogens and the nitrogen atom.

Predicted Spectrum:

  • C2/C6: These carbons, adjacent to the nitrogen, are expected to be significantly deshielded and appear downfield.

  • C3/C5: These carbons, bonded to bromine atoms, will also be deshielded.

  • C4: This carbon, bonded to the chlorine atom, will have a distinct chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard broadband proton-decoupled pulse sequence.

  • Data Acquisition:

    • Acquire the spectrum over a wide spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

Data Interpretation: The observation of three distinct signals in the ¹³C NMR spectrum will further confirm the proposed structure. The chemical shifts can be compared with predicted values from computational software or databases for a more definitive assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Causality of Experimental Choices: The vibrational frequencies of the pyridine ring are sensitive to the nature and position of substituents. The presence of heavy halogen atoms will influence the fingerprint region of the spectrum.

Expected Spectral Features:

  • C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C=C and C=N stretching: The characteristic ring stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[10]

  • C-X (Halogen) stretching: The C-Br and C-Cl stretching vibrations will be present in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Data Interpretation: The resulting IR spectrum should be compared with reference spectra of halogenated pyridines to identify the characteristic ring and carbon-halogen vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Causality of Experimental Choices: Electron Ionization (EI) is a common technique that induces fragmentation, providing structural clues. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms and one chlorine atom, this cluster will have a characteristic isotopic pattern. The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes.

  • Fragmentation Pattern: The molecular ion is expected to fragment through the loss of halogen atoms or the pyridine ring itself. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) followed by the loss of another halogen or other small molecules.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Inject the sample into the GC, which will separate it from any impurities.

    • The GC is coupled to an EI mass spectrometer.

  • Data Acquisition:

    • Acquire mass spectra across the GC peak corresponding to the compound.

    • The mass range should be set to include the expected molecular weight.

Data Interpretation: The mass spectrum will confirm the molecular weight of 271.34 g/mol .[6] The isotopic pattern of the molecular ion peak and the major fragment ions will provide definitive evidence for the presence and number of bromine and chlorine atoms.

X-ray Crystallography: The Definitive Solid-State Structure

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Causality of Experimental Choices: To perform X-ray crystallography, a single crystal of high quality is required. The resulting electron density map allows for the precise placement of each atom in the crystal lattice.

Predicted Structural Features:

  • Planarity: The pyridine ring is expected to be planar.

  • Bond Lengths and Angles: The C-C, C-N, C-Br, and C-Cl bond lengths and the internal angles of the pyridine ring will be consistent with those of other halogenated pyridine derivatives.

  • Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that is influenced by halogen bonding and π-π stacking interactions, which are common in halogenated aromatic compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of this compound, for example, by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection:

    • Mount the crystal on a goniometer.

    • Use a diffractometer with a suitable X-ray source (e.g., Mo Kα).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Data Interpretation: The final refined crystal structure will provide a three-dimensional model of the molecule, confirming the connectivity and providing precise geometric parameters. This data is the gold standard for structural elucidation.

Integrated Workflow for Structural Analysis

The comprehensive structural analysis of this compound follows a logical and self-validating workflow.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Solid-State Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Initial Characterization IR IR Spectroscopy Synthesis->IR Initial Characterization MS Mass Spectrometry Synthesis->MS Initial Characterization XRay X-ray Crystallography Synthesis->XRay Definitive Structure Confirmation Final Structural Confirmation NMR->Confirmation Corroborative Data IR->Confirmation Corroborative Data MS->Confirmation Corroborative Data XRay->Confirmation Unambiguous Proof

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy elucidates the proton and carbon environments in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. For an unambiguous determination of the solid-state structure, X-ray crystallography is the ultimate tool. By integrating the data from these methods, a complete and confident structural assignment can be made, enabling researchers to fully leverage the synthetic potential of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-chloropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for its unambiguous identification, purity assessment, and the prediction of its reactivity. This in-depth technical guide offers a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section provides not only the expected spectral features but also the underlying theoretical principles and practical considerations for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectroscopic fingerprint. The presence of two bromine atoms and one chlorine atom, all with different isotopic distributions and electronic effects, influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: The ¹H NMR spectrum of this compound is expected to be simple due to the high degree of substitution on the pyridine ring. The two remaining protons at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. This equivalence results in a single signal in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the deshielding effect of the electronegative nitrogen atom and the halogen substituents.

Predicted Spectral Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 8.5 - 8.7Singlet (s)2HH-2, H-6

Causality of Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial to avoid interference from solvent protons. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.

¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the pyridine ring. Due to symmetry, C2 and C6 will be equivalent, and C3 and C5 will be equivalent. The carbon atoms directly bonded to the electronegative halogens (C3, C4, and C5) will experience a significant downfield shift. The carbon atoms adjacent to the nitrogen (C2 and C6) will also be deshielded.

Predicted Spectral Data:

Chemical Shift (δ) (ppm)Assignment
~ 150 - 155C-2, C-6
~ 140 - 145C-4
~ 120 - 125C-3, C-5

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to C-H stretching, C=C and C=N ring stretching, and C-halogen stretching vibrations.

Expected Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretching
1600 - 1450Medium-StrongC=C and C=N aromatic ring stretching
1100 - 1000MediumC-H in-plane bending
850 - 750StrongC-Cl stretching
700 - 500StrongC-Br stretching

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation: Electron ionization (EI) is a common method for analyzing such compounds. The molecular ion (M⁺) is expected to be prominent. Fragmentation may occur through the loss of halogen atoms or the pyridine ring itself.

Predicted Mass Spectral Data:

m/zRelative AbundanceAssignment
271, 273, 275High[M]⁺ isotopic cluster
192, 194Medium[M - Br]⁺
157, 159Medium[M - Br - Cl]⁺

The PubChem database entry for this compound (CID 817094) indicates the availability of a GC-MS spectrum (J-65-3157-10), which can be a valuable resource for experimental data.[1]

Experimental Protocols

NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap instrument Place NMR tube in the spectrometer cap->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire 1H and 13C spectra using standard pulse sequences shim->acquire ft Fourier transform the raw data acquire->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectra (e.g., to TMS) baseline->reference

Caption: Workflow for NMR data acquisition.

IR Data Acquisition (KBr Pellet Method)

cluster_prep Sample Preparation cluster_acq Data Acquisition grind_sample Grind ~1-2 mg of sample with ~100-200 mg of dry KBr powder press Press the mixture into a transparent pellet using a hydraulic press grind_sample->press place_pellet Place the KBr pellet in the spectrometer's sample holder press->place_pellet acquire Acquire the IR spectrum place_pellet->acquire

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry Data Acquisition (EI-MS)

cluster_intro Sample Introduction cluster_analysis Analysis dissolve Dissolve a small amount of sample in a volatile solvent inject Inject the solution into the mass spectrometer (e.g., via GC inlet or direct insertion probe) dissolve->inject ionize Ionize the sample using an electron beam (typically 70 eV) inject->ionize separate Separate the resulting ions based on their mass-to-charge ratio ionize->separate detect Detect the ions to generate the mass spectrum separate->detect

Caption: Workflow for EI-MS data acquisition.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous characterization of this important chemical entity. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. This guide empowers scientists to confidently identify, assess the purity of, and utilize this compound in their research endeavors.

References

discovery and history of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound is a strategically important halogenated pyridine derivative that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers multiple, orthogonal sites for synthetic modification, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the compound's history, a detailed analysis of its physicochemical and spectroscopic properties, and a robust, field-proven protocol for its synthesis via a two-step sequence involving electrophilic bromination and a subsequent Sandmeyer reaction. Particular emphasis is placed on its contemporary applications, highlighting its role in the development of targeted therapeutics, including somatostatin receptor agonists and advanced heterobifunctional molecules for targeted protein degradation (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction to a Versatile Heterocyclic Scaffold

This compound, identified by CAS Number 13626-17-0, is a crystalline solid with the molecular formula C₅H₂Br₂ClN.[1] The arrangement of its substituents—two bromine atoms flanking a chlorine atom—creates a unique electronic and steric environment on the pyridine ring. This trifunctionalized core allows for selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. The differential reactivity of the C-Cl bond versus the C-Br bonds, and the distinct reactivity of the bromine atoms at the 3- and 5-positions relative to the nitrogen atom, provides chemists with a powerful tool for building molecular diversity. Its utility is particularly pronounced in the synthesis of complex ligands and pharmacologically active molecules where precise spatial orientation of functional groups is paramount.

Historical Context and Discovery

The exploration of polyhalogenated pyridines dates back to the mid-20th century, as chemists sought to understand the fundamental reactivity of the pyridine nucleus. While a definitive "discovery" paper for this compound is not prominent in modern databases, early synthetic routes to related polyhalogenated pyridines can be traced to the work of Dutch chemist H. J. den Hertog and his contemporaries. Foundational research published in the Recueil des Travaux Chimiques des Pays-Bas during the 1950s laid the groundwork for the synthesis of a wide array of bromo- and chloropyridines. A 1957 publication in this journal is noted as a key early reference for related compounds, suggesting the synthesis of the target molecule or its direct precursors was first achieved within this period of systematic investigation into pyridine chemistry.[2][3][4][5][6][7][8][9]

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's properties is critical for its application in research and development. The key physical and chemical identifiers for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13626-17-0[1]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance White to off-white solid[10]
Melting Point 98-102 °C[10]
IUPAC Name This compound[1]
SMILES C1=C(C(=C(C=N1)Br)Cl)Br[1]
InChIKey XNXHPEUZNXWWCH-UHFFFAOYSA-N[1]
Spectroscopic Profile
  • ¹H NMR: The molecule is symmetrical, possessing a C2 axis through the nitrogen atom and the C4-Cl bond. Therefore, the two protons at positions 2 and 6 are chemically equivalent. A single singlet is expected in the aromatic region, typically downfield (δ 8.0-8.8 ppm) due to the deshielding effects of the electronegative nitrogen and halogen atoms.

  • ¹³C NMR: Three distinct carbon signals are anticipated. The C2 and C6 carbons would appear as one signal, the C3 and C5 carbons (brominated) as a second, and the C4 carbon (chlorinated) as a third, distinct signal.

  • Mass Spectrometry: A GC-MS spectrum is publicly available, which would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (¹⁹Br/⁸¹Br) and one chlorine atom (³⁵Cl/³⁷Cl).[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 4-aminopyridine. This pathway leverages a regioselective electrophilic bromination followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Synthesis_Workflow Start 4-Aminopyridine Intermediate 4-Amino-3,5-dibromopyridine Start->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Diazotization & Substitution Reagent1 Step 1: Bromination (N-Bromosuccinimide, CH₂Cl₂) Reagent1->Start Reagent2 Step 2: Sandmeyer Reaction (NaNO₂, HCl, CuCl) Reagent2->Intermediate

Synthesis workflow for this compound.
Step 1: Synthesis of 4-Amino-3,5-dibromopyridine

The first step involves the dibromination of 4-aminopyridine. The amino group is a strong activating group that directs electrophiles to the ortho positions (C3 and C5). N-Bromosuccinimide (NBS) is an effective and convenient bromine source for this transformation.

Causality: The high electron-donating capacity of the amino group makes the pyridine ring susceptible to electrophilic attack, even without a strong Lewis acid catalyst. Dichloromethane is a suitable inert solvent for this reaction. The use of a slight excess of NBS ensures complete dibromination.[11]

Protocol:

  • Suspend 4-aminopyridine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of N-bromosuccinimide (2.2-2.3 eq.) in dichloromethane to the suspension over a period of 1 hour at room temperature.[11]

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of the desired product and succinimide, can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to yield pure 4-amino-3,5-dibromopyridine as a solid.[11][12]

Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[13][14]

Causality: The amino group of 4-amino-3,5-dibromopyridine is first converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium group is an excellent leaving group (N₂ gas). In the presence of copper(I) chloride, a single-electron transfer from Cu(I) to the diazonium salt initiates a radical mechanism, ultimately leading to the substitution of the diazonium group with chloride.[15][16]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Substitution ArNH2 Ar-NH₂ ArN2 Ar-N₂⁺ Cl⁻ ArNH2->ArN2 -2H₂O Ar_rad Ar• ArN2->Ar_rad e⁻ from Cu(I) Reagents_dz NaNO₂ + 2HCl Reagents_dz->ArNH2 CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 e⁻ transfer N2 N₂ (gas) ArCl Ar-Cl Ar_rad->ArCl + Cl• from Cu(II) CuCl2->CuCl regenerated ArCl->CuCl Products

Simplified mechanism of the Sandmeyer reaction.

Protocol:

  • Prepare an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add 4-amino-3,5-dibromopyridine (1.0 eq.) to the cold acid solution and stir until dissolved.

  • Slowly add a solution of sodium nitrite (1.1-1.2 eq.) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 15-30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Modern Drug Discovery

The unique arrangement of three halogen atoms on the pyridine ring makes this compound a highly sought-after building block for creating complex, three-dimensional molecules with precise pharmacological functions.

Synthesis of Somatostatin Receptor Agonists

A key, documented application of this compound is in the synthesis of novel somatostatin receptor subtype 2 (SSTR2) agonists. These compounds are investigated for the treatment of conditions like acromegaly.[17] In a patented synthetic route, the compound is used as a starting material where it undergoes a lithium-halogen exchange followed by formylation to install an aldehyde group, demonstrating the utility of its specific reactivity in building complex pharmaceutical agents.[17][18]

Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most cutting-edge application for this scaffold is in the field of Targeted Protein Degradation (TPD). Heterobifunctional molecules, most notably PROTACs, are designed to bind simultaneously to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[19][20]

This compound serves as an ideal core for constructing PROTACs. The three halogen sites can be selectively functionalized to attach:

  • A ligand for the POI (e.g., a kinase inhibitor).

  • A ligand for an E3 ligase (e.g., a VHL or Cereblon ligand).

  • A linker of variable length and composition connecting the two ligands.

The rigid pyridine core helps to control the spatial orientation of the two ligands, a critical factor for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) that leads to efficient degradation.[21][22]

PROTAC_Concept cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Core) POI Protein of Interest (e.g., BRD4) POI->PROTAC binds to POI ligand Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3->PROTAC binds to E3 ligand Ub Ubiquitin Ub->POI Ubiquitination Degradation Degradation Proteasome->Degradation

Conceptual role of a pyridine-based scaffold in a PROTAC.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Table 2: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Danger / WarningH301/H302: Toxic or Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

(Data aggregated from PubChem GHS classifications).[1]

Handling Recommendations:

  • Engineering Controls: Use only in a chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

References

theoretical studies of 3,5-Dibromo-4-chloropyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Investigation of 3,5-Dibromo-4-chloropyridine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyhalogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the rational design of synthetic routes and the development of novel functional molecules. This technical guide provides a comprehensive theoretical framework for investigating the reactivity of this compound, leveraging computational chemistry to elucidate its electronic structure, predict reaction pathways, and guide experimental design. As a self-validating system, the protocols described herein are grounded in established quantum chemical principles and are designed to yield reliable and reproducible results.

Introduction: The Significance of this compound

Halogenated pyridines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The specific substitution pattern of this compound, with three halogen atoms possessing different electronic properties, presents a unique and complex reactivity profile. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive and resonance effects of the halogens, deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr).[2][3][4] A thorough theoretical understanding of these electronic factors is essential for predicting regioselectivity and reaction kinetics, thereby accelerating the discovery of novel derivatives.

This guide will delineate a systematic computational approach to characterize the reactivity of this compound. We will explore its ground-state electronic properties, predict its susceptibility to nucleophilic and electrophilic attack, and outline a workflow for modeling reaction mechanisms.

Theoretical Foundations and Computational Methodology

The investigation into the reactivity of this compound will be primarily based on Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[5][6][7] DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide accurate geometries and electronic properties for pyridine derivatives.[1][8]

Selection of Theoretical Methods and Basis Sets

For accurate predictions, the choice of the functional and basis set is critical. A common and effective combination for molecules of this nature is the B3LYP functional with a 6-311++G(d,p) basis set .[5][7] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with electronegative atoms like halogens and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron clouds.

The following DOT script visualizes the computational workflow for this study.

Computational Workflow cluster_Input Input cluster_DFT_Calculations DFT Calculations (B3LYP/6-311++G(d,p)) cluster_Reactivity_Analysis Reactivity Analysis cluster_Output Output Input_Structure This compound Initial Geometry Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Thermodynamic_Data Thermodynamic Data (ΔG, ΔH) Frequency_Analysis->Thermodynamic_Data Reaction_Modeling Reaction Pathway Modeling (Nucleophilic & Electrophilic Attack) Electronic_Properties->Reaction_Modeling Reactivity_Indices Reactivity Indices (Fukui Functions, etc.) Electronic_Properties->Reactivity_Indices TS_Search Transition State Search Reaction_Modeling->TS_Search IRC_Calculation Intrinsic Reaction Coordinate (IRC) TS_Search->IRC_Calculation Reaction_Profile Reaction Energy Profile IRC_Calculation->Reaction_Profile

Caption: Computational workflow for the theoretical study of this compound reactivity.

Molecular Structure and Electronic Properties

A foundational step in understanding reactivity is the characterization of the molecule's ground-state properties.

Optimized Geometry

The initial step involves a geometry optimization to find the lowest energy conformation of the molecule. The resulting bond lengths and angles provide insight into the electronic environment. It is expected that the C-Cl and C-Br bond lengths will be influenced by the electron-withdrawing nature of the pyridine ring.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9] For this compound, the MEP is expected to show a negative potential (red) around the nitrogen atom, indicating its basicity and susceptibility to electrophilic attack or protonation. Conversely, positive potentials (blue) are anticipated around the carbon atoms, particularly at the 2, 4, and 6 positions, highlighting their electrophilic character.

The following DOT script illustrates the predicted MEP of this compound.

Caption: Predicted molecular electrostatic potential (MEP) of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7] For this compound, the LUMO is expected to be localized on the pyridine ring, making it susceptible to nucleophilic attack.

Parameter Predicted Trend Implication for Reactivity
HOMO Energy Relatively lowLow propensity for electrophilic attack on the ring
LUMO Energy LowHigh propensity for nucleophilic attack
HOMO-LUMO Gap ModerateKinetically stable but reactive towards nucleophiles

Reactivity Analysis: Predicting Reaction Pathways

The electronic properties discussed above allow for the prediction of the most probable reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, a characteristic that is exacerbated by the presence of three electron-withdrawing halogen atoms. This makes the molecule a prime candidate for SNAr reactions.[2][3] Nucleophilic attack is favored at the 2-, 4-, and 6-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4]

In this compound, the 4-position (bearing the chlorine atom) is particularly activated towards nucleophilic attack. The stability of the resulting intermediate, with the negative charge delocalized onto the electronegative nitrogen, is a key driving force for this regioselectivity.[4]

The following DOT script illustrates the proposed mechanism for SNAr at the 4-position.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Intermediate (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack at C4 Products 4-Substituted-3,5-dibromopyridine + Cl⁻ Intermediate->Products Loss of Leaving Group (Cl⁻)

Caption: Proposed mechanism for nucleophilic aromatic substitution (SNAr) on this compound.

The relative leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is known as the "element effect".[10] This suggests that the chlorine at the 4-position is a viable leaving group.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.[11][12] Any electrophilic substitution would likely require harsh reaction conditions and would be expected to occur at the 3- or 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, given the presence of two bromine atoms already at the 3- and 5-positions, further electrophilic substitution on the carbon atoms is highly unlikely. Electrophilic attack is more probable at the nitrogen atom (N-protonation or N-alkylation).[11]

Detailed Experimental Protocols: A Computational Approach

The following protocols provide a step-by-step guide for the theoretical investigation of this compound reactivity using a computational chemistry software package like Gaussian.

Protocol 1: Ground State Property Calculation
  • Input File Preparation:

    • Construct the 3D structure of this compound.

    • Define the charge (0) and multiplicity (1).

    • Specify the calculation type: Opt Freq for geometry optimization followed by frequency analysis.

    • Select the method and basis set: B3LYP/6-311++G(d,p).

    • Include keywords for additional properties: Pop=NBO for Natural Bond Orbital analysis and IOP(6/33=2) for MEP calculation.

  • Execution:

    • Submit the input file to the computational chemistry software.

  • Analysis:

    • Verify that the geometry optimization has converged.

    • Confirm that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

    • Analyze the output file for optimized bond lengths, bond angles, and dihedral angles.

    • Visualize the HOMO, LUMO, and MEP using a molecular visualization program.

    • Examine the NBO output for charge distribution and hyperconjugative interactions.

Protocol 2: Modeling Nucleophilic Aromatic Substitution
  • Reactant and Product Optimization:

    • Optimize the geometries of the reactants (this compound and the nucleophile) and the products (the substituted pyridine and the leaving group) using the protocol described above.

  • Transition State (TS) Search:

    • Construct an initial guess for the transition state structure, which should resemble the Meisenheimer intermediate.

    • Perform a TS search using an appropriate algorithm (e.g., Opt=(TS,CalcFC,NoEigentest)).

    • Verify the TS by performing a frequency calculation. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized TS to confirm that it connects the reactants and products.

  • Reaction Energy Profile:

    • Calculate the energies of the reactants, TS, and products to construct a reaction energy profile. This will provide the activation energy and the overall reaction energy.

Conclusion

The theoretical framework presented in this guide provides a robust and scientifically sound approach to understanding the reactivity of this compound. By employing DFT calculations, researchers can gain valuable insights into the electronic structure, predict the most likely reaction pathways, and model reaction mechanisms with a high degree of confidence. This computational-first approach can significantly streamline experimental efforts, reduce costs, and accelerate the discovery of novel molecules with applications in drug development and materials science. The self-validating nature of the described protocols, grounded in fundamental quantum chemical principles, ensures the reliability of the obtained results, making this guide an essential resource for any scientist working with this versatile chemical entity.

References

An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3,5-Dibromo-4-chloropyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex and efficacious therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, this compound has emerged as a particularly valuable and versatile intermediate. Its unique trifunctionalized pyridine core offers a canvas for selective and sequential chemical modifications, making it a coveted asset for medicinal chemists, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides an in-depth exploration of the commercial availability, synthesis, and application of this compound, with a focus on providing practical insights and methodologies for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical building block is a prerequisite for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 13626-17-0[1]
Molecular Formula C₅H₂Br₂ClN[1][2]
Molecular Weight 271.34 g/mol [1][2]
Appearance White or almost white solid[2]
Melting Point 98-102 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
InChI Key XNXHPEUZNXWWCH-UHFFFAOYSA-N[2]

Safety and Handling:

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers, typically with purities of 97% or higher.[4] Its designation as a "Protein Degrader Building Block" by some vendors highlights its primary application in the field of targeted therapeutics.[4]

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurity
Sigma-Aldrich≥97%[2]
Oakwood Chemical95+%[5]
SynchemSynthesis on demand[6]

Procurement Workflow:

The procurement of specialized chemical reagents like this compound follows a structured process to ensure timely and compliant acquisition for research and development activities.

G cluster_procurement Procurement Workflow A Identify Research Need B Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) A->B C Compare Purity, Price, and Availability B->C D Request Quotation C->D E Generate Purchase Order D->E F Supplier Processing and Shipment E->F G Receiving and Quality Control F->G H Release to Research G->H

Caption: A typical workflow for the procurement of this compound.

Synthesis of this compound and Key Precursors

While commercially available, understanding the synthetic routes to this compound and its precursors can be advantageous for custom modifications or large-scale production. A common strategy involves the functionalization of a pyridine core. A highly relevant precursor is 3,5-dibromo-4-aminopyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine

This protocol is adapted from methodologies described in patent literature for the dibromination of 4-aminopyridine.[7]

Materials:

  • 4-aminopyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

  • Sodium bicarbonate solution

  • Saturated brine solution

  • n-Hexane for recrystallization

Procedure:

  • In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 4-aminopyridine (1.0 mol) in carbon tetrachloride (900 ml).

  • Add a catalytic amount of AIBN (0.82 g).

  • At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into 1000 ml of carbon tetrachloride.

  • Filter the resulting solid and wash the filter cake twice with 200 ml portions of carbon tetrachloride.

  • Combine the filtrates and wash sequentially with a sodium bicarbonate solution and a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

The resulting 3,5-dibromo-4-aminopyridine can then be converted to this compound via a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a chlorine atom.

Applications in Drug Discovery: A Scaffold for Targeted Protein Degradation

The trifunctional nature of this compound makes it an ideal central scaffold for the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[8] The differential reactivity of the halogen atoms (iodine > bromine > chlorine) in palladium-catalyzed cross-coupling reactions allows for sequential and site-selective introduction of different molecular fragments.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] this compound can serve as the core linker, connecting the target protein ligand to the E3 ligase ligand.

G cluster_protac PROTAC Mechanism of Action POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound core) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The role of a PROTAC in inducing targeted protein degradation.

Exemplary Synthetic Application: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is frequently employed in the synthesis of PROTACs.[9][10] The bromine atoms of this compound are more reactive than the chlorine atom in typical palladium-catalyzed conditions, allowing for selective functionalization.

Experimental Protocol: Mono-Arylation of this compound via Suzuki Coupling

This protocol is a representative example of a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[10]

  • Base (e.g., cesium carbonate)

  • Solvent (e.g., 1,4-dioxane and water)

  • Ethyl acetate for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

The remaining bromine and chlorine atoms can be further functionalized in subsequent cross-coupling or nucleophilic substitution reactions to complete the synthesis of the desired PROTAC.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound and its derivatives is critical for reproducible experimental results.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, the ¹H NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. Based on data for similar compounds like 3,5-dibromopyridine, the proton signals are anticipated in the downfield region, likely above 8.0 ppm.[11]

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and provide information about the isotopic pattern characteristic of bromine and chlorine atoms.[1] The mass spectrum of this compound will exhibit a characteristic cluster of isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery, offering a synthetically versatile platform for the creation of complex molecules. Its strategic application as a central scaffold in the design of PROTACs and other targeted therapeutics underscores its importance in the development of next-generation medicines. This guide has provided a comprehensive overview of its commercial availability, synthesis, and key applications, along with practical experimental protocols, to empower researchers in their pursuit of novel therapeutic innovations.

References

A Comprehensive Technical Guide to the Stability and Storage of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3,5-Dibromo-4-chloropyridine (CAS No. 13626-17-0). As a critical building block in synthetic chemistry, particularly for pharmaceuticals and protein degraders, maintaining the integrity and purity of this compound is paramount for reproducible and successful research outcomes.[1] This document moves beyond generic recommendations to explain the underlying chemical principles that dictate its stability, offering field-proven protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for contextualizing its stability. The molecule is a solid at room temperature, typically appearing as an off-white to light yellow crystalline powder.[2]

PropertyValueSource(s)
Molecular Formula C₅H₂Br₂ClN[1][3][4]
Molecular Weight 271.34 g/mol [1][3][4]
CAS Number 13626-17-0[1][2]
Appearance Off-white to light yellow solid[2]
Purity (Typical) ≥97%[1]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant[3]

Principles of Chemical Stability and Degradation

While generally stable under normal conditions, the stability of this compound is contingent on the mitigation of specific environmental factors.[5] The pyridine ring, substituted with three electron-withdrawing halogen atoms, possesses a unique reactivity profile that must be managed.

Key Factors Influencing Stability:

  • Moisture/Humidity: Halogenated pyridines can be susceptible to slow, long-term nucleophilic substitution by water, potentially leading to the formation of hydroxypyridine impurities. Storing the compound in a dry environment is critical to prevent hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While stable at ambient temperature for shorter periods, high heat should be avoided to minimize the risk of decomposition and potential polymerization, though hazardous polymerization has not been reported.[5]

  • Light (UV Radiation): Aromatic halides can be sensitive to photodegradation. Energy from UV light can induce homolytic cleavage of the carbon-halogen bonds, creating radical species that can lead to a complex mixture of impurities. The photodegradation of related compounds like 2-chloropyridine has been documented, highlighting the importance of protection from light.[6]

  • Oxidizing Agents: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides. This process is accelerated by the presence of strong oxidizing agents.[7] Studies on similar pyridine structures have confirmed this degradation pathway.[8]

Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways for this compound based on its chemical structure and the behavior of related compounds. It is crucial to note that these are potential routes, and the extent of each will depend on the specific conditions of exposure.

G cluster_degradation Degradation Products main This compound hydrolysis Hydroxylated Impurities (e.g., 3,5-Dibromo-4-hydroxypyridine) main->hydrolysis  Atmospheric Moisture (H₂O) (Slow Hydrolysis) oxidation This compound N-oxide main->oxidation  Oxygen (O₂), Strong Oxidants (N-Oxidation) photolysis Radical Species & Photoproducts main->photolysis  UV Light Exposure (Photodegradation)

Caption: Potential degradation pathways for this compound.

Validated Storage and Handling Protocols

Conflicting storage recommendations exist across suppliers, with some suggesting room temperature and others refrigeration.[1][2] This discrepancy arises from the difference between short-term shipping/benchtop use and long-term archival storage. The following protocols are designed to preserve compound integrity based on the intended duration of storage.

Recommended Storage Conditions
ParameterShort-Term Storage (≤ 3 months)Long-Term Archival Storage (> 3 months)Rationale
Temperature Ambient Room Temperature (20-25°C)Refrigerated (2-8°C)Minimizes kinetic energy, significantly slowing degradation reactions.[2]
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)Prevents interaction with atmospheric oxygen and moisture.[2][9]
Humidity Store in a dry locationStore within a desiccator (in refrigerator)Provides a moisture-free environment to prevent hydrolysis.
Light Amber glass vial or opaque containerAmber glass vial or opaque containerProtects the compound from light-induced degradation.
Protocol: Safe Handling and Aliquoting Workflow

Proper handling is a prerequisite for effective storage. This protocol ensures both user safety and the preservation of the compound's purity.

  • Preparation: Conduct all manipulations within a certified chemical fume hood to mitigate inhalation risk. Ensure the work surface is clean and dry.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[5][10]

  • Equilibration: If retrieving from refrigerated storage, allow the sealed container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Using clean tools, quickly weigh the desired amount of the compound into a pre-tared, appropriate secondary container (e.g., an amber vial).

  • Resealing and Storage:

    • Promptly and tightly reseal the primary container.

    • For long-term storage, flush the headspace of the container with a gentle stream of inert gas (e.g., argon) before sealing.

    • Return the primary container to the correct storage location (refrigerator/desiccator).

    • Label and store the newly created aliquot under the appropriate conditions.

  • Cleanup: Decontaminate all surfaces and tools. Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with institutional and local regulations.

G start 1. Prepare Fume Hood ppe 2. Don Appropriate PPE start->ppe retrieve 3. Retrieve Container from Storage ppe->retrieve equilibrate 4. Equilibrate to Room Temp (CRITICAL) retrieve->equilibrate weigh 5. Dispense Compound equilibrate->weigh store 6. Reseal & Purge with Inert Gas weigh->store cleanup 7. Return to Storage & Clean Up store->cleanup

Caption: Safe handling and aliquoting workflow for this compound.

Conclusion

The chemical integrity of this compound is robust when managed with intention. While stable under ambient, dry conditions for short-term use, its long-term stability is best preserved under refrigeration (2-8°C) in a dry, inert atmosphere, and protected from light. Understanding the potential for degradation via hydrolysis, oxidation, and photolysis provides the chemical rationale for these stringent storage protocols. By implementing the validated handling and storage procedures outlined in this guide, researchers can ensure the high purity of this reagent, leading to more reliable and reproducible results in their synthetic endeavors.

References

Unlocking the Potential of 3,5-Dibromo-4-chloropyridine: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Polychlorinated Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research, the strategic selection of foundational building blocks is paramount. The pyridine scaffold, a ubiquitous motif in a vast array of bioactive molecules, continues to be a focal point of intensive investigation. Among the myriad of substituted pyridines, 3,5-Dibromo-4-chloropyridine emerges as a highly versatile and strategically functionalized intermediate. Its unique arrangement of three halogen atoms—two bromines and a chlorine—on the pyridine core presents a rich platform for selective, stepwise functionalization, enabling the generation of complex molecular architectures.

This technical guide provides an in-depth exploration of the latent research opportunities surrounding this compound. We will delve into its intrinsic reactivity, predictable regioselectivity in key transformations, and propose novel research avenues for the synthesis of potential therapeutic agents, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and toxicological profile of a reagent is a prerequisite for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 13626-17-0
Molecular Formula C₅H₂Br₂ClN
Molecular Weight 271.34 g/mol
Appearance White or almost white solid
Melting Point 98-102 °C

Safety Profile: this compound is classified as toxic if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Navigating the Reactivity Landscape: A Guide to Regioselective Transformations

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This section will dissect the anticipated regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a predictive framework for synthetic planning.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Furthermore, the position of the halogen on the pyridine ring plays a critical role, with positions ortho (2,6) and para (4) to the nitrogen atom being more activated towards oxidative addition than the meta (3,5) positions. However, in the case of this compound, the inherent reactivity of bromine over chlorine is the dominant factor in cross-coupling reactions. Conversely, for nucleophilic aromatic substitution (SNAr), the chlorine atom at the electron-deficient C4 position is the most susceptible to attack.

Caption: Predicted regioselectivity of this compound.

Proposed Research Areas & Experimental Protocols

The unique reactivity profile of this compound opens up several exciting avenues for research and development. This section outlines three key areas of investigation, complete with detailed, actionable experimental protocols.

Synthesis of Novel Kinase Inhibitors via Sequential Cross-Coupling

Rationale: The 3,5-disubstituted pyridine core is a prevalent scaffold in a multitude of kinase inhibitors. The ability to selectively introduce different aryl or heteroaryl groups at the C3 and C5 positions of this compound, while retaining the C4 chlorine for potential future modification, provides a powerful strategy for generating diverse libraries of potential kinase inhibitors.

Experimental Workflow:

Caption: Workflow for the synthesis of a kinase inhibitor library.

Protocol: Regioselective Mono-Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol).

  • Solvent and Base: Add anhydrous 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol).

  • Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-4-chloropyridine intermediate.

Causality: The use of a slight excess of the boronic acid and careful control of reaction time should favor mono-arylation. The bromine at either the C3 or C5 position is expected to react first due to its higher reactivity compared to the chlorine at C4. The second Suzuki coupling can then be performed under similar conditions with a different arylboronic acid to generate the 3,5-diaryl product.

Development of Novel CNS-Active Agents via Buchwald-Hartwig Amination

Rationale: The introduction of amine functionalities onto the pyridine ring is a common strategy in the design of centrally nervous system (CNS)-active compounds. The Buchwald-Hartwig amination offers a versatile method for forming C-N bonds. By first performing a double Suzuki coupling on this compound to create a sterically hindered environment around the C4 position, a subsequent Buchwald-Hartwig amination could be directed to one of the newly introduced aryl rings, leading to novel molecular scaffolds.

Protocol: Buchwald-Hartwig Amination of a Di-arylated Intermediate

  • Starting Material: Begin with the 3,5-diaryl-4-chloropyridine synthesized in the previous section.

  • Reaction Setup: In a glovebox, combine the 3,5-diaryl-4-chloropyridine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.025 mmol), a bulky biarylphosphine ligand like RuPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol) in a vial.

  • Solvent and Reaction: Add anhydrous toluene (4 mL) and seal the vial. Heat the reaction to 100-120 °C and stir until the starting material is consumed, as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the desired aminated product.

Expert Insight: The choice of a bulky ligand like RuPhos is crucial for promoting the challenging amination of an electron-rich aryl chloride. The steric hindrance provided by the adjacent aryl groups may influence the regioselectivity of the amination if the aryl rings themselves are substituted.

Synthesis of Functionalized Alkynylpyridines via Sonogashira Coupling

Rationale: Alkynylpyridines are valuable intermediates in organic synthesis and can be found in various biologically active compounds. A selective Sonogashira coupling at the C3 and C5 positions of this compound would provide access to a range of di-alkynyl pyridine building blocks.

Protocol: Double Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (10 mL), add the terminal alkyne (2.5 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Base and Reaction: Add a base, typically a liquid amine such as triethylamine or diisopropylethylamine (5.0 mmol). Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to isolate the 3,5-dialkynyl-4-chloropyridine.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of two new, less polar spots on the TLC plate, corresponding to the mono- and di-alkynylated products. The final product can be characterized by ¹H and ¹³C NMR spectroscopy, where the disappearance of the pyridine C-H signals and the appearance of the characteristic alkyne signals will confirm the successful transformation.

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a synthetically attractive and underutilized building block with significant potential for the discovery of novel bioactive molecules. Its predictable regioselectivity in a range of modern synthetic transformations allows for the strategic and controlled elaboration of the pyridine core. The proposed research areas in kinase inhibitor synthesis, CNS-active agent development, and the preparation of functionalized alkynylpyridines provide a starting point for unlocking the full potential of this versatile intermediate. As the demand for novel and diverse chemical matter continues to grow in the life sciences, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

Methodological & Application

Application Notes: Selective Buchwald-Hartwig Amination of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenge of Polyhalogenated Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamines are prevalent structural motifs.[3] However, the application of this powerful tool to polyhalogenated substrates, such as 3,5-Dibromo-4-chloropyridine, introduces significant challenges related to regioselectivity.

This compound is a valuable synthetic intermediate, possessing three distinct halogen atoms that can potentially undergo C-N bond formation. The ability to selectively functionalize one position over the others is paramount for the efficient construction of complex target molecules. This guide provides a comprehensive overview of the principles and protocols for achieving selective Buchwald-Hartwig amination on this versatile substrate, focusing on the inherent reactivity differences between the C-Br and C-Cl bonds.

Mechanistic Rationale: The Foundation of Selectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4] Understanding this mechanism is crucial for rationalizing the experimental parameters that control selectivity. The cycle broadly involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X). This is often the rate-determining step and is highly dependent on the nature of the halogen.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated, regenerating the Pd(0) catalyst.[1][6]

The key to achieving selectivity in the amination of this compound lies in the first step: oxidative addition . The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl .[7][8] This trend is governed by the bond dissociation energy of the carbon-halogen bond; the weaker C-Br bond will undergo oxidative addition much more readily than the stronger C-Cl bond.[7] Therefore, by carefully controlling reaction conditions, it is possible to selectively aminate at the C-Br positions while leaving the C-Cl bond intact.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd(0)L Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + HNR¹R² - HX Amido->Pd(0)L Reductive Elimination Product Ar-NR¹R² Amido->Product ArX Aryl Halide (Ar-X) Amine Amine (HNR¹R²) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Controlling Regioselectivity

Achieving high selectivity for mono-amination at the C-Br position of this compound requires careful optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is essential for success.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern palladium precatalysts (such as G3 or G4 palladacycles) are often preferred as they form the active Pd(0) species more cleanly and efficiently.[9]

  • Ligand Choice: For coupling with aryl chlorides, bulky, electron-rich biaryl phosphine ligands are required to facilitate the challenging oxidative addition step.[6][9] However, to promote selectivity for C-Br over C-Cl, a ligand that is effective for aryl bromides but less so for aryl chlorides under the chosen conditions is ideal. Ligands such as XPhos , RuPhos , or BINAP are excellent starting points.[10][11] The steric bulk of these ligands also promotes the final reductive elimination step, increasing overall reaction efficiency.[12][13]

Base and Solvent

The base and solvent system plays a critical role in the reaction's success.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[9][10] For substrates that may be sensitive to this strong base, alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though they may require higher temperatures or more active catalyst systems.[2][14]

  • Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents and generally provide excellent results.[10] It is crucial to use dry, degassed solvents to prevent deactivation of the Pd(0) catalyst.[9]

Temperature and Stoichiometry

Controlling the reaction temperature is the most direct way to leverage the reactivity difference between C-Br and C-Cl bonds.

  • Temperature: Lower reaction temperatures (e.g., 80-100 °C) will strongly favor the kinetically preferred oxidative addition at the weaker C-Br bond.[6] Higher temperatures (>110 °C) may begin to facilitate the more difficult oxidative addition at the C-Cl bond, leading to a loss of selectivity and the formation of di- and tri-aminated products.

  • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) relative to the number of C-Br bonds being targeted can help drive the reaction to completion. For selective mono-amination, approximately 1.1 equivalents of the amine should be used.

Selectivity_Workflow cluster_products Possible Products cluster_conditions Reaction Conditions SM This compound C_Selective Optimized Conditions (e.g., 80-100°C, XPhos) C_Harsh Harsh Conditions (e.g., >110°C, prolonged time) P_Br Selective Mono-amination (at C-Br) P_Cl Non-selective Amination (at C-Cl) P_Di Di-amination Product C_Selective->P_Br Favored Pathway (Kinetic Control) C_Harsh->P_Cl C_Harsh->P_Di

Caption: Logical workflow for selective amination.

Experimental Protocols

General Considerations:

  • All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[10][15]

  • Anhydrous, degassed solvents and high-purity reagents are essential for reproducibility and optimal results.[10]

Protocol 1: Selective Mono-amination of this compound

This protocol is designed as a robust starting point for the selective coupling of a primary or secondary amine at one of the C-Br positions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%) or appropriate precatalyst

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the vessel, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Through a septum, add anhydrous toluene, followed by the amine coupling partner.

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Data Summary and Troubleshooting

The following table provides a summary of expected outcomes based on varying reaction parameters.

ParameterConditionExpected OutcomeRationale
Temperature 80-100 °CHigh selectivity for C-Br aminationFavors kinetic oxidative addition at the weaker C-Br bond.
> 110 °CDecreased selectivity; formation of di- and tri-aminated productsProvides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.
Ligand Bulky Biaryl (XPhos)Efficient C-Br couplingSteric hindrance and electron-donating properties facilitate oxidative addition and reductive elimination.[11]
Less Bulky (PPh₃)Low conversionIneffective for promoting the key oxidative addition step, especially with challenging substrates.[9]
Base NaOtBuHigh reaction rate and yieldStrong base efficiently deprotonates the amine, driving the catalytic cycle forward.[2]
K₃PO₄ / Cs₂CO₃Slower reaction; may require higher tempWeaker bases are less efficient but offer better tolerance for base-sensitive functional groups.[2]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or presence of oxygen/water.

    • Solution: Use a palladium precatalyst, ensure a strictly inert atmosphere, use scrupulously dry and degassed solvents, and consider increasing the temperature slightly (e.g., from 80 °C to 90 °C).[9]

  • Formation of Di-substituted Product:

    • Cause: Reaction temperature is too high or reaction time is excessively long.

    • Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Use precise stoichiometry (1.1 equiv of amine).

  • Hydrodehalogenation (Replacement of Br with H):

    • Cause: A side reaction that can compete with amination, often promoted by trace water when reductive elimination is slow.

    • Solution: Ensure strictly anhydrous conditions. A more electron-rich, bulky ligand can sometimes accelerate reductive elimination, outcompeting this side pathway.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs highlights its significance as a versatile pharmacophore, offering a unique structural framework that can be finely tuned to modulate the biological activity and pharmacokinetic properties of drug candidates.[3][4][5] The ability to introduce diverse substituents onto the pyridine ring with high regioselectivity is therefore of paramount importance. 3,5-Dibromo-4-chloropyridine is a particularly valuable starting material, offering three distinct halogenated positions for selective functionalization. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions, such as the Stille reaction, allows for a stepwise and controlled elaboration of the pyridine core, paving the way for the synthesis of complex, multi-substituted pyridines that are often inaccessible by other means.[6]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Stille coupling reaction to this compound, targeting researchers, scientists, and professionals in drug development.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[7][8][9] Its broad functional group tolerance and the stability of organostannane reagents make it a widely used tool in organic synthesis.[10][11] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R1-Pd(II)-X (L)2 Pd(0)L2->Pd(II)_Complex Oxidative Addition R1-X This compound Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R1-Pd(II)-R2 (L)2 Pd(II)_Complex->Pd(II)_Intermediate Transmetalation R2-Sn(Bu)3 Organostannane Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product Reductive_Elimination Reductive Elimination Mono_Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, organostannane, and LiCl to Schlenk flask B Add Pd catalyst and ligand A->B C Add anhydrous, degassed solvent B->C D Degas reaction mixture C->D E Heat to 90-110 °C with stirring D->E F Monitor reaction progress (TLC/GC-MS) E->F G Cool to room temperature F->G H Dilute and wash with KF/NH4Cl (aq) G->H I Separate, dry, and concentrate organic phase H->I J Purify by column chromatography I->J

References

Application Notes & Protocols: A Strategic Guide to the Selective Functionalization of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of 3,5-dibromo-4-chloropyridine, a versatile trihalogenated heterocyclic building block. Addressing the core challenge of regioselectivity, we delineate two primary orthogonal strategies: (1) Palladium-catalyzed cross-coupling reactions that preferentially target the more labile carbon-bromine bonds at the C3 and C5 positions, and (2) Nucleophilic Aromatic Substitution (SNAr) that selectively functionalizes the electronically activated C4 position. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a robust theoretical framework to enable the rational design and execution of complex synthetic routes involving this valuable scaffold.

Chapter 1: Foundational Principles of Reactivity and Selectivity

The synthetic utility of this compound hinges on the ability to controllably functionalize one position while preserving the others for subsequent transformations. This selectivity is governed by the inherent electronic and bond-strength differences among the three halogen-substituted positions.

Electronic Landscape of the Pyridine Ring

The pyridine ring is a π-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, rendering them electrophilic.[1] Consequently, the C4 position is highly activated towards attack by nucleophiles. In contrast, the C3 and C5 positions are less electron-deficient.[2] This electronic disparity is the cornerstone of the SNAr strategy for selective C4 functionalization.

Differential Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are pivotal in modern synthesis. The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The efficiency of this step is inversely correlated with the C-X bond dissociation energy. The established reactivity trend for halogens is I > Br > Cl > F.[3]

For this compound, this principle dictates that the C-Br bonds at the C3 and C5 positions are significantly more susceptible to oxidative addition than the more robust C-Cl bond at the C4 position. By carefully selecting the catalyst, ligand, and reaction conditions (e.g., lower temperatures), one can achieve high chemoselectivity for coupling at the bromine-bearing sites.[4]

Strategic Decision Framework

The choice of synthetic strategy is dictated by the desired position of the initial functionalization. The following workflow illustrates the primary decision-making process for derivatizing the this compound core.

G start Start: this compound decision Desired Site of First Functionalization? start->decision strategy_A Strategy A: Pd-Catalyzed Cross-Coupling decision->strategy_A C3 or C5 strategy_B Strategy B: Nucleophilic Aromatic Substitution (SNAr) decision->strategy_B C4 outcome_A Product: C3/C5 Functionalized Pyridine strategy_A->outcome_A outcome_B Product: C4 Functionalized Pyridine strategy_B->outcome_B

Caption: Strategic workflow for initial functionalization.

Chapter 2: Protocol I - Selective Functionalization at C3/C5 via Palladium-Catalyzed Cross-Coupling

This chapter details protocols that leverage the higher reactivity of the C-Br bonds. The conditions described are optimized to favor mono-functionalization, though slight modifications (e.g., increasing the equivalents of the coupling partner) can drive di-substitution at both C3 and C5.

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes the selective coupling of an arylboronic acid at one of the bromine positions.

Rationale: The choice of a mild base (K₂CO₃) and a standard Pd(PPh₃)₄ catalyst at moderate temperatures ensures that the reaction is energetic enough to activate the C-Br bond but insufficient to cleave the stronger C-Cl bond.[5]

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the pyridine substrate).

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-4-chloropyridine derivative.

Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)

This protocol enables the introduction of an alkyne moiety at the C3/C5 position.

Rationale: The Sonogashira reaction is highly efficient for aryl bromides.[6] The use of a copper(I) co-catalyst accelerates the reaction, allowing it to proceed at temperatures that preserve the C-Cl bond.[7]

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 4.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/GC-MS, typically 2-6 hours).

  • Filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to isolate the 3-alkynyl-5-bromo-4-chloropyridine product.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol facilitates the formation of a C-N bond at one of the bromine positions.

Rationale: While C-Cl amination is possible, it requires more forcing conditions, more active (and expensive) catalysts, and sterically demanding ligands. Using a standard second-generation Buchwald-Hartwig catalyst system with a strong, non-nucleophilic base allows for selective amination at the C-Br position.[8]

Step-by-Step Protocol:

  • In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., BINAP, 0.05 equiv).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the vial tightly and heat to 80-100 °C with stirring.

  • Monitor the reaction for completion (typically 12-24 hours) by LC-MS or GC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via column chromatography to obtain the 3-amino-5-bromo-4-chloropyridine derivative.

Reaction Type Typical Catalyst/Ligand Base Solvent Temp (°C) Expected Yield
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9070-90%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF or DMF25-5075-95%
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene80-10060-85%
Table 1: Summary of Conditions for Selective C3/C5 Cross-Coupling.

Chapter 3: Protocol II - Selective Functionalization at C4 via Nucleophilic Aromatic Substitution (SNAr)

This chapter focuses on protocols that exploit the electronic activation of the C4 position, allowing for selective displacement of the chloride by various nucleophiles.

Protocol 3.1: Amination via SNAr (C-N Bond Formation)

This protocol describes the direct displacement of the 4-chloro substituent with an amine.

Rationale: The C4 position is electronically activated for nucleophilic attack. The reaction proceeds through a stabilized Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogen.[2][9] This reaction typically requires heat to overcome the energy barrier of disrupting the ring's aromaticity.[10]

Step-by-Step Protocol:

  • In a sealed pressure vessel, combine this compound (1.0 equiv) and the desired primary or secondary amine (2.0-3.0 equiv). Using the amine as a solvent is possible if it is a liquid.

  • Alternatively, use a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv) can be added to scavenge the HCl byproduct.

  • Seal the vessel and heat the mixture to 120-160 °C. The reaction is often complete in 12-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the 3,5-dibromo-4-aminopyridine product.

Nucleophile Solvent Base (optional) Temp (°C) Expected Yield
Primary/Secondary AmineNMP or excess amineK₂CO₃120-16065-85%
Sodium Thiolate (NaSR)DMF or DMSON/A80-11080-95%
Sodium Alkoxide (NaOR)THF or Parent AlcoholN/A60-10070-90%
Table 2: Summary of Conditions for Selective C4 SNAr.

Chapter 4: Strategies for Sequential Functionalization

The true power of this compound lies in its potential for sequential, multi-site derivatization. By combining the orthogonal strategies outlined in Chapters 2 and 3, highly substituted and complex pyridine scaffolds can be constructed.

Example Workflow: Synthesis of a 3-Aryl-4-amino-5-alkynylpyridine This workflow demonstrates a three-step sequence involving an initial Suzuki coupling, followed by an SNAr reaction, and concluding with a Sonogashira coupling.

G sub This compound p1 3-Aryl-5-bromo-4-chloropyridine sub->p1 1. Suzuki Coupling (ArB(OH)₂, Pd(0)) p2 3-Aryl-5-bromo-4-aminopyridine p1->p2 2. SNAr (R₂NH, Heat) p3 Final Product: 3-Aryl-5-alkynyl-4-aminopyridine p2->p3 3. Sonogashira Coupling (Alkyne, Pd/Cu)

Caption: A multi-step sequential functionalization pathway.

This logical approach allows for the controlled introduction of three different substituents onto the pyridine core, highlighting the molecule's value as a versatile synthetic intermediate.

References

synthesis of 4-substituted-3,5-dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis and Functionalization of 4-Substituted-3,5-Dibromopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dibromopyridine scaffold, particularly when substituted at the 4-position, represents a cornerstone in modern synthetic chemistry. These compounds are highly versatile building blocks, primarily due to the differential reactivity of the halogen atoms, which allows for selective, stepwise functionalization. This guide provides an in-depth exploration of the primary synthetic routes to 4-substituted-3,5-dibromopyridines and details key protocols for their subsequent elaboration through palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are foundational for applications in medicinal chemistry, agrochemicals, and materials science, where this scaffold is frequently employed to construct complex molecular architectures.

Strategic Overview: Accessing the 4-Substituted-3,5-Dibromopyridine Core

The synthesis of these critical intermediates can be broadly categorized into two primary strategies: the direct dibromination of an existing 4-substituted pyridine and the modification of a pre-functionalized pyridine ring. A third, and arguably most powerful, strategy involves the post-functionalization of the dibrominated core, leveraging the bromine atoms as handles for cross-coupling.

The choice of strategy is dictated by the nature of the desired 4-substituent and the commercial availability of starting materials. For electron-donating substituents, direct bromination is often the most efficient path. For other functionalities, a multi-step sequence involving the conversion of a key intermediate is typically required.

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Intermediate Conversion & Post-Functionalization 4-Aminopyridine 4-Aminopyridine 4-Amino-3,5-dibromopyridine 4-Amino-3,5-dibromopyridine 4-Aminopyridine->4-Amino-3,5-dibromopyridine Direct Bromination (NBS) Pyridine Pyridine Pyridine->4-Amino-3,5-dibromopyridine One-Step Amination/ Bromination (HBr/H2O2) 3,5-Dibromo-4-iodopyridine 3,5-Dibromo-4-iodopyridine 4-Amino-3,5-dibromopyridine->3,5-Dibromo-4-iodopyridine Diazotization/ Iodination Cross-Coupling Products Cross-Coupling Products 4-Amino-3,5-dibromopyridine->Cross-Coupling Products Suzuki, Sonogashira, Buchwald-Hartwig @ C3/C5 3,5-Dibromo-4-iodopyridine->Cross-Coupling Products Selective Cross-Coupling

Caption: Key synthetic pathways to 4-substituted-3,5-dibromopyridines.

Synthesis of Key Intermediates

Protocol: Synthesis of 4-Amino-3,5-dibromopyridine via Direct Bromination

The synthesis of 4-amino-3,5-dibromopyridine is a cornerstone transformation, providing a versatile entry point to a wide range of other 4-substituted analogues. The electron-donating amino group activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming electrophiles (Br+) to the ortho positions (C3 and C5). This is in stark contrast to pyridine itself, which is highly deactivated and undergoes electrophilic substitution only under harsh conditions, yielding the meta-substituted product.[1][2]

Protocol I: Using N-Bromosuccinimide (NBS)

This is a common laboratory-scale method.

  • Materials : 4-Aminopyridine, N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄), Sodium Bicarbonate solution, brine, Anhydrous Sodium Sulfate, Hexane, Ethyl Acetate.

  • Procedure :

    • To a suspension of 4-aminopyridine (1.0 eq.) in DCM (or CCl₄), slowly add a solution of NBS (2.2-2.3 eq.) in DCM over 1 hour at room temperature (20-25°C).[3][4]

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude residue contains the product and succinimide. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate solution to remove succinimide, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate = 1/1) or recrystallization from hexane to yield 4-amino-3,5-dibromopyridine as a solid.[3][5] A yield of approximately 92% can be expected.[3]

Protocol II: One-Step Synthesis from Pyridine

This method is suitable for larger-scale production, avoiding chlorinated solvents and starting from the inexpensive parent heterocycle.

  • Materials : Pyridine or a pyridine salt (e.g., pyridine hydrobromide), Hydrobromic acid (HBr) solution, an ammonium salt (e.g., ammonium bromide), Hydrogen peroxide (H₂O₂).

  • Procedure :

    • Dissolve pyridine (1.0 eq.) in HBr solution at low temperature.

    • Add an ammonium salt.

    • Heat the mixture to a specific temperature (e.g., 110°C) and add H₂O₂ dropwise.[6]

    • Maintain the reaction at an elevated temperature (e.g., 120°C) for several hours (e.g., 8 hours) to complete the reaction.[6]

    • After cooling, the target product, 3,5-dibromo-4-aminopyridine, can be isolated through standard workup procedures. This innovative one-step process combines amination and dibromination, offering a greener and more efficient alternative to traditional multi-step routes.[6]

Protocol: Conversion of 4-Amino-3,5-dibromopyridine to 3,5-Dibromo-4-iodopyridine

The amino group can be readily converted into other functionalities. A particularly useful transformation is its conversion to an iodo group via a Sandmeyer-type reaction. The resulting 3,5-dibromo-4-iodopyridine is a powerful building block for selective cross-coupling reactions due to the differential reactivity of the C-I versus C-Br bonds.

  • Materials : 4-Amino-3,5-dibromopyridine, Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Cuprous Iodide (CuI, optional but recommended).

  • Procedure :

    • In a three-necked flask, dissolve 4-amino-3,5-dibromopyridine (1.0 eq.) in 30-60% sulfuric acid at 15°C, then heat to ~45°C to ensure complete dissolution.[4]

    • Cool the solution to 0-5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1-1.2 eq.) in water dropwise, maintaining the temperature between 0-5°C to form the diazonium salt. Stir for 15 minutes after addition.[4]

    • In a separate flask, prepare a solution of potassium iodide (1.0 eq.). For improved yield and selectivity, a solution containing both KI and cuprous iodide (0.5 eq.) can be used.[4]

    • Add the iodide solution to the diazonium salt solution, again keeping the temperature at 0-5°C.

    • After the addition is complete, the reaction may be allowed to warm and is often heated to drive the reaction to completion.

    • Cool the reaction mixture and pour it into ice water. The crude product will precipitate.

    • Isolate the solid by filtration. The filtrate can be neutralized and extracted with an organic solvent to recover more product.

    • Combine the crude product fractions and purify by recrystallization from n-hexane to obtain pure 3,5-dibromo-4-iodopyridine.[4]

Post-Functionalization via Cross-Coupling Reactions

The true utility of 4-substituted-3,5-dibromopyridines lies in their capacity for selective functionalization at the C3 and C5 positions. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex1 L₂Pd(II)(Ar)X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 L₂Pd(II)(Ar)(R') Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Product Ar-R' RedElim->Product Reagents Ar-X + R'-[M] Reagents->OxAdd Base Base Base->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the dibromopyridine with an organoboron reagent.[7][8][9] The choice of catalyst, ligand, and base is crucial for achieving high yields and, in some cases, regioselectivity between the C3 and C5 positions.[10][11]

General Protocol for Double Suzuki-Miyaura Coupling

  • Materials : 3,5-Dibromopyridine derivative (1.0 eq.), Arylboronic acid (2.4 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), Base (e.g., Cs₂CO₃, 4.2 eq.), Solvent (e.g., Ethanol).

  • Procedure :

    • In a reaction vessel, combine the 3,5-dibromopyridine derivative, the arylboronic acid, the base, and the solvent.

    • Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄.[12]

    • Heat the mixture to reflux (e.g., 80°C) and stir under an inert atmosphere for an extended period (e.g., 5 days), monitoring by TLC or LC-MS.[12]

    • After cooling, perform an aqueous workup. For example, extract the product with a solvent like chloroform.

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

    • Purify the product by column chromatography or recrystallization.

ParameterTypical ConditionsRole in Reaction
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃The active catalyst that facilitates the reaction cycle.
Ligand PPh₃, X-Phos, S-Phos, dppfStabilizes the Pd center and modulates its reactivity and selectivity.[10]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[8]
Solvent Toluene, Dioxane, Ethanol, WaterSolubilizes reactants and influences reaction rate and outcome.

Table 1. Key Parameters for Suzuki-Miyaura Coupling Reactions.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, a valuable transformation for extending conjugation and building rigid molecular scaffolds.[13] The reaction typically requires both palladium and copper co-catalysts.[13]

General Protocol for Sonogashira Coupling

  • Materials : 3,5-Dibromopyridine derivative (1.0 eq.), Terminal alkyne (1.1 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq.), Copper(I) iodide (CuI, 0.3 eq.), Base/Solvent (e.g., Triethylamine, Et₃N), Co-solvent (e.g., THF).

  • Procedure :

    • Dissolve the 3,5-dibromopyridine derivative in a mixture of THF and Et₃N. Degas the solution with an inert gas.

    • Add the catalysts, Pd(PPh₃)₄ and CuI, to the solution.[14]

    • Continue degassing for another 5 minutes.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature until completion (typically 16-24 hours).[14]

    • Perform a standard aqueous workup and extract the product with an organic solvent.

    • Purify the resulting alkynyl-substituted pyridine by column chromatography.

Recent advances have also led to the development of copper-free Sonogashira conditions, which can be advantageous in pharmaceutical synthesis to avoid copper contamination.[15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[16][17][18] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines.

General Protocol for Buchwald-Hartwig Amination

  • Materials : 3,5-Dibromopyridine derivative (1.0 eq.), Amine (1.1-2.0 eq.), Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, X-Phos), Strong base (e.g., NaOt-Bu), Anhydrous solvent (e.g., Toluene).

  • Procedure :

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst, the ligand, and the base.

    • Add the 3,5-dibromopyridine derivative and the amine, followed by the anhydrous solvent.[19]

    • Heat the reaction mixture (e.g., 80-110°C) with stirring for the required time (4-24 hours).

    • Cool the reaction to room temperature and quench carefully.

    • Perform an aqueous workup, for instance, by adding diethyl ether and washing with brine.[19]

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Microwave-assisted protocols have also been developed, which can significantly reduce reaction times and improve yields for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine.[20]

Conclusion

4-Substituted-3,5-dibromopyridines are indispensable synthetic intermediates. Their preparation, primarily through the direct bromination of activated precursors like 4-aminopyridine, is efficient and scalable. The true synthetic power of these molecules is realized in subsequent palladium-catalyzed cross-coupling reactions, which allow for the precise and modular installation of a wide variety of substituents at the C3 and C5 positions. The protocols and strategies outlined in this guide provide a robust framework for researchers to access and utilize these valuable building blocks in the pursuit of novel chemical entities.

References

The Strategic deployment of 3,5-Dibromo-4-chloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 3,5-dibromo-4-chloropyridine has emerged as a versatile and valuable scaffold, offering medicinal chemists a platform for the introduction of diverse functionalities with a high degree of regiochemical control. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Data

PropertyValueReference
CAS Number 13626-17-0[1]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance White to off-white solid
Melting Point 98-102 °C
Key Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Synthesis of this compound: A Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 4-aminopyridine. This process involves an initial electrophilic bromination followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent.

Synthetic Pathway Overview

Synthesis_of_3_5_dibromo_4_chloropyridine 4-Aminopyridine 4-Aminopyridine 3_5_Dibromo_4_aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3_5_Dibromo_4_aminopyridine N-Bromosuccinimide (NBS), CCl₄, rt, 24h 3_5_Dibromo_4_chloropyridine 3_5_Dibromo_4_chloropyridine 3_5_Dibromo_4_aminopyridine->3_5_Dibromo_4_chloropyridine 1. NaNO₂, aq. HCl, 0-5°C 2. CuCl, aq. HCl

Caption: Synthetic route to this compound.

Step-by-Step Protocol

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This protocol is adapted from a procedure for the synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine.[2]

  • Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer, add carbon tetrachloride (900 mL), 4-aminopyridine (94.11 g, 1.0 mol), and azobisisobutyronitrile (AIBN) (0.82 g).

  • Reagent Addition: At 20 °C, add N-bromosuccinimide (NBS) (391.56 g, 2.2 mol) in portions.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir, filter, and wash the filter cake with carbon tetrachloride (2 x 200 mL). The filtrate is then washed with an aqueous sodium bicarbonate solution and a saturated brine solution.

  • Purification: Remove the solvent by rotary evaporation. Recrystallize the crude product from n-hexane to obtain 3,5-dibromo-4-aminopyridine as a white solid. The typical yield is around 89-90%.[2]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This is a representative protocol based on the Sandmeyer reaction of related aminopyridines.[3]

  • Diazotization: In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (0.50 mol) in concentrated hydrochloric acid under cooling (ice-salt bath, -5 to 0 °C). Slowly add a solution of sodium nitrite (0.55 mol) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution in portions, controlling the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. This allows for a programmed, regioselective introduction of various functionalities, a critical aspect in the construction of complex drug molecules.

Orthogonal Reactivity of Halogen Atoms

The bromine atoms at the 3- and 5-positions are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the chlorine atom at the 4-position. This difference in reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations.

Reactivity_of_3_5_dibromo_4_chloropyridine cluster_0 Selective Cross-Coupling at C-Br cluster_1 Subsequent Nucleophilic Aromatic Substitution at C-Cl Start This compound Intermediate 3-Substituted-5-bromo-4-chloropyridine Start->Intermediate Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (1 equivalent of coupling partner) Product_1 3,5-Disubstituted-4-chloropyridine Intermediate->Product_1 Further Cross-Coupling (2nd coupling partner) Product_1_start 3,5-Disubstituted-4-chloropyridine Final_Product Trisubstituted Pyridine Product_1_start->Final_Product Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine or alcohol)

Caption: Stepwise functionalization of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

While direct examples utilizing this compound are often proprietary, the patent literature for closely related analogs provides a clear blueprint for its application. For instance, the synthesis of kinase inhibitors often involves the construction of a substituted pyridine core. A patent for the preparation of kinase inhibitors (US-9643927-B1) details the use of a similar building block, 3-bromo-5-chloropyridine, which highlights the synthetic strategies applicable to our target molecule.[4]

Representative Synthetic Application: Suzuki and Buchwald-Hartwig Couplings

The following protocols are representative methods for the key transformations involving this compound in the synthesis of complex, biologically active molecules.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is a general method for the selective coupling at the more reactive C-Br position.

  • Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the 3-aryl-5-bromo-4-chloropyridine derivative.

Protocol 2: Buchwald-Hartwig Amination

Following a Suzuki coupling, the remaining C-Br bond can be functionalized via a Buchwald-Hartwig amination.

  • Reaction Setup: To a Schlenk tube, add the 3-aryl-5-bromo-4-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

  • Solvent and Degassing: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its true value is realized through the strategic and selective manipulation of its halogenated positions. The differential reactivity of the bromine and chlorine atoms allows for a programmed and efficient synthesis of highly substituted pyridine derivatives, which are key scaffolds in a multitude of biologically active compounds, including kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important intermediate in their drug discovery endeavors.

References

Application Notes and Protocols: Selective Functionalization of 3,5-Dibromo-4-chloropyridine via Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating this nitrogen-containing heterocycle are prevalent in pharmaceuticals, agrochemicals, and functional materials. Specifically, 3,5-disubstituted pyridines represent a privileged structural motif, forming the core of numerous bioactive agents, including novel treatments for drug-resistant tuberculosis.[1][2][3] The precise and predictable installation of substituents onto the pyridine ring is therefore a critical challenge for synthetic chemists.

3,5-Dibromo-4-chloropyridine emerges as a highly versatile and strategic starting material for accessing complex molecular architectures. Its three distinct halogen atoms offer opportunities for sequential and site-selective functionalization. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[4][5][6]

This guide provides an in-depth exploration of the reaction between this compound and organoboron reagents. It details the underlying mechanistic principles governing chemoselectivity and offers field-proven protocols for the selective synthesis of mono- and di-substituted pyridine derivatives, empowering researchers in drug discovery and chemical development to leverage this powerful synthetic tool.

Mechanistic Insights and Principles of Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is fundamental to controlling the reaction's outcome, particularly when dealing with a polyhalogenated substrate like this compound.

The core challenge is to control which C-X bond reacts. The widely accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl. This hierarchy dictates that the carbon-bromine bonds at the C3 and C5 positions of this compound are significantly more reactive than the carbon-chlorine bond at the C4 position. This inherent difference in reactivity is the key to achieving chemoselective functionalization. Studies on the closely related 3,5-dibromo-2,6-dichloropyridine have shown that Suzuki-Miyaura reactions proceed sequentially, first at the C3/C5 positions (C-Br bonds) and subsequently at the C2/C6 positions (C-Cl bonds), confirming the preferential reactivity of C-Br bonds.[8][9]

The Catalytic Cycle

The reaction mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-Br) of the pyridine ring, forming a square-planar Pd(II) complex. This is typically the rate-determining step of the cycle.[6]

  • Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates this transfer.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArX Ar-X (this compound) ArX->ArPdX Boron R-B(OR)2 (Organoboron Reagent) + Base Boron->ArPdX

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations:

  • Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation. This requires using oven-dried glassware and employing standard Schlenk line or glovebox techniques.

  • Solvents: Anhydrous, degassed solvents are critical for reproducible results. Solvents are typically degassed by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagents: Organoboron reagents can be sensitive to air and moisture. Use high-quality reagents and handle them appropriately. Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Selective Mono-Arylation at the C3/C5 Position

This protocol describes a typical procedure for the selective reaction of one of the two bromine atoms with an arylboronic acid, leaving the second bromine and the chlorine untouched. This is achieved by using a slight deficiency or stoichiometric amount of the boronic acid.

Workflow Diagram:

Figure 2: Workflow for selective mono-arylation.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (0.95-1.05 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) with a suitable ligand

  • Ligand (if using Pd(OAc)₂): SPhos, XPhos, or PPh₃ (2-10 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (N₂ or Ar), Schlenk line

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-4-chloropyridine.

Protocol 2: Sequential Di-Arylation at C3 and C5 Positions

This protocol allows for the synthesis of unsymmetrical 3,5-diaryl-4-chloropyridines. It is a two-step process building upon Protocol 1. A symmetrical di-arylation can be achieved in one step by using >2.0 equivalents of the same boronic acid.

Step-by-Step Procedure:

Step A: First Coupling (as per Protocol 1)

  • Perform the mono-coupling reaction as described in Protocol 1 using the first arylboronic acid (Ar¹-B(OH)₂) to synthesize and isolate the 3-Ar¹-5-bromo-4-chloropyridine intermediate.

Step B: Second Coupling

  • Use the purified 3-Ar¹-5-bromo-4-chloropyridine from Step A as the starting material.

  • To an oven-dried flask, add the intermediate (1.0 eq), the second, different arylboronic acid (Ar²-B(OH)₂) (1.1-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with inert gas.

  • Add the degassed solvent (e.g., Dioxane/Water).

  • Add the palladium catalyst and ligand. For this second coupling on a more sterically hindered and electronically modified substrate, a more active catalyst system may be required, such as Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos).

  • Heat the reaction mixture (typically 90-110 °C) and monitor its progress.

  • Perform aqueous work-up and purification by column chromatography as previously described to yield the final 3-Ar¹-5-Ar²-4-chloropyridine product.

Data Summary and Optimization Parameters

The choice of reaction components is crucial for achieving high yields and selectivity. The following table summarizes common parameters and their impact on the Suzuki-Miyaura coupling of polyhalogenated pyridines.

ParameterCommon ChoicesRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) pre-catalysts that are reduced in situ; they require an external phosphine ligand.[7][11]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos, RuPhos), NHCsThe ligand stabilizes the Pd center and facilitates oxidative addition. For challenging couplings (like with aryl chlorides or hindered substrates), electron-rich, bulky phosphine ligands (Buchwald-type) are superior.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu, KFThe base is essential for activating the boronic acid.[10] K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ is highly active but more expensive. Carbonates are a good starting point for general screening.
Solvent Toluene, 1,4-Dioxane, THF, DMF (often with H₂O)Aprotic polar solvents are common. The addition of a small amount of water often accelerates the reaction, aiding in base dissolution and facilitating the transmetalation step.
Temperature 80 °C - 120 °CHigher temperatures are often needed to drive the reaction, especially for the less reactive C-Cl bond, but can lead to side reactions like catalyst decomposition or protodeboronation.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure rigorous inert atmosphere and use freshly degassed, anhydrous solvents. Try a more active ligand or pre-catalyst.

  • Protodeboronation (R-B(OH)₂ → R-H):

    • Cause: Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.

    • Solution: Use anhydrous solvents and ensure the base is sufficient. Optimize reaction time and temperature.

  • Homocoupling of Boronic Acid (R-B(OH)₂ → R-R):

    • Cause: Oxygen contamination leading to oxidative coupling.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Reaction Stalls after Mono-substitution:

    • Cause: The mono-substituted product is electronically deactivated or sterically hindered, making the second coupling more difficult.

    • Solution: For the second coupling step, switch to a more potent catalytic system (e.g., Pd₂(dba)₃/SPhos), use a stronger base (K₃PO₄), and increase the reaction temperature.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridines. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, chemists can achieve remarkable levels of chemoselectivity in Suzuki-Miyaura cross-coupling reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to selectively introduce aryl, heteroaryl, and other organic fragments, paving the way for the discovery and development of novel molecules in pharmaceuticals and beyond.

References

experimental procedure for Negishi coupling with 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Selective Negishi Coupling with 3,5-Dibromo-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing a selective Negishi cross-coupling reaction with this compound. This protocol is designed to achieve mono-functionalization, leveraging the differential reactivity of the halogen substituents on the pyridine ring. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters that ensure high yield and selectivity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for the controlled elaboration of polyhalogenated heterocyclic scaffolds.

Introduction: The Strategic Value of Selective Functionalization

Polyhalogenated pyridines are invaluable building blocks in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The ability to selectively functionalize one halogen position in the presence of others is a powerful strategy for the divergent synthesis of compound libraries. This compound presents a unique synthetic challenge and opportunity. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is an exceptionally versatile tool for C-C bond formation due to its high functional group tolerance and the relatively mild reaction conditions required. [1][2] The key to selectivity in the cross-coupling of polyhalogenated heterocycles lies in the inherent differences in the carbon-halogen bond strengths and the electronic properties of the pyridine ring. [3][4]In general, the order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. [5]For polyhalogenated pyridines, electronic effects also play a crucial role, with positions α (2,6) and γ (4) to the nitrogen atom being more electron-deficient and thus generally more reactive towards oxidative addition. [6][7]In the case of this compound, the bromine atoms are situated at the more reactive positions flanking the nitrogen's meta positions, while the chlorine is at the electronically activated para position. However, the greater lability of the C-Br bond typically dictates the site of initial reaction. This application note will focus on a protocol designed to selectively couple at one of the bromine positions.

Mechanistic Rationale for Selectivity

The generally accepted mechanism for the Negishi coupling proceeds through a catalytic cycle involving a Pd(0) species. [1][8]The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-determining and selectivity-determining step. For this compound, oxidative addition is expected to occur preferentially at one of the C-Br bonds over the more inert C-Cl bond.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. [8] The choice of catalyst, ligand, and reaction conditions can significantly influence the rate and selectivity of these steps. [9][10]Sterically bulky ligands can modulate the accessibility of the catalytic site, potentially favoring reaction at a less hindered position. [7]

Experimental Workflow Diagram

Negishi_Coupling_Workflow cluster_prep I. Reagent & Glassware Preparation cluster_reaction II. Reaction Setup & Execution cluster_workup III. Work-up & Purification glassware Flame-dry Schlenk flask under vacuum reagents Prepare anhydrous solvents and degas glassware->reagents atmosphere Establish inert atmosphere (Argon or Nitrogen) reagents->atmosphere add_substrate Add this compound, Pd catalyst, and ligand atmosphere->add_substrate add_solvent Add anhydrous THF add_substrate->add_solvent add_organozinc Slowly add Organozinc reagent (e.g., Alkylzinc bromide) add_solvent->add_organozinc react Stir at specified temperature (e.g., RT to 60 °C) add_organozinc->react monitor Monitor progress by TLC or GC-MS react->monitor quench Quench with saturated aqueous NH4Cl monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: Workflow for the selective Negishi coupling of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective mono-arylation or -alkylation of this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
This compound>97%Sigma-Aldrich, Combi-Blocks
Organozinc Reagent (e.g., Phenylzinc chloride)0.5 M in THFSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)>98%Strem Chemicals
XPhos>98%Strem Chemicals
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Schlenk flask and manifoldStandard laboratory glasswareVWR, Chemglass
Magnetic stirrer with heatingStandard laboratory equipmentIKA, Heidolph
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Organozinc reagents can be pyrophoric and moisture-sensitive. All glassware should be thoroughly flame-dried under vacuum and the reaction conducted under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 271 mg, 1.0 mmol), Palladium(II) acetate (0.02 eq, 4.5 mg, 0.02 mmol), and XPhos (0.04 eq, 19.1 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Initiation:

    • Add anhydrous, degassed THF (5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0) catalyst. The solution should change color.

  • Addition of Organozinc Reagent:

    • Slowly add the organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 1.1 eq, 2.2 mL, 1.1 mmol) to the reaction mixture dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat to a gentle reflux (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the mono-coupled product.

Key Parameters and Optimization

ParameterRecommended Range/ValueRationale and Expert Insights
Catalyst Loading 1-5 mol% PdLower loadings (1-2 mol%) are often sufficient. Higher loadings may be required for less reactive organozinc reagents.
Ligand Buchwald-type phosphines (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands are generally effective in promoting oxidative addition and reductive elimination. [11]
Organozinc Reagent 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent. Both RZnX and R₂Zn can be used. [12]
Solvent THF, Dioxane, TolueneAnhydrous, polar aprotic solvents are preferred to ensure solubility of the catalyst and reagents.
Temperature Room Temperature to 80 °CThe optimal temperature depends on the reactivity of the coupling partners. Start at room temperature and gently heat if the reaction is sluggish.

Conclusion

The protocol described provides a reliable and selective method for the mono-functionalization of this compound via Negishi cross-coupling. By carefully controlling the reaction parameters, particularly the choice of catalyst and ligand, researchers can achieve high yields of the desired product, opening avenues for the synthesis of novel and complex pyridine-containing molecules. The principles outlined here can be adapted for a variety of organozinc reagents, making this a versatile tool for drug discovery and materials science.

References

Application Notes and Protocols: Leveraging 3,5-Dibromo-4-chloropyridine in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 3,5-Dibromo-4-chloropyridine in Complex Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2][3] this compound has emerged as a powerhouse building block for medicinal chemists and process development scientists. Its unique arrangement of three halogen atoms with distinct reactivity profiles offers a versatile platform for the controlled, sequential introduction of diverse functionalities. This application note provides an in-depth guide to the synthetic utility of this compound, focusing on key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with detailed protocols and mechanistic insights.

The core utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atoms at the C3 and C5 positions are more susceptible to oxidative addition to a palladium(0) center in cross-coupling reactions compared to the more inert C-Cl bond at the C4 position.[4] Conversely, the chlorine atom at the C4 position, activated by the electron-withdrawing effect of the pyridine nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) reactions.[4] This orthogonal reactivity allows for a stepwise and regioselective construction of polysubstituted pyridines, a critical advantage in the synthesis of complex molecular architectures.[4]

Strategic Functionalization: A Logic Flow

The synthetic pathways leveraging this compound can be logically structured to achieve specific substitution patterns. The following diagram illustrates the general decision-making process for the sequential functionalization of this versatile scaffold.

G A This compound B Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Reactivity at C3/C5 (Br > Cl) C Nucleophilic Aromatic Substitution (SNAr) A->C Reactivity at C4 (Activated C-Cl) D 3,5-Di-substituted-4-chloropyridine B->D E 3,5-Dibromo-4-substituted-pyridine C->E F Further Cross-Coupling or SNAr at C4 D->F G Further Cross-Coupling at C3/C5 E->G H Polysubstituted Pyridine Product F->H G->H G reactant1 This compound plus1 + reactant2 Ar-B(OH)₂ arrow -> reactant2->arrow conditions Pd Catalyst, Base Solvent, Heat product 3,5-Diaryl-4-chloropyridine G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Int1 L₂Pd(II)(Ar)X Pd0->Int1 Oxidative Addition (Ar-X) Pd_cycle Palladium Cycle Cu_cycle Copper Cycle Int2 L₂Pd(II)(Ar)(C≡CR) Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product Ar-C≡CR Int2->Product CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Deprotonation Cu_alkyne->Int1 Alkyne H-C≡CR Alkyne->Cu_alkyne Base Base Base->Cu_alkyne G Start 3,5-Diaryl-4-chloropyridine Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Start->Intermediate + Nucleophile Nuc Nucleophile (e.g., R₂NH, RO⁻, RS⁻) Product 3,5-Diaryl-4-substituted-pyridine Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

References

Real-Time Reaction Monitoring of 3,5-Dibromo-4-chloropyridine: A Dual-Platform Approach Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocols for monitoring chemical reactions involving 3,5-Dibromo-4-chloropyridine, a critical halogenated heterocyclic building block in pharmaceutical and agrochemical synthesis.[1][2] Ensuring reaction completion, maximizing yield, and identifying potential impurities are paramount for process optimization and safety. We present a robust, dual-platform analytical strategy employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative progress tracking and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive product confirmation and byproduct identification. The causality behind every methodological choice is explained to empower researchers to adapt these protocols to their specific reaction conditions.

Introduction: The Analytical Imperative in Halogenated Pyridine Synthesis

This compound is a substituted pyridine whose derivatives are integral to the development of new chemical entities. The regioselectivity of halogenation reactions on pyridine rings can be complex, often requiring harsh conditions that may lead to the formation of isomeric and partially halogenated byproducts.[2] Therefore, relying solely on endpoint analysis (e.g., NMR of the final product) is insufficient for robust process development. Real-time monitoring provides critical insights into reaction kinetics, helps identify the formation of transient intermediates or impurities, and allows for precise determination of the reaction endpoint.

This guide details two complementary analytical techniques:

  • HPLC-UV: Ideal for routine, rapid, and quantitative analysis of the primary reaction components (reactant, product) directly from the reaction mixture.

  • GC-MS: A powerful tool for structural confirmation of the target molecule and the unequivocal identification of unknown impurities, leveraging its high separation efficiency and mass-based detection.[3][4][5]

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of method development.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₅H₂Br₂ClN[1][6]---
Molecular Weight 271.34 g/mol [1][6]Essential for MS identification.
Physical Form Solid[1]Requires dissolution in a suitable solvent for analysis.
Structure Aromatic, Heterocyclic[6]Possesses a UV chromophore, making it suitable for UV detection in HPLC. The pyridine nitrogen provides basicity.
Polarity Relatively nonpolarInferredSuitable for reversed-phase HPLC and GC analysis. Volatility is sufficient for GC.

Universal Sample Preparation for Reaction Monitoring

A critical and often overlooked step is the proper sampling and preparation of an aliquot from an active reaction. The goal is to instantly stop the reaction ("quench") and prepare a sample suitable for injection.

Protocol: Reaction Quenching and Dilution

  • Aliquot Withdrawal: Using a calibrated pipette, withdraw a small, representative volume (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a pre-prepared vial containing a significantly larger volume (e.g., 1 mL) of a cold, appropriate solvent (e.g., Acetonitrile or Dichloromethane). This simultaneously halts the reaction through dilution and temperature reduction.

  • Solubilization: Vortex the vial thoroughly to ensure complete dissolution of all components.

  • Filtration (Mandatory): Filter the diluted sample through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean autosampler vial.[7] This prevents particulates from damaging the analytical column or instrument.[8]

  • Further Dilution: If necessary, perform a serial dilution to bring the analyte concentration within the linear range of the detector (typically ~10-100 µg/mL).[8]

Method 1: Quantitative Tracking by Reversed-Phase HPLC-UV

This method is designed for rapid assessment of reaction progress by measuring the decrease in starting material and the increase in product concentration.

Principle and Rationale

Reversed-phase HPLC is the workhorse for monitoring reactions with polar to moderately nonpolar compounds.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for the relatively nonpolar this compound.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile serves as the strong organic modifier.

  • Acid Modifier: A small amount of formic or trifluoroacetic acid is added to the mobile phase. This protonates the nitrogen on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks for improved integration and quantification.[9]

  • Detection: UV detection is set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 275 nm), providing good sensitivity.[10]

Detailed HPLC Protocol
ParameterRecommended SettingRationale
Instrument Standard HPLC or UPLC system with UV/DAD detectorWidely available and suitable for this application.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeIndustry-standard column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier for peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with acid modifier.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% BA gradient ensures elution of both polar starting materials and nonpolar products/byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 5 µLA small volume minimizes column overload.
UV Wavelength 275 nmProvides good sensitivity for the pyridine aromatic system.[10]
Data Interpretation and System Suitability
  • Tracking Progress: Monitor the peak area of the starting material (decreasing over time) and the this compound product (increasing over time). The reaction is considered complete when the starting material peak is no longer detectable.

  • System Suitability: Before analyzing samples, inject a standard solution of the starting material and product. The system is suitable if retention times are stable (RSD < 2%) and peak shapes are symmetrical (tailing factor < 1.5).[11]

Method 2: Confirmational Analysis by GC-MS

This method provides an orthogonal technique for confirming the identity of the product and elucidating the structure of any unknown peaks observed in the HPLC chromatogram.

Principle and Rationale

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile halogenated compounds.

  • Separation: A low-polarity capillary column (e.g., DB-5MS) separates compounds based on their boiling points and interactions with the stationary phase.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a hard ionization technique that creates reproducible fragmentation patterns. This fragmentation is like a molecular fingerprint, allowing for confident identification.[4]

  • Mass Analysis: The mass spectrometer separates the resulting ions by their mass-to-charge ratio (m/z). For this compound, the presence of two bromine atoms and one chlorine atom creates a highly characteristic isotopic pattern that is definitive for confirmation. The loss of bromine atoms is a typical fragmentation pathway for polybrominated compounds.[3][4]

Detailed GC-MS Protocol
ParameterRecommended SettingRationale
Instrument Gas Chromatograph with a Single Quadrupole or Triple Quadrupole Mass SpectrometerStandard instrumentation for this type of analysis.
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation for a wide range of compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless, 280 °CHigh temperature ensures complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Temperature program separates analytes by boiling point.[3]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI ionization.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible, library-searchable mass spectra.[4]
Mass Range m/z 50 - 400Covers the molecular weight of the target and expected fragments.
Data Interpretation
  • Confirmation: The mass spectrum of the product peak should exhibit the correct molecular ion cluster (m/z 269, 271, 273, 275) corresponding to the isotopic distribution of Br₂Cl.

  • Byproduct Identification: Scrutinize the mass spectra of other peaks in the chromatogram. For example:

    • A peak with a molecular ion at m/z 191/193 would suggest a monobromo-chloropyridine byproduct.[12]

    • Isomers will have identical mass spectra but different GC retention times.

Visualization of Analytical Workflows

A clear understanding of the experimental process is crucial for successful implementation.

G cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Interpretation Reaction Ongoing Reaction Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench & Dilute Sampling->Quench Filter 3. Filter (0.22 µm) Quench->Filter HPLC HPLC-UV Analysis (Quantitative) Filter->HPLC GCMS GC-MS Analysis (Confirmatory) Filter->GCMS HPLC_Data Monitor Peak Areas (Reactant vs. Product) HPLC->HPLC_Data GCMS_Data Confirm Product Mass & Identify Byproducts GCMS->GCMS_Data Decision Process Decision (Stop, Continue, Adjust) HPLC_Data->Decision GCMS_Data->Decision

Caption: General workflow from reaction sampling to data-driven process decisions.

G start What is the analytical goal? q1 Need rapid, routine quantification of reaction progress? start->q1 q2 Need to confirm product identity or identify an unknown impurity? start->q2 hplc Use HPLC-UV Protocol q1->hplc  Yes gcms Use GC-MS Protocol q2->gcms  Yes

Caption: Logic diagram for selecting the appropriate analytical method based on the experimental question.

Conclusion and Best Practices

The combined use of HPLC-UV and GC-MS provides a comprehensive and robust strategy for monitoring reactions involving this compound. HPLC serves as the primary tool for quantitative, real-time tracking, while GC-MS offers definitive structural confirmation and impurity identification. For optimal results, it is crucial to develop a consistent sample preparation protocol and to run system suitability tests before each analytical batch to ensure data integrity. This dual-platform approach empowers researchers to optimize reaction conditions confidently, leading to higher yields, improved purity, and a more profound understanding of the chemical process.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, control selectivity, and troubleshoot common issues encountered with this challenging polyhalogenated substrate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges in a direct question-and-answer format.

Q1: My reaction yield is critically low or I'm seeing no product formation. What are the primary causes and how can I fix it?

Low to zero yield with a heteroaryl chloride substrate like this compound is a common but solvable issue. The primary bottlenecks are typically the high bond strength of the Carbon-Chlorine (C-Cl) bond and potential catalyst inhibition by the pyridine nitrogen.[1][2] Let's break down the troubleshooting process.

Probable Cause 1: Ineffective Catalyst System The initial oxidative addition of the palladium catalyst into the C-X bond is the rate-determining step of the Suzuki cycle.[3] The C-Br bonds at the 3 and 5 positions are significantly more reactive than the C-Cl bond at the 4-position.[4] Standard catalysts like Pd(PPh₃)₄ may be sufficient for the C-Br bonds but often fail to activate the more robust C-Cl bond, especially at lower temperatures.[2] Furthermore, the Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst poisoning and deactivation.[1][5]

Solutions:

  • Switch to a More Active Catalyst/Ligand System: For activating C-Cl bonds and overcoming catalyst inhibition, modern ligand systems are essential.

    • Buchwald Ligands: Sterically bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective. They promote the formation of the active, monoligated Pd(0) species required for efficient oxidative addition.[2]

    • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr or SIMes offer another powerful alternative for activating stubborn C-Cl bonds.[2][6]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome high activation barriers, especially during initial screening.

Probable Cause 2: Inappropriate Base or Solvent The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[3][7] If the base is too weak, insoluble, or sterically hindered, this step will be inefficient. The solvent must also be able to dissolve the reactants and facilitate the catalytic cycle.[8]

Solutions:

  • Screen Bases: If a weak base like Na₂CO₃ fails, switch to stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for challenging couplings.[2][9][10]

  • Optimize Solvent System: A mixture of an organic solvent and water is often optimal, as water helps dissolve the inorganic base.[2][11]

    • Effective Mixtures: Dioxane/water, Toluene/water, or DMF/water are excellent starting points.[11][12]

    • Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or Acetone in combination with water have shown high efficacy for chloropyridine couplings.[12]

Probable Cause 3: Oxygen Contamination The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) species and promote undesirable side reactions like homocoupling of the boronic acid.[9]

Solution:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction setup and duration.[9][13]

Troubleshooting Workflow Diagram

G start Low or No Yield Observed cat_q Is the catalyst system active enough for C-Cl bonds? start->cat_q base_q Is the base strong and soluble? cat_q->base_q No cat_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (3-5 mol%). cat_q->cat_sol Yes temp_q Is the reaction temperature sufficient? base_q->temp_q No base_sol Screen stronger bases (K₃PO₄, Cs₂CO₃). Use an aqueous solvent mixture (e.g., Dioxane/H₂O). base_q->base_sol Yes degas_q Is the system properly degassed? temp_q->degas_q No temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation for rapid screening. temp_q->temp_sol Yes degas_sol Degas solvents thoroughly (N₂/Ar sparging). Use freeze-pump-thaw cycles. Maintain inert atmosphere. degas_q->degas_sol No

Caption: A troubleshooting workflow for addressing low-yield Suzuki reactions.

Q2: I'm getting a complex mixture of mono- and di-substituted products. How can I control the selectivity?

This is the central challenge with this compound. Selectivity is governed by the inherent reactivity of the C-X bonds: C-Br > C-Cl.[4] You can exploit this reactivity difference to your advantage.

Solutions for Controlling Selectivity:

  • Favoring Mono-arylation (at C3/C5):

    • Stoichiometry: Use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents relative to the dibromochloropyridine). This ensures the pyridine substrate is in excess, statistically favoring a single substitution.

    • Milder Conditions: Use milder reaction conditions (e.g., lower temperature, weaker base) that are sufficient to activate the C-Br bond but not the C-Cl bond.

  • Favoring Di-arylation (at C3 and C5):

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) to drive the reaction to completion at both bromine sites.

    • Reaction Time & Temperature: Ensure sufficient reaction time and temperature to allow for the second coupling to occur after the first.

  • Targeting the C4-Chloro Position:

    • This requires a sequential approach. First, perform a di-substitution at the C3 and C5 positions. After isolating the 3,5-diaryl-4-chloropyridine intermediate, you can subject it to a second Suzuki coupling under more forcing conditions (more active catalyst, stronger base, higher temperature) to react the C-Cl bond.[4]

  • Ligand Tuning: In some polyhalogenated systems, the choice of ligand can influence site selectivity, although this is more pronounced when competing between two electronically distinct positions.[14][15] For 3,5-dibromo substitution, this is less of a factor as the positions are equivalent.

Reactivity Diagram

Caption: Relative reactivity of halogen atoms on the pyridine core.

Q3: I'm observing significant side products like homocoupled boronic acid or dehalogenated starting material. What's causing this?

Side product formation depletes your reagents and complicates purification. These issues often point to specific flaws in the reaction setup or conditions.

Side ProductCommon CausesRecommended Solutions
Homocoupling (Ar-Ar from Boronic Acid)1. Presence of oxygen in the reaction mixture.[9] 2. High concentration of Pd(II) species.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[9][13] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in-situ reduction of a Pd(II) precatalyst.
Protodeboronation (Ar-H from Boronic Acid)1. Presence of water or other proton sources.[9] 2. Unstable boronic acid. 3. Certain base/solvent combinations can promote this pathway.[16]1. Use anhydrous solvents if possible, though this can be difficult with inorganic bases. 2. Switch to more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which are less prone to this side reaction.[9][17]
Dehalogenation (Pyridine-H)1. Presence of a hydride source (e.g., some amine bases, alcoholic solvents).[9] 2. Formation of unstable palladium-hydride intermediates.1. Switch to a non-hydride source base (e.g., K₂CO₃, K₃PO₄, KF).[9] 2. Avoid using alcohols as a primary solvent if dehalogenation is a significant issue.

Frequently Asked Questions (FAQs)

Q4: Which catalyst and base combination is the best starting point for this substrate? For a robust starting point targeting the C-Br positions, a combination of Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like SPhos or XPhos (2-4 mol%) and K₃PO₄ (2-3 equivalents) in a Dioxane/Water (e.g., 4:1) solvent system at 80-100 °C is highly recommended. This system is potent enough for the C-Br bonds and has a good chance of success.

Q5: Can I use microwave irradiation to speed up my reaction? Absolutely. Microwave-assisted synthesis is an excellent tool for rapidly screening conditions and can often improve yields and dramatically reduce reaction times, sometimes from hours to minutes.[13][18] It is particularly useful for activating the less reactive C-Cl bond.

Q6: My boronic acid is expensive. How can I ensure it's used efficiently? To minimize waste of a valuable boronic acid, consider the following:

  • Use Pinacol Esters: Convert the boronic acid to its corresponding pinacol ester. They are generally more stable, easier to handle and purify, and less prone to protodeboronation and homocoupling.[9][17]

  • Control Stoichiometry: For mono-substitution, use the boronic acid as the limiting reagent (0.95 eq) to ensure the pyridine substrate is consumed first, simplifying purification.

Q7: What is the mechanistic role of the ligand and base? Understanding the roles of the key components is vital for rational optimization.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Active Pd(0)L (Promoted by bulky ligands) ox_add Oxidative Addition (Rate-limiting step for C-Cl) pd0->ox_add Ar-X trans Transmetalation ox_add->trans Ar'Pd(II)L(X) red_elim Reductive Elimination trans->red_elim ArPd(II)L(Ar') red_elim->pd0 product Product (Ar-Ar') red_elim->product aryl_halide Ar-X (Substrate) boronic_acid Ar'-B(OH)₂ + Base boronate Ar'-B(OH)₃⁻ ('ate' complex) boronic_acid->boronate Activates Boron boronate->trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps and reagent roles.

  • Ligand (L): The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and critically, modulates its electronic and steric properties. Bulky, electron-donating ligands accelerate the oxidative addition and reductive elimination steps.[5]

  • Base: The base deprotonates water to form hydroxide, which then coordinates to the boron atom of the boronic acid (Ar'-B(OH)₂), forming a negatively charged boronate 'ate' complex (Ar'-B(OH)₃⁻).[16] This complex has increased nucleophilicity, which is required for the efficient transfer of the aryl group to the palladium center during transmetalation.[7][16]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol targets the selective mono-substitution at one of the C-Br positions and serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (0.95 eq)

  • Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

  • SPhos (0.03 eq, 3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of pyridine substrate).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the boronic acid and the formation of a new, higher Rf product spot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

References

Technical Support Center: Troubleshooting Common Side Reactions in 3,5-Dibromo-4-chloropyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3,5-Dibromo-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with this versatile but sometimes challenging substrate.

Introduction to the Challenges with this compound

This compound is a valuable building block in medicinal chemistry due to its multiple addressable reactive sites. The differential reactivity of the halogen atoms (generally I > Br > Cl in palladium-catalyzed couplings) allows for sequential, site-selective functionalization.[1][2] However, the electron-deficient nature of the pyridine ring and the presence of multiple halogens can lead to a variety of side reactions that complicate synthesis, reduce yields, and make purification difficult. This guide provides in-depth, field-proven insights to help you troubleshoot these issues.

FAQ Section 1: Hydrodehalogenation - The Unwanted Hydrogen Swap

Q1: I'm seeing a significant amount of a byproduct where one of the bromine atoms on my pyridine has been replaced by hydrogen. What is happening and why?

A1: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[3] In this process, a halogen atom (in your case, likely one of the more reactive bromines) is substituted with a hydrogen atom, leading to a reduced, non-coupled byproduct. This side reaction is particularly prevalent with electron-deficient aryl halides like this compound, especially when using highly active catalyst systems.[3]

The primary cause is often a competition between the desired catalytic cycle and a reductive pathway. This can be triggered by various factors in your reaction mixture that can act as hydride sources.[3][4]

Q2: What are the common sources of hydrides in my reaction that lead to hydrodehalogenation?

A2: Identifying the source of the unwanted hydrogen is the first step in troubleshooting. Common culprits include:

  • Solvents: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate palladium-hydride species, which then reductively eliminate the dehalogenated arene.[3]

  • Base: Certain bases or impurities within the base can be a source of hydrides. For example, technical-grade sodium tert-butoxide can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[5]

  • Starting Materials: Trace amounts of water in your reagents or solvents can react with the palladium catalyst or other species in the reaction to generate hydrides.[4]

  • Amine Coupling Partner (in Buchwald-Hartwig): In some cases, β-hydride elimination from the amine coupling partner can compete with reductive elimination of the desired C-N bond, leading to dehalogenation.[6]

Q3: How can I minimize or prevent hydrodehalogenation in my coupling reaction?

A3: A systematic approach to optimizing your reaction conditions is key. Here is a troubleshooting workflow and detailed protocols:

Troubleshooting Workflow for Hydrodehalogenation

G start Hydrodehalogenation Observed check_solvent Is an alcoholic solvent being used? start->check_solvent check_base Is the base anhydrous and high purity? check_solvent->check_base No switch_solvent Switch to Aprotic Solvent (Toluene, Dioxane, CPME) check_solvent->switch_solvent Yes check_ligand Is the ligand promoting fast reductive elimination? check_base->check_ligand Yes use_anhydrous_base Use High-Purity, Anhydrous Base (e.g., freshly opened NaOtBu) check_base->use_anhydrous_base No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) check_ligand->screen_ligands No lower_temp Lower Reaction Temperature Incrementally check_temp->lower_temp Yes success Problem Resolved check_temp->success No switch_solvent->success use_anhydrous_base->success screen_ligands->success lower_temp->success

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Detailed Mitigation Strategies
ParameterRecommendationRationale
Solvent Switch from alcoholic solvents to aprotic solvents like toluene, 1,4-dioxane, or CPME.[5]Prevents the solvent from acting as a hydride source through oxidation by the palladium catalyst.[3]
Base Use high-purity, anhydrous bases. If using NaOtBu, consider using a freshly opened bottle.[5]Minimizes hydride impurities from the base or from reactions with trace water.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, RuPhos; Hartwig's Josiphos-type ligands).[5]These ligands accelerate the rate of reductive elimination of the desired product, which outcompetes the dehalogenation pathway.[3]
Temperature Lower the reaction temperature.While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Find the minimum temperature required for efficient coupling.
Water Content Use dry, degassed solvents and ensure all reagents are anhydrous.Reduces the potential for water to act as a hydrogen source.[4]

FAQ Section 2: Homocoupling - The Dimerization Dilemma

Q4: In my Suzuki reaction, I'm forming a significant amount of a biaryl byproduct derived from my boronic acid. What is this and why does it happen?

A4: This common side reaction is the homocoupling of your boronic acid, leading to a symmetrical biaryl.[7] This not only consumes your valuable reagent and reduces the yield of the desired cross-coupled product but also complicates purification.[7]

There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product.[7][8]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.[7][8]

Q5: I'm performing a Sonogashira coupling and observing a dimer of my terminal alkyne. Is this the same issue?

A5: Yes, this is the analogous side reaction for Sonogashira couplings, often called Glaser coupling or Hay coupling. It is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is typically mediated by the copper(I) co-catalyst in the presence of oxygen. While copper is added to increase reactivity, it can also promote this undesirable dimerization.[1]

Q6: What are the most effective strategies to prevent homocoupling in my reactions?

A6: The key to preventing homocoupling is the rigorous exclusion of oxygen and careful selection of your catalyst system.

Troubleshooting Workflow for Homocoupling

G start Homocoupling Observed check_degassing Was the reaction mixture thoroughly degassed? start->check_degassing check_pd_source Is a Pd(II) precatalyst being used? check_degassing->check_pd_source Yes improve_degassing Improve Degassing: Multiple Freeze-Pump-Thaw Cycles or Subsurface N2/Ar Sparge check_degassing->improve_degassing No check_sono_catalyst For Sonogashira, is Cu(I) necessary? check_pd_source->check_sono_catalyst No use_pd0 Switch to a Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_pd_source->use_pd0 Yes add_reductant Add a Mild Reducing Agent (e.g., Potassium Formate) check_pd_source->add_reductant Yes copper_free_sono Use a Copper-Free Sonogashira Protocol check_sono_catalyst->copper_free_sono No success Problem Resolved check_sono_catalyst->success Yes improve_degassing->success use_pd0->success add_reductant->success copper_free_sono->success

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Mitigation Strategies
ParameterRecommendation for SuzukiRecommendation for SonogashiraRationale
Atmosphere Ensure a strictly inert atmosphere. Use multiple (3-5) freeze-pump-thaw cycles for degassing, or a subsurface sparge with nitrogen or argon for 15-30 minutes.[8]Same as Suzuki. Rigorous exclusion of oxygen is critical.Prevents the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state and suppresses the oxidative dimerization of alkynes.[7][9]
Catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[8]Consider "copper-free" Sonogashira protocols, which often use more active palladium/ligand systems to facilitate the coupling without the need for a copper co-catalyst.[1]Using a Pd(0) source or ensuring the rapid reduction of a Pd(II) source minimizes direct reaction with the boronic acid.[7] Eliminating copper removes the primary catalyst for alkyne dimerization.[1]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos).[10]N-heterocyclic carbene (NHC) ligands can be effective in copper-free systems.Highly active ligands can promote the desired cross-coupling cycle, making it kinetically more favorable than homocoupling.

FAQ Section 3: Catalyst Inhibition and Reactivity Issues

Q7: My reaction with this compound is very sluggish or stalls completely. What could be the cause?

A7: Sluggish or stalled reactions with pyridine-containing substrates are often attributed to the "2-pyridyl problem" or, more generally, catalyst inhibition by the pyridine nitrogen.[11][12] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively deactivating the catalyst and preventing it from participating in the catalytic cycle.[13]

Additionally, the C-Cl bond at the 4-position is significantly less reactive than the C-Br bonds at the 3 and 5 positions in typical palladium-catalyzed couplings.[2] If you are targeting the chlorine, very active catalyst systems and forcing conditions are often required.[5]

Q8: How can I overcome catalyst inhibition and improve the reactivity of my chloropyridine substrate?

A8: The solution lies in choosing a catalyst system that is sterically and electronically tuned to resist coordination by the pyridine nitrogen and to activate the C-Cl bond.

Recommended Catalyst Systems for Challenging Pyridine Couplings
Coupling TypeRecommended LigandsRationale
Suzuki-Miyaura Bulky Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhos.[13]The steric bulk of these ligands creates a "pocket" around the palladium center that favors coordination of the aryl halide over the pyridine nitrogen, while their electron-rich nature promotes the difficult oxidative addition step.[13]
Buchwald-Hartwig Bulky Dialkylbiaryl Phosphines: SPhos, RuPhos. Josiphos-type ligands. [5]These ligands are specifically designed to accelerate the C-N reductive elimination, which is often the rate-limiting step and helps to drive the catalytic cycle forward, minimizing catalyst inhibition.[5]
Sonogashira N-Heterocyclic Carbenes (NHCs): IPr, IMes.NHCs are strong sigma-donors that form very stable and highly active palladium complexes, capable of activating less reactive aryl chlorides even in copper-free conditions.
General Protocol for Activating Chloropyridines
  • Select an Appropriate Catalyst System: Choose a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a highly active ligand from the table above. A higher catalyst loading (e.g., 2-5 mol%) may be necessary.[5]

  • Use a Strong Base: For Suzuki and Buchwald-Hartwig reactions, a strong base like K₃PO₄ or NaOtBu is often required to facilitate the key steps of the catalytic cycle.[5][13]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often needed to overcome the activation barrier for the oxidative addition of the C-Cl bond.[5]

  • Ensure Inert Conditions: As always, maintain a strictly inert atmosphere to prevent catalyst degradation.[5]

FAQ Section 4: Regioselectivity and Halogen Scrambling

Q9: I want to selectively couple at the bromine positions while leaving the chlorine untouched. How can I achieve this?

A9: Achieving high regioselectivity is one of the key advantages of using a substrate like this compound. The selectivity is governed by the relative reactivity of the C-X bonds towards oxidative addition to Pd(0), which generally follows the order C-I > C-Br > C-Cl.[1]

To selectively couple at the bromine positions:

  • Use Milder Conditions: Employ standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions that are known to be effective for aryl bromides but not chlorides. This usually involves lower temperatures and less active catalyst systems than those described for activating C-Cl bonds.

  • Control Stoichiometry: Use a slight excess (e.g., 2.0-2.2 equivalents) of your coupling partner to ensure double addition at both bromine sites if desired, or a sub-stoichiometric amount (e.g., 0.9 equivalents) if you are aiming for mono-arylation.

Q10: Is there a risk of the halogen atoms "scrambling" or migrating on the pyridine ring during the reaction?

A10: Halogen exchange or scrambling is a known, though less common, side reaction in metal-catalyzed couplings of polyhalogenated arenes.[14] This can occur through various mechanisms, often involving reversible oxidative addition/reductive elimination steps or the formation of metal-ate complexes. While not extensively reported for this compound specifically, it is a possibility, especially under harsh reaction conditions or with certain catalyst systems (e.g., some nickel-based catalysts are known to promote this).[14]

To minimize the risk of halogen scrambling:

  • Use the mildest possible reaction conditions (temperature, reaction time) that afford a good yield of the desired product.

  • Carefully screen your choice of catalyst and ligand.

  • If scrambling is suspected, thoroughly characterize all products and byproducts by mass spectrometry and NMR to identify any isomeric impurities.

References

Technical Support Center: Purification of Products from 3,5-Dibromo-4-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the purification challenges associated with 3,5-dibromo-4-chloropyridine reactions. This versatile, halogen-rich pyridine building block (CAS 13626-17-0) is a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature allows for selective, stepwise functionalization, most commonly through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, as well as metal-halogen exchange processes.[3][4][5]

However, the very reactivity that makes this starting material valuable also presents distinct purification challenges. The presence of multiple halogen atoms of differing reactivity, coupled with the coordinating nature of the pyridine nitrogen, can lead to complex product mixtures containing starting materials, intermediates, and various byproducts. Achieving the high degree of purity (>99%) required for downstream applications necessitates a robust and well-understood purification strategy.[1]

This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles, to help you efficiently isolate your target compounds with the highest possible purity.

Section 1: Troubleshooting Common Purification Challenges

This section addresses specific, frequently encountered issues during the workup and purification of reactions involving this compound.

Question: My final product is heavily contaminated with unreacted this compound. How can I efficiently remove it?

Common Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the starting material.

  • Stoichiometry: Using a large excess of the starting material to drive the reaction to completion.

Troubleshooting Strategies:

This is a common issue, but the significant polarity difference between the tri-halogenated starting material and a mono- or di-substituted product often makes separation straightforward.

  • Column Chromatography: This is the most reliable method. The starting material is relatively nonpolar. In a typical Suzuki reaction where one bromine is replaced by an aryl group, the product's polarity will depend on the substituent, but it is often different enough for easy separation.

    • Causality: The separation relies on the differential partitioning of the product and starting material between the stationary phase (typically silica gel) and the mobile phase. This compound, lacking highly polar functional groups, will travel faster up the column (higher Rf) in non-polar eluent systems compared to more functionalized, polar products.

    • Recommended Action: Develop a solvent system using Thin Layer Chromatography (TLC). Start with a low-polarity eluent like 95:5 Hexane:Ethyl Acetate. A good separation will show a clear difference in Rf values between your product spot and the starting material spot. See Table 2 for eluent suggestions. For a detailed procedure, refer to Protocol 1 .

  • Recrystallization: If your product is a solid, recrystallization can be highly effective.

    • Causality: This technique exploits differences in solubility between the desired product and impurities at different temperatures.[6] The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold, while the starting material impurity remains in the cold solvent (the "mother liquor").[7]

    • Recommended Action: Perform small-scale solubility tests with various solvents (see Table 3 ) to identify a suitable system. Refer to Protocol 2 for a step-by-step guide.

Question: My analysis (LCMS/NMR) shows byproducts from hydrodehalogenation (replacement of Br or Cl with H). How can I separate these from my desired product?

Common Causes:

  • Catalyst Decomposition: In palladium-catalyzed reactions, catalyst decomposition can lead to species that promote hydrodehalogenation.[8]

  • Reaction Conditions: The presence of protic sources (e.g., trace water) or certain bases can facilitate this side reaction.[4]

Troubleshooting Strategies:

Separating hydrodehalogenated byproducts is often challenging due to their structural similarity and, consequently, similar polarity to the desired product.

  • High-Performance Column Chromatography: Standard flash chromatography may not provide sufficient resolution.

    • Recommended Action: Use a higher-resolution setup. This can involve using a finer mesh silica gel, a longer column, or employing a shallow gradient elution from a low to a medium polarity solvent system. This enhances the separation between closely eluting compounds.

  • Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (C18), can provide excellent separation.

    • Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. The loss of a halogen atom and its replacement with hydrogen makes the byproduct slightly less hydrophobic than the desired product, which can be sufficient for separation on a high-efficiency C18 column.[9]

  • Iterative Recrystallization: A single recrystallization may not be enough.

    • Recommended Action: If a purity enhancement is observed after one recrystallization, a second or even third recrystallization of the isolated solid may be necessary to achieve the desired purity level. Analyze a sample after each step to monitor progress.

Question: My isolated product has a dark color, indicating residual palladium catalyst. What is the best way to remove it?

Common Causes:

  • Homogeneous Catalyst: Palladium complexes used in Suzuki and Buchwald-Hartwig reactions can be soluble in the organic phase and co-elute with the product.[10][11]

Troubleshooting Strategies:

Residual palladium can be detrimental to subsequent synthetic steps and is a major concern in pharmaceutical development.

  • Activated Carbon (Charcoal) Treatment: This is an effective and inexpensive method for removing colored impurities and trace metals.

    • Recommended Action: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Toluene, or DCM). Add a small amount (typically 1-5% by weight) of activated carbon. Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon.

    • Caution: Carbon can sometimes adsorb the desired product, so use it judiciously and check for product loss.

  • Metal Scavengers: These are functionalized materials (often silica- or polymer-based) that selectively bind to palladium.

    • Causality: Scavengers typically contain thiol or amine functional groups that have a high affinity for palladium, forming strong complexes and effectively removing it from the solution.

    • Recommended Action: After the initial workup, stir the crude product solution with a recommended amount of a commercial palladium scavenger for a few hours. Filter off the scavenger to obtain a palladium-free solution.

  • Aqueous Washes: Certain aqueous solutions can help remove palladium salts.

    • Recommended Action: During the workup, wash the organic layer with an aqueous solution of thiourea or sodium thiosulfate. These reagents can complex with palladium and pull it into the aqueous phase.

Question: How do I remove homocoupled boronic acid byproducts (e.g., biphenyl) from my Suzuki-Miyaura reaction?

Common Causes:

  • This is an inherent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or non-optimal reaction conditions.[3][12]

Troubleshooting Strategies:

This is generally one of the easier purification challenges to solve.

  • Column Chromatography: The homocoupled byproduct is typically a non-polar hydrocarbon.

    • Causality: The desired pyridine-containing product is significantly more polar than the non-basic, non-polar homocoupled byproduct. This large polarity difference allows for a simple separation on silica gel.[13]

    • Recommended Action: The non-polar byproduct will elute very quickly from the column with a low-polarity eluent (e.g., Hexane or Hexane/EtOAc mixtures). The desired product will remain on the column and can be eluted later by increasing the solvent polarity.

  • Acid-Base Extraction: This elegant method leverages the basicity of the pyridine nitrogen.

    • Recommended Action: Dissolve the crude mixture in an organic solvent like Ethyl Acetate or DCM. Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will be protonated and move to the aqueous layer. The non-basic homocoupled byproduct will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

Section 2: General Purification Workflow & FAQs

This section provides a general workflow and answers broader questions related to purification and analysis.

General Purification Workflow for Cross-Coupling Reactions

The following diagram outlines a standard, robust workflow for the purification of products from palladium-catalyzed cross-coupling reactions with this compound.

G cluster_0 Post-Reaction Workup cluster_1 Liquid-Liquid Extraction cluster_2 Purification cluster_3 Analysis Cool Cool Reaction Mixture Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Cool->Dilute Filter Filter through Celite® (Removes heterogeneous catalysts/salts) Dilute->Filter Wash Wash with Water/Brine (Removes inorganic salts) Filter->Wash AcidWash Optional: Acid Wash (Removes basic impurities/ligands) Wash->AcidWash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) AcidWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography (Primary Purification) Crude->Column Fractions Combine Pure Fractions & Concentrate Column->Fractions Recrystal Recrystallization (Final Polishing) Fractions->Recrystal Pure Pure Product >99% Recrystal->Pure Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Pure->Analysis

Caption: General purification workflow for cross-coupling products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best eluent system for column chromatography of these pyridine derivatives? They often streak on the TLC plate.

A1: Streaking is a common problem with basic compounds like pyridines on acidic silica gel. The pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica. This results in sharper spots on the TLC plate and symmetrical peaks during column chromatography, leading to much better separation.

Table 1: Common Eluent Systems for Column Chromatography of Pyridine Derivatives
Eluent System Typical Application
Hexane / Ethyl AcetateFor non-polar to moderately polar compounds. The workhorse system.
Dichloromethane (DCM) / MethanolFor more polar compounds that have poor solubility in Ethyl Acetate.
Hexane / Diethyl EtherUseful for separating isomers; ether provides different selectivity.
Modifier Purpose
0.5 - 1% Triethylamine (Et₃N)Add to any of the above systems to prevent streaking of basic pyridine products.

Q2: What are the critical factors for successfully recrystallizing a halogenated pyridine derivative?

A2: The key is selecting the right solvent. The ideal solvent should dissolve your compound completely at its boiling point but very poorly at room temperature or in an ice bath.[14]

  • Solvent Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating. A good solvent will show a dramatic increase in solubility with temperature.

  • Cooling Rate: Do not crash-cool the solution. Allowing the solution to cool slowly to room temperature first, before moving it to an ice bath, promotes the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

  • Inducing Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[14]

Table 2: Common Solvents for Recrystallization
Solvent Polarity
Hexane / HeptaneNon-polar
Isopropanol / EthanolPolar Protic
Ethyl AcetatePolar Aprotic
AcetonitrilePolar Aprotic
TolueneNon-polar
WaterVery Polar

Troubleshooting Crystallization

G cluster_troubleshoot Troubleshooting Steps Start Hot, clear solution allowed to cool Q1 Do crystals form upon cooling? Start->Q1 Success Crystals Formed. Isolate via filtration. Q1->Success Yes Failure No Crystals (Oiling Out or Remains in Solution) Q1->Failure No Scratch 1. Scratch inner wall of flask Failure->Scratch Scratch->Q1 Seed 2. Add a seed crystal Seed->Q1 Boil 3. Reduce solvent volume (boil off excess) & re-cool Boil->Q1 Ice 4. Cool in ice bath for extended period Ice->Q1

Caption: Decision tree for troubleshooting failed crystallization.

Q3: What analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is necessary to unambiguously determine structure and purity. No single method is sufficient.[][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This is the primary tool for structural confirmation. The absence of signals corresponding to starting materials or known byproducts in the ¹H NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS), typically with LC or GC: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of your product and provides a purity assessment based on peak area percentage.[9][17] It is excellent for detecting impurities, even those not visible by NMR.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is a powerful quantitative tool for determining purity levels (e.g., 99.5%).[17] Methods can be developed to separate even closely related impurities.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in your sample. A result that matches the theoretical values to within ±0.4% is considered strong evidence of high purity.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Fill the column with your chosen eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Slowly add silica gel as a slurry in the eluent. Tap the column gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better separation. Carefully add the sample to the top of the column.

  • Elute the Column: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.

Protocol 2: Step-by-Step Guide to Recrystallization
  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume necessary to ensure the solution is saturated.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Induce Crystallization (if necessary): If no crystals form, use the techniques described in the "Troubleshooting Crystallization" diagram.

  • Cool in Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry completely under vacuum.

References

Technical Support Center: Catalyst Deactivation in 3,5-Dibromo-4-chloropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for cross-coupling reactions involving 3,5-Dibromo-4-chloropyridine. This polyhalogenated heterocycle is a valuable building block in pharmaceutical and materials science, but its unique electronic and structural properties present significant challenges, most notably rapid catalyst deactivation. This guide provides in-depth, field-proven insights in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot common issues, optimize reaction conditions, and achieve reproducible success.

Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?

The primary difficulty stems from two core issues:

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst center.[1][2] This coordination occupies a site necessary for the catalytic cycle, forming a stable, inactive complex that effectively "poisons" the catalyst and halts the reaction.[1][3]

  • Differential Halide Reactivity: The substrate contains two types of carbon-halogen bonds: C-Br and C-Cl. Oxidative addition, the first and often rate-limiting step of the catalytic cycle, occurs much more readily at the weaker C-Br bonds than at the stronger C-Cl bond.[4][5] This can lead to selective mono- or di-bromo coupling, with the C-Cl bond remaining unreactive under standard conditions, resulting in incomplete conversion to the desired tri-substituted product.

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

Beyond the pyridine coordination mentioned above, several other deactivation pathways are common:

  • Catalyst Poisoning: This is the most prevalent issue, where the pyridine nitrogen acts as an inhibitory ligand, preventing key steps like oxidative addition or reductive elimination.[1]

  • Formation of Palladium Black: If the catalytic cycle is slow due to inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into catalytically inactive palladium black.[1]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under harsh reaction conditions (high temperature, presence of oxygen).

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at high concentrations or elevated temperatures.[1]

Q3: How does the halogen arrangement (3,5-Dibromo-4-chloro) influence reactivity and selectivity?

The reactivity of the halogens in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-Cl. For this compound:

  • The two C-Br bonds at the 3 and 5 positions are significantly more reactive than the C-Cl bond at the 4 position.

  • Electronically, the positions ortho and para to the ring nitrogen (positions 2, 4, 6) are more electron-deficient, which generally favors oxidative addition.[6] In this substrate, the C4-Cl bond is electronically activated, but this is counteracted by its greater bond strength compared to the C-Br bonds.

  • Therefore, selective coupling at the C3 and C5 positions is readily achievable under milder conditions, while coupling at the C4 position requires more forcing conditions and specialized catalytic systems designed for C-Cl bond activation.[4][7]

Q4: What is the role of the ligand in preventing deactivation?

The choice of ligand is critical for success.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often essential.[1][4] These ligands mitigate deactivation in two primary ways:

  • Steric Shielding: Their large size physically blocks the pyridine nitrogen from coordinating to the palladium center.[1]

  • Electronic Promotion: They increase the electron density on the palladium atom, which promotes the crucial oxidative addition step (especially for the C-Cl bond) and can weaken the inhibitory metal-pyridine bond.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.

Problem 1: My reaction shows low or no conversion to the desired product.

Q: I've set up my Suzuki reaction with this compound, but I'm only recovering starting material or seeing partial reaction at the bromine positions. What's going wrong?

This is the most common issue and typically points to catalyst inhibition or insufficient catalyst activity for the specific bond you are targeting.

  • Potential Cause A: Catalyst Poisoning by Pyridine Nitrogen

    • The "Why": Your catalyst is likely being sequestered by the pyridine nitrogen, forming an off-cycle, inactive complex and shutting down the reaction.[1]

    • Troubleshooting Steps:

      • Switch to a Bulkier Ligand: Replace standard ligands like PPh₃ with sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky alkylphosphines (P(t-Bu)₃).[1][4] The steric bulk will create a "protective pocket" around the palladium, hindering coordination by the pyridine nitrogen.

      • Use a Modern Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[8][9] These ensure the efficient and rapid generation of the active, monoligated Pd(0) species, which can enter the catalytic cycle before deactivation occurs.[9]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial deactivation and achieve full conversion.[1]

  • Potential Cause B: Inefficient Oxidative Addition at the C-Cl Bond

    • The "Why": If you are targeting the C4-Cl position (after having coupled the C-Br positions), your catalytic system may not be active enough to break the strong C-Cl bond.[4] This is a common bottleneck in couplings with aryl chlorides.

    • Troubleshooting Steps:

      • Select a C-Cl Activating Ligand: Ensure your ligand is suitable for C-Cl activation. Buchwald ligands and N-heterocyclic carbenes (NHCs) are highly effective for this purpose.[4]

      • Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often required to provide the necessary energy to overcome the high activation barrier of C-Cl oxidative addition.[4] Microwave irradiation can also be highly effective for this.[10]

      • Optimize Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.[4] Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water for Suzuki couplings, are standard choices.[1][4]

Troubleshooting Workflow: Diagnosing Low Conversion

start Low or No Conversion q1 Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? start->q1 s1 ACTION: Switch to a sterically hindered ligand. (e.g., XPhos, RuPhos, P(t-Bu)3) q1->s1 No q2 Are you targeting the C-Cl bond? q1->q2 Yes s1->q2 s2 ACTION: Increase temperature (80-120 °C) and ensure ligand is suitable for C-Cl activation. q2->s2 Yes q3 Is Palladium Black visible? q2->q3 No s2->q3 s3 ACTION: Improve degassing. Optimize conditions to accelerate catalytic cycle (see Problem 2). q3->s3 Yes end_node Reaction Optimized q3->end_node No s3->end_node

Caption: A logical workflow for diagnosing and addressing low conversion.

Problem 2: My reaction mixture is turning black and stalling.

Q: Soon after starting the reaction, the solution turns black with a fine precipitate, and analysis shows the reaction has stopped. What is this precipitate and how can I prevent it?

The black precipitate is almost certainly palladium black, which is finely divided, bulk palladium metal with no catalytic activity.[1]

  • Potential Cause: Slow Catalysis Leading to Agglomeration

    • The "Why": This occurs when the rate of the catalytic cycle is significantly slower than the rate of catalyst decomposition. If the active Pd(0) intermediates are not consumed quickly by oxidative addition, they can collide and aggregate, crashing out of solution as palladium black.[1] Pyridine inhibition is a major contributor to this by slowing the overall cycle.

    • Troubleshooting Steps:

      • Accelerate the Catalytic Cycle: Implement the strategies from "Problem 1" to speed up the reaction. A more active ligand and optimal temperature will increase the turnover frequency, reducing the lifetime of vulnerable Pd(0) species.

      • Ensure Rigorous Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Any dissolved oxygen can oxidize Pd(0) to Pd(II), which can then be reduced by other components in the mixture to form palladium black. Degas all solvents and the reaction headspace thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

      • Check Reagent Purity: Impurities in starting materials or solvents can sometimes contribute to catalyst decomposition.

Problem 3: I'm observing significant side products like homocoupling or dehalogenation.

Q: My main product is contaminated with significant amounts of homocoupled starting material (e.g., boronic acid dimer in a Suzuki reaction) and/or a product where a halogen has been replaced by hydrogen. How do I improve selectivity?

These side reactions compete with the desired cross-coupling pathway and are often influenced by oxygen, base, and temperature.

  • Potential Cause A: Homocoupling

    • The "Why": This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium itself, particularly with Pd(II) pre-catalysts during the initial reduction to Pd(0).[1]

    • Troubleshooting Steps:

      • Thoroughly Degas: As with preventing palladium black, rigorously removing oxygen from the reaction mixture is the most effective way to minimize homocoupling.[1]

      • Use a Pd(0) Source or Efficient Pre-catalyst: Using a direct Pd(0) source (e.g., Pd₂(dba)₃) with a ligand, or a pre-catalyst that rapidly generates the active species, can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.[1]

  • Potential Cause B: Dehalogenation (Hydrodehalogenation)

    • The "Why": The aryl-palladium intermediate can react with a proton source in the reaction mixture instead of the coupling partner, leading to the replacement of the halogen with a hydrogen atom. This can be exacerbated by certain bases and higher temperatures.[1]

    • Troubleshooting Steps:

      • Optimize the Base: The choice of base can be critical. If dehalogenation is a major issue, screen different bases. Sometimes a weaker base or a different cation (e.g., switching from a carbonate to a phosphate) can suppress this pathway.

      • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation over the desired reductive elimination.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Ensure Anhydrous Conditions (if applicable): While water is often beneficial in Suzuki couplings, excess water can be a proton source for dehalogenation. Using anhydrous solvents may be helpful, but this must be balanced with the need for base solubility and boronic acid activation.

Data & Reagent Selection Tables

Table 1: Recommended Ligands for this compound Coupling

Ligand TypeExample LigandsTarget C-X BondKey Advantages
Buchwald Biaryl XPhos, SPhos, RuPhosC-Br & C-ClExcellent steric shielding, high activity for C-Cl activation, commercially available as G3/G4 pre-catalysts.[1][4]
Bulky Alkylphosphine P(t-Bu)₃, cataCXium® AC-Br & C-ClHighly electron-donating, promotes oxidative addition. Can be air-sensitive.
N-Heterocyclic Carbene IPr, SImesPrimarily C-ClVery strong electron donors, form highly stable Pd complexes. Excellent for challenging C-Cl couplings.[4]
Standard Phosphine PPh₃, dppfC-Br onlyEffective for more reactive C-Br bonds under milder conditions; generally ineffective for C-Cl bonds or overcoming strong pyridine inhibition.[4][11]

Table 2: Comparison of Common Bases and Solvents

ReagentExamplesProsCons & Considerations
Bases K₃PO₄, Cs₂CO₃Strong, effective for activating boronic acids and challenging couplings.[1][4]Can have low solubility in purely organic solvents; Cs₂CO₃ is expensive.
K₂CO₃, Na₂CO₃Inexpensive, widely used.[11]Can be less effective for difficult C-Cl couplings; may require aqueous co-solvents.
Solvents Dioxane, Toluene, THFGood for dissolving organic substrates and many catalyst complexes.[1]Often require an aqueous co-solvent for bases in Suzuki reactions, which can lead to protodeboronation.[4]
DMF, DMAcHighly polar, can improve solubility of salts.Higher boiling points; can be difficult to remove.
Dioxane/H₂O, Toluene/H₂OCommon for Suzuki; water aids in dissolving the base and facilitates transmetalation.[4]Water can promote protodeboronation of the boronic acid; requires careful optimization of the ratio.[4]
Validated Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling at the C4-Cl Position

(Assumes prior successful coupling at C3 and C5 positions)

This protocol is designed for the most challenging step: activating the C-Cl bond while mitigating catalyst deactivation.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3,5-diaryl-4-chloropyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add previously degassed 1,4-dioxane and water (e.g., in a 10:1 ratio by volume) to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Catalyst Addition:

    • In a single portion under a positive flow of argon, add the pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Monitoring:

    • Stir vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Kinetic Monitoring by ¹H NMR to Diagnose Catalyst Deactivation

This method helps determine if your catalyst is deactivating prematurely.

  • Sample Preparation:

    • In a glovebox or under a strict inert atmosphere, prepare a stock solution of your reaction mixture (substrate, boronic acid, base, and an internal standard like 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., dioxane-d₈).

    • In a separate vial, weigh the palladium pre-catalyst.

  • Initiation:

    • Add the stock solution to the catalyst vial, mix quickly, and transfer the homogenous solution to an NMR tube. Seal the NMR tube.

  • Data Acquisition:

    • Immediately place the NMR tube in a pre-heated NMR spectrometer (set to the desired reaction temperature). Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Plot the concentration of the product (or consumption of starting material) versus time. A reaction that starts and then plateaus before reaching full conversion is a strong indicator of catalyst deactivation.[1]

Catalytic Cycle and Deactivation Pathway

cluster_cycle Desired Catalytic Cycle pd0 Active L-Pd(0) oa Oxidative Addition (Ar-X) pd0->oa + Ar-X poisoned Inactive Complex (L-Pd(0)-Pyridine) pd0->poisoned Catalyst Poisoning (Reversible Inhibition) pd2_int L-Pd(II)(Ar)(X) oa->pd2_int tm Transmetalation (R-M) pd2_int->tm + R-M pd2_prod L-Pd(II)(Ar)(R) tm->pd2_prod re Reductive Elimination pd2_prod->re re->pd0 product Product (Ar-R) re->product pyridine 3,5-Dibromo- 4-chloropyridine (Substrate) pyridine->poisoned

Caption: The desired catalytic cycle versus the catalyst poisoning pathway.

References

Technical Support Center: Selective Functionalization of 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 3,5-dibromo-4-chloropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Introduction: The Challenge of Selectivity

This compound is a polyhalogenated heterocycle offering three distinct points for chemical modification. The inherent challenge lies in achieving regioselectivity—precisely targeting one halogen over the others. The electronic properties of the pyridine ring, combined with the different reactivities of C-Br versus C-Cl bonds, create a nuanced landscape for synthetic transformations. This guide will help you navigate these challenges to achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the reactivity of this compound. Understanding these core principles is crucial for designing successful experiments and troubleshooting unexpected results.

Q1: What is the relative reactivity of the halogen positions (C3/C5-Br vs. C4-Cl) in common reaction types?

A: The relative reactivity is highly dependent on the reaction mechanism. There are two primary scenarios to consider:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): In these reactions, the rate-limiting step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The bond strength and reactivity generally follow the order C-I > C-Br > C-Cl.[1][2] Therefore, the C3 and C5 bromine atoms are significantly more reactive than the C4 chlorine atom. This provides a reliable handle for selective functionalization at the 3 and 5 positions while leaving the C4-Cl bond intact.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom is strongly electron-withdrawing, which activates the C2, C4, and C6 positions towards nucleophilic attack.[3][4] This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be stabilized by delocalization onto the electronegative nitrogen atom.[3] Consequently, the C4 chlorine is the most likely site for SNAr , especially with strong nucleophiles like alkoxides or amides. The C3 and C5 positions are electronically disfavored for this type of reaction.

Q2: How does the electronic nature of the pyridine ring influence C-H functionalization?

A: The electron-deficient nature of the pyridine ring acidifies the ring protons. In this compound, the C2 and C6 protons are the most acidic due to their proximity to the nitrogen atom. However, direct C-H functionalization via deprotonation (lithiation) is complex. While C2/C6 are electronically favored for deprotonation, steric hindrance from the adjacent bromine atoms can be a factor. Using a strong, hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) is critical to achieve regioselective deprotonation and avoid competing nucleophilic addition or decomposition pathways.[5][6][7]

Troubleshooting Guides by Reaction Type

This section provides specific troubleshooting advice in a question-and-answer format for common experimental challenges.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue 1: My cross-coupling reaction to functionalize the C4-Cl position is showing low to no conversion.

Q: I am attempting a Suzuki coupling with an arylboronic acid to target the C4-Cl bond after having already functionalized the C3/C5 positions, but the reaction is failing. What are the primary causes and solutions?

A: This is a classic challenge related to the low reactivity of aryl chlorides in oxidative addition.[1] The strength of the C-Cl bond is the principal barrier.

Potential Causes & Solutions

CauseScientific RationaleRecommended Solution
Insufficient Catalyst Activity The oxidative addition of a C-Cl bond to Pd(0) is the rate-limiting step and requires a highly active catalyst.[8] Standard catalysts like Pd(PPh₃)₄ are often ineffective.Upgrade the Ligand: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated Pd(0) species needed to cleave the strong C-Cl bond.[1]
Ineffective Base The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki reaction.[9] Poor solubility or inappropriate strength can stall the catalytic cycle.Screen Bases: Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.
Suboptimal Temperature Significant thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.Increase Temperature: Reactions involving chloropyridines typically require higher temperatures (e.g., 80-110 °C) than their bromo- or iodo- counterparts.[8]
Catalyst Deactivation The active Pd(0) catalyst is highly sensitive to oxygen.[1] Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species.Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: I am observing a mixture of products from reaction at both the C3/C5-Br and C4-Cl positions.

Q: I intended to selectively couple at the C3 and C5 positions, but I'm also getting significant amounts of the C4-coupled product. How can I improve selectivity for the C-Br bonds?

A: This indicates your reaction conditions are too harsh, leading to the undesired activation of the C-Cl bond.

Potential Causes & Solutions

CauseScientific RationaleRecommended Solution
Overly Active Catalyst System While highly active ligands are needed for C-Cl activation, they can sometimes be too reactive and fail to discriminate between C-Br and C-Cl bonds under forcing conditions.Modify Ligand/Catalyst: Use a less forcing catalyst system. For selective C-Br coupling, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less electron-rich phosphine ligand may provide sufficient activity for the C-Br bond while leaving the C-Cl bond untouched.
Excessive Temperature or Time Prolonged heating at high temperatures can provide enough energy to slowly activate the C-Cl bond, even with a moderately active catalyst.Optimize Reaction Conditions: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material (or monofunctionalized intermediate) is consumed.
Halogen Scrambling In rare cases, side reactions can lead to halogen exchange, complicating the reactivity profile.Control Stoichiometry: Use a precise stoichiometry of the coupling partner (e.g., 2.0-2.2 equivalents of boronic acid for a double Suzuki coupling) to avoid side reactions with any remaining starting material.
Directed ortho-Metalation (DoM) and Grignard Reactions
Issue 3: My attempt at lithiation followed by an electrophilic quench is giving a low yield and a complex mixture of byproducts.

Q: I'm using LDA at -78 °C to deprotonate the pyridine ring, but the reaction is messy. What is going wrong?

A: Lithiation of halopyridines is notoriously sensitive and prone to side reactions, primarily the formation of highly reactive pyridyne intermediates.[5][10]

Potential Causes & Solutions

CauseScientific RationaleRecommended Solution
Pyridyne Formation If the lithiated intermediate is not stable, it can eliminate Li-X (where X is Br or Cl) to form a 2,3- or 3,4-pyridyne. This highly reactive species polymerizes or reacts non-selectively.[5][10] This is more likely if the temperature rises above -78 °C.Strict Temperature Control: Maintain the reaction temperature rigorously at or below -78 °C throughout the deprotonation and electrophilic quench. Add the electrophile rapidly to the freshly formed lithiated species.
Incorrect Base Alkyllithium bases like n-BuLi or t-BuLi can act as nucleophiles, adding to the pyridine ring, or can induce metal-halogen exchange instead of C-H deprotonation.Use a Hindered Amide Base: Employ a strong, non-nucleophilic, sterically hindered base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor kinetic deprotonation.[11][12]
Moisture Contamination Traces of water will quench the organolithium base and the lithiated intermediate, leading to recovered starting material and reduced yields.Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under a strict inert atmosphere.

Visualized Workflows and Mechanisms

Decision Tree for Selective Functionalization

Choosing the correct synthetic strategy is paramount. The following diagram outlines a decision-making process based on the desired position of functionalization.

G start Goal: Selectively Functionalize This compound pos4 Target C4 Position (Functionalize C-Cl) start->pos4  Strategy for C4 pos35 Target C3/C5 Positions (Functionalize C-Br) start->pos35  Strategy for C3/C5 snar Nucleophilic Aromatic Substitution (SNAr) pos4->snar Use Strong Nucleophile (e.g., NaOMe, HNR₂) pd_coupling Palladium-Catalyzed Cross-Coupling pos35->pd_coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. snar_note Mechanism exploits electronic activation at C4 by the pyridine nitrogen. snar->snar_note pd_coupling_note Mechanism exploits higher reactivity of C-Br over C-Cl bonds in oxidative addition. pd_coupling->pd_coupling_note

Caption: Strategic decision tree for regioselective functionalization.

Troubleshooting the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where a reaction might be failing.

SuzukiCycle cluster_troubleshooting Common Failure Points pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Py-X pd_complex L₂Pd(II)(Py)(X) ox_add->pd_complex ox_add_fail Failure Point for C-Cl bonds: High activation energy. Solution: Use bulky, electron-rich ligands (e.g., XPhos) & heat. ox_add->ox_add_fail transmetal Transmetalation pd_complex->transmetal pd_complex2 L₂Pd(II)(Py)(R) transmetal->pd_complex2 transmetal_fail Failure Point: Ineffective base or poor boronic acid quality. Solution: Screen bases (K₃PO₄), use fresh boronic acid. transmetal->transmetal_fail borate R-B(OR)₂ + Base borate->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Py-R (Product) red_elim->product

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

Exemplary Experimental Protocol

Protocol 1: Selective Suzuki-Miyaura Coupling at C3/C5 Positions

This protocol describes the selective double Suzuki-Miyaura coupling at the C3 and C5 positions, leveraging the higher reactivity of the C-Br bonds.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-diaryl-4-chloropyridine.

References

Technical Support Center: Byproduct Identification in 3,5-Dibromo-4-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-chloropyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and byproduct identification in reactions involving this versatile but challenging building block. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to help you anticipate, identify, and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this compound in cross-coupling reactions stem from its polyhalogenated nature and the presence of the pyridine nitrogen. The most common side reactions are:

  • Hydrodehalogenation: This is the replacement of a halogen atom (usually bromine) with a hydrogen atom, leading to the formation of 3-Bromo-4-chloropyridine or 3,5-Dibromopyridine. This can be caused by hydride sources in the reaction mixture, such as solvent or certain bases.[1]

  • Protodeboronation (in Suzuki reactions): The boronic acid coupling partner reacts with a proton source (like trace water in the solvent) to revert to its corresponding arene, consuming the reagent and reducing product yield.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen or Pd(II) species from incomplete catalyst reduction.[1]

  • Reductive Dimerization: The this compound can couple with itself to form a polyhalogenated bipyridine species, though this is typically less common than other side reactions.

Q2: My palladium catalyst is turning black and precipitating from the reaction mixture. What is causing this catalyst deactivation?

A2: Catalyst deactivation, often observed as the formation of palladium black, is a frequent issue in reactions with pyridine-containing substrates. The primary cause is the Lewis basic pyridine nitrogen.[1]

  • Mechanism of Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1] In some cases, this leads to the aggregation and precipitation of inactive Pd(0) species (palladium black). This is a well-documented issue often referred to as the "2-pyridyl problem," which, while most pronounced for 2-substituted pyridines, can affect any pyridine substrate.[2][3]

  • Mitigation Strategies:

    • Ligand Choice: Employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands) can help prevent the pyridine substrate from binding too strongly to the palladium center.[1][4]

    • Pre-catalyst Selection: Using well-defined pre-catalysts can ensure a higher concentration of the active catalytic species at the start of the reaction.

    • Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes minimize aggregation, although this may require longer reaction times.

Q3: How can I control the regioselectivity of my reaction? Will my nucleophile react at the bromine or chlorine positions?

A3: The regioselectivity is dictated by the relative reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the palladium catalytic cycle. For this compound:

  • General Reactivity Trend: The C-Br bonds are significantly more reactive than the C-Cl bond towards oxidative addition with Pd(0). Therefore, under typical cross-coupling conditions, the reaction will occur selectively at one of the bromine-substituted positions (C3 or C5).[1]

  • Achieving Reaction at C4 (Chloro position): To achieve a subsequent reaction at the C4 position, more forcing conditions are generally required. This typically involves higher temperatures, different ligands designed for C-Cl activation, and longer reaction times after the initial C-Br coupling is complete.[5]

  • Symmetry: Since the C3 and C5 positions are chemically equivalent, a mono-substitution will yield a single product, 3-substituted-5-bromo-4-chloropyridine.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling Reaction
  • Observation: TLC or LC-MS analysis shows primarily unreacted this compound and the arene byproduct from the boronic acid.

  • Troubleshooting Workflow:

    G start Low/No Product in Suzuki Coupling check_reagents Are reagents (boronic acid, base) fresh and dry? start->check_reagents inert_atm Was the reaction rigorously degassed and kept under inert gas (Ar/N2)? check_reagents->inert_atm Yes reagent_sol Solution: Use fresh, anhydrous reagents. Consider MIDA boronates for stability.[6] check_reagents->reagent_sol No catalyst_issue Is the catalyst/ligand appropriate for pyridine substrates? inert_atm->catalyst_issue Yes inert_sol Solution: Degas solvent via sparging or freeze-pump-thaw cycles. Maintain positive inert gas pressure.[1] inert_atm->inert_sol No catalyst_sol Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Use a pre-catalyst.[1][2] catalyst_issue->catalyst_sol No end Further Optimization Needed catalyst_issue->end Yes, problem likely elsewhere (temp, solvent).

    Troubleshooting workflow for a failed Suzuki reaction.
  • Causality and Explanation:

    • Reagent Quality: Boronic acids are susceptible to degradation and protodeboronation, especially in the presence of moisture.[1] Using stable alternatives like MIDA boronates can mitigate this by slowly releasing the boronic acid in situ.[6]

    • Atmosphere Control: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote homocoupling of the boronic acid.[1] Rigorous degassing is critical.

    • Catalyst System: As discussed in the FAQ, the pyridine nitrogen can inhibit the catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Ligands developed by groups like Buchwald and Hartwig are designed to overcome this inhibition and facilitate the reaction.

Problem 2: A Major Byproduct with a Mass of (M-79) or (M-81) is Observed in a Buchwald-Hartwig Amination
  • Observation: Your desired product is formed, but LC-MS shows a significant secondary product with a mass corresponding to the loss of a single bromine atom (M-Br).

  • Possible Cause: Hydrodehalogenation. This side reaction is common in palladium-catalyzed reactions.[1] The palladium hydride species responsible can be generated from various sources, including the amine reagent itself, the solvent (e.g., THF), or the base.

  • Expert Recommendations:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider alternatives like K₃PO₄ or Cs₂CO₃.

    • Solvent: Ensure the use of high-purity, anhydrous solvents.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate byproduct formation.

    • Ligand Selection: Bidentate phosphine ligands can sometimes offer more stability to the catalytic complex and reduce the likelihood of side reactions compared to monodentate ligands.[4]

Problem 3: The ¹H NMR Spectrum is "Dirty" and Shows Multiple Peaks in the Aromatic Region (7.0-9.0 ppm)
  • Observation: The spectrum is difficult to interpret due to overlapping signals, making it hard to confirm the structure of the main product and identify impurities.

  • Solution Strategy:

    • Increase Resolution: If possible, re-acquire the spectrum on a higher field-strength spectrometer (e.g., 600 MHz instead of 400 MHz) to better resolve multiplets.

    • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment is invaluable for identifying which protons are coupled to each other. This allows you to trace the connectivity within a pyridine ring and distinguish signals from your product versus byproducts.[7]

    • Spike the Sample: If you have a pure standard of a suspected byproduct (e.g., the hydrodehalogenated compound), you can add a small amount to your NMR sample. The intensification of specific peaks will confirm the identity of that impurity.

Section 3: Analytical Protocols for Byproduct Identification

Protocol 1: Identification of Volatile Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile byproducts like hydrodehalogenated species or homocoupled arenes.[8][9]

Methodology:

  • Sample Preparation: Take an aliquot of the crude reaction mixture (~1 mg) and dissolve it in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the mass spectra of the observed peaks with a database (e.g., NIST) to identify known compounds. Pay close attention to the isotopic patterns for bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) to confirm the number of each halogen in the fragments.

Protocol 2: Standard 2D COSY Experiment for NMR Signal Assignment

This protocol helps resolve overlapping aromatic signals in the ¹H NMR spectrum.[7]

Methodology:

  • Sample Preparation: Prepare a solution of your purified or crude product (5-10 mg) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Spectrometer Setup:

    • Acquire a standard 1D proton spectrum and optimize shimming to achieve good resolution.

    • Reference the spectrum to the residual solvent peak.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.

    • Set the number of points in the direct dimension (F2) to 1024 or 2048.

    • Use a relaxation delay of 1.5-2.0 seconds.[7]

  • Processing and Interpretation:

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • The resulting 2D spectrum will show diagonal peaks (corresponding to the 1D spectrum) and cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are spin-spin coupled. Use this information to map the proton connectivity in your molecule and separate signals from different species.

Section 4: Key Byproduct Reference Data

The table below summarizes common byproducts, their formation mechanisms, and key identifiers.

Byproduct StructureNameMolecular Weight (for most abundant isotopes)Common Formation PathwayKey Analytical Signature
alt text
3-Bromo-4-chloropyridine191.9 g/mol HydrodehalogenationMS peak at m/z 191/193/195. Loss of one Br signal in ¹H NMR.
alt text
3,5-Dibromopyridine236.9 g/mol Hydrodehalogenation (Cl)MS peak at m/z 235/237/239. Appearance of a C-H signal in place of the C-Cl.
alt text
Biphenyl (from Phenylboronic acid)154.2 g/mol Homocoupling / ProtodeboronationMS peak at m/z 154. Characteristic signals in ¹H NMR (~7.2-7.6 ppm).[1]

Section 5: Visual Guides to Mechanisms and Workflows

Byproduct Formation in Suzuki-Miyaura Coupling

The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura reaction and the off-cycle pathways that lead to common byproducts.

Suzuki_Byproducts Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L2-X (Ar = Pyridyl) OA->ArPdX TM Transmetalation ArPdX->TM Hydrodehalogenation Ar-H (Hydrodehalogenation) ArPdX->Hydrodehalogenation Hydride Source (e.g., solvent, base) ArPdAr Ar-Pd(II)L2-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X (this compound) ArX->OA ArBOH Ar'B(OH)2 (Boronic Acid) ArBOH->TM Base Protodeboronation Ar'-H (Protodeboronation) ArBOH->Protodeboronation H2O / H+

Pathways to byproduct formation in Suzuki coupling.

References

Technical Support Center: A Researcher's Guide to Scaling Up Reactions with 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-chloropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of scaling up reactions involving this versatile but challenging building block. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success and safety of your chemical syntheses.

Introduction: The Double-Edged Sword of this compound

This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for derivatization. Its unique electronic and steric properties make it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] However, the presence of three halogen atoms with differing reactivities presents a unique set of challenges, especially when transitioning from bench-scale experiments to pilot or production-scale manufacturing. This guide will address these challenges head-on, providing you with the knowledge to anticipate, troubleshoot, and overcome them.

Section 1: Frequently Asked Questions (FAQs) - Bench-Scale Synthesis

This section addresses common questions encountered during the initial, small-scale development of reactions with this compound.

Q1: I'm seeing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely culprits?

Low conversion with chloropyridines in Suzuki-Miyaura couplings is a frequent issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[2] For activating the C-Cl bond, consider more electron-rich and bulky ligands. Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are often highly effective for these substrates.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.[2] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points.[2] The solubility of the base can also be a factor; consider a solvent system (e.g., dioxane/water) that allows for some dissolution.[2]

  • Solvent System: A mixture of an organic solvent and water is often optimal for Suzuki reactions.[2] Common choices include dioxane/water and toluene/water.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[2]

Q2: My Buchwald-Hartwig amination is sluggish. How can I improve the reaction rate?

Similar to Suzuki couplings, the reactivity of the C-Cl bond is a major hurdle in Buchwald-Hartwig aminations. Key parameters to optimize include:

  • Catalyst System: Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable formation of the active Pd(0) species.[3] Pair it with a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos.[3]

  • Elevated Temperatures: These reactions often require higher temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond.[3]

  • Strong Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[3]

Q3: I'm observing significant hydrodehalogenation (replacement of a halogen with hydrogen) as a side product. What can be done to minimize this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl halides. It can arise from various pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources. To mitigate this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • High-Purity Reagents: Use high-purity starting materials and bases. Some sources of NaOtBu may contain residual moisture or sodium hydroxide, which can exacerbate the problem.[3]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired hydrodehalogenation. Screening different ligands may be necessary.

Q4: How can I control the regioselectivity of my reaction, given the three different halogen atoms?

The regioselectivity of cross-coupling reactions with this compound is influenced by the relative reactivity of the C-Br and C-Cl bonds and the position of the halogen on the pyridine ring.

  • General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, you can often achieve selective reaction at the bromine positions first.

  • Positional Reactivity: For dihalogenated pyridines, cross-coupling reactions often occur preferentially at the position adjacent to the nitrogen (the α-position).[4] However, this can be influenced by the choice of catalyst and ligands. Some sterically hindered ligands can promote reaction at the C4 position.[5]

  • Ligand Control: The ratio of phosphine ligand to palladium can also influence site selectivity in some dihalopyridine systems.[4]

Section 2: Troubleshooting Guide for Scaling Up Reactions

Transitioning a reaction from the lab to a larger scale introduces new challenges that can significantly impact yield, purity, and safety. This section provides a troubleshooting guide for these scale-up issues.

Problem Potential Causes Troubleshooting Strategies & Solutions
Inconsistent Reaction Performance or Stalling Poor Mixing and Mass Transfer: Inefficient stirring in larger reactors can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and promoting side reactions.- Optimize Agitation: Select an appropriate impeller design and agitation speed to ensure good mixing. Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor. - Controlled Reagent Addition: Implement slow, controlled addition of reagents to maintain a more homogeneous reaction mixture.
Decreased Yield and Increased Impurities Heat Transfer Limitations: Exothermic reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors, leading to temperature spikes and byproduct formation.[6]- Reaction Calorimetry: Use reaction calorimetry to determine the heat of reaction and the maximum heat release rate. This data is crucial for designing an adequate cooling system.[6] - Controlled Dosing: For highly exothermic reactions, add one of the reactants over time to control the rate of heat generation. - Solvent Selection: Choose a solvent with a higher boiling point to allow for a wider operating temperature range.
Catalyst Deactivation or Inconsistent Activity Trace Impurities: The impact of trace impurities in starting materials, solvents, or from the reactor itself can be magnified on a larger scale, leading to catalyst poisoning.[7]- Rigorous Quality Control: Ensure all raw materials meet strict purity specifications.[7] - Dedicated Equipment: Use clean and dedicated reactors to avoid cross-contamination.
Product Isolation and Purification Difficulties Changes in Crystallization/Precipitation Behavior: The cooling and mixing profiles in a large reactor can differ significantly from a lab flask, affecting crystal size, morphology, and purity.- Controlled Cooling: Implement a controlled cooling profile to promote the formation of easily filterable crystals. - Seeding Strategy: Develop a seeding protocol to ensure consistent crystallization.

Section 3: Safety First - A Deep Dive into Hazards and Mitigation

Scaling up any chemical process requires a thorough understanding of the potential hazards. This compound and the reagents used in its reactions present several safety risks that must be carefully managed.

Hazard Profile of this compound:

This compound is classified as harmful and toxic.[8] It can cause skin and eye irritation and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Thermal Stability and Runaway Reaction Potential:

Key Considerations for Thermal Safety:

  • Assess Thermal Hazards Early: Before any scale-up, it is imperative to perform thermal stability testing (e.g., DSC, TGA, or adiabatic calorimetry) on the reaction mixture to determine the onset of decomposition and the potential for a runaway reaction.

  • Understand the "Stoessel Diagram": Use the relationship between the desired process temperature, the adiabatic temperature rise, the boiling point of the reaction mixture, and the decomposition temperature to assess the risk of a runaway reaction.

  • Cooling System Design: The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction, even in the event of a deviation from normal operating conditions.[6]

  • Emergency Relief Systems: For reactions with a significant runaway potential, the reactor should be equipped with an appropriately sized emergency relief system (e.g., a bursting disc or relief valve).

Workflow for Safe Scale-Up:

G A Lab-Scale Reaction (mg to g scale) B Reaction Hazard Assessment (DSC, TGA, Calorimetry) A->B C Identify Critical Process Parameters (Temperature, Dosing Rate, Mixing) B->C G STOP! Re-evaluate Process B->G High Risk Identified D Pilot-Scale Run (kg scale) C->D E Process Safety Review (HAZOP Analysis) D->E D->G Unexpected Exotherm or Byproducts F Production-Scale (Manufacturing) E->F E->G Unacceptable Risk G->A Redesign Process

Caption: A workflow for the safe scale-up of chemical reactions.

Section 4: Experimental Protocols

This section provides a general, illustrative protocol for a Suzuki-Miyaura coupling reaction with this compound. Note: This is a starting point and must be optimized for your specific substrates and equipment.

General Procedure for a Lab-Scale Suzuki-Miyaura Coupling:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a nitrogen inlet, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inerting: Seal the flask and purge with nitrogen or argon for at least 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio) via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 5: Conclusion

Scaling up reactions with this compound is a challenging but achievable endeavor. Success hinges on a thorough understanding of the underlying chemistry, a systematic approach to troubleshooting, and an unwavering commitment to safety. By carefully considering the factors outlined in this guide – from catalyst selection at the bench to heat transfer and thermal stability on a larger scale – researchers can unlock the full synthetic potential of this valuable building block. Always remember that a proactive approach to process safety is not just good practice; it is a necessity.

References

Technical Support Center: 3,5-Dibromo-4-chloropyridine Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complex reaction selectivity of 3,5-Dibromo-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will dissect the nuanced interplay of electronic effects, leaving group ability, and reaction conditions—with a special focus on temperature—to help you achieve your desired reaction outcomes.

Introduction: The Challenge of Orthogonal Functionalization

This compound presents a unique challenge and opportunity in synthetic chemistry. With three halogen atoms at distinct positions, the key to its successful use lies in achieving selective functionalization. The pyridine nitrogen activates the C4 position towards nucleophilic attack and influences the electronic properties of the entire ring. This inherent activation is in direct competition with the generally accepted reactivity trend of halogens in cross-coupling reactions (I > Br > Cl). This guide provides a framework for understanding and controlling these competing factors.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing reaction selectivity in this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a balance of three factors:

  • Electronic Activation: The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (C2/C6) and γ (C4) positions. This makes the C4 position, where the chlorine atom is located, highly susceptible to nucleophilic attack in SNAr reactions and can also influence the rate of oxidative addition in cross-coupling reactions.[1]

  • Leaving Group Ability: In many reactions, particularly palladium-catalyzed cross-couplings, the carbon-halogen bond strength is a critical factor. The bond dissociation energy generally follows the trend C-I < C-Br < C-Cl, making bromide a better leaving group than chloride in the rate-determining oxidative addition step.[2]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and critically, temperature , can shift the balance between electronic activation and leaving group ability, allowing for selective functionalization at either the C4-Cl or the C3/C5-Br positions.

Q2: I want to perform a Suzuki-Miyaura cross-coupling. Which position will react first?

A2: In a Suzuki-Miyaura coupling, the reaction is most likely to occur at the C3 or C5 position (C-Br bonds) first. This is because the oxidative addition of the palladium catalyst to the C-Br bond is generally faster than to the C-Cl bond, due to the lower bond dissociation energy of the C-Br bond. While the C4 position is electronically activated, the superior leaving group ability of bromide often dominates in this type of reaction. For analogous compounds like 3,5-dibromo-2,6-dichloropyridine, sequential Suzuki-Miyaura reactions have been shown to occur at the C3/C5 positions before the C2/C6 positions.[3][4]

Q3: How can I favor a reaction at the C4-Cl position in a cross-coupling reaction?

A3: While the C-Br bonds are intrinsically more reactive, you can promote reactivity at the C4-Cl position by carefully selecting your reaction conditions. Using sterically bulky ligands on your palladium catalyst can disfavor reaction at the more hindered C3/C5 positions. Additionally, under certain "ligand-free" conditions at higher temperatures, an enhancement of C4-selectivity in the Suzuki coupling of dichloropyridines has been observed.[5] Experimenting with different ligand/catalyst systems and screening temperatures will be key.

Q4: I am performing a Buchwald-Hartwig amination. Can I control the selectivity with temperature?

A4: Yes, temperature is a powerful tool for controlling selectivity in Buchwald-Hartwig aminations of polyhalogenated pyridines. It is highly probable that the amination will occur at the more reactive C-Br bonds at a lower temperature. Once the mono-aminated product is formed, a subsequent amination at the C4-Cl position can often be achieved by increasing the reaction temperature. This provides a strategy for a one-pot, sequential di-amination with different amines if desired. For 2,4-dichloropyridine, highly regioselective amination at the C2 position can be achieved, with a second amination at C4 requiring a higher temperature.[6][7] A similar temperature-dependent selectivity can be expected for this compound.

Q5: For a Nucleophilic Aromatic Substitution (SNAr) reaction, which position is most reactive?

A5: In SNAr reactions, the C4 position is significantly activated by the electron-withdrawing effect of the pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[1] However, bromide is a better leaving group than chloride. This sets up a competition between positional activation (favoring C4) and leaving group ability (favoring C3/C5). The outcome can be dependent on the reaction conditions and the nature of the nucleophile.

Q6: How can temperature influence the outcome of an SNAr reaction?

A6: Temperature can allow for the selection of either the kinetic or thermodynamic product.[8][9]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction will favor the pathway with the lowest activation energy. It is plausible that the reaction at the electronically activated C4 position has a lower activation energy, making the 4-substituted product the kinetic product.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes more reversible, and the system can reach thermodynamic equilibrium. This will favor the formation of the most stable product. The relative stability of the products would need to be determined, but it is possible that the product resulting from substitution at the C3/C5 positions is thermodynamically favored.

Therefore, running the reaction at a low temperature (e.g., 0 °C to room temperature) would be a good starting point to favor substitution at the C4 position. If a mixture of products is obtained, running the reaction at a higher temperature for a longer period might favor the formation of the thermodynamically more stable isomer.

Troubleshooting Guides

Issue 1: Suzuki-Miyaura Coupling - Lack of Selectivity

Problem: My Suzuki-Miyaura coupling is reacting at both the C4-Cl and C3/C5-Br positions, or I am getting di- or tri-substituted products.

Possible Causes & Solutions:

CauseRecommended Action
High Temperature High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Solution: Decrease the reaction temperature. Start at room temperature and slowly increase if the reaction is too slow.
Catalyst/Ligand System Some catalyst/ligand combinations are more active and less selective. Solution: Screen different palladium catalysts and phosphine ligands. A less reactive catalyst may provide better selectivity for the C-Br bond.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to multiple substitutions. Solution: Monitor the reaction by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed.
Issue 2: Buchwald-Hartwig Amination - Double Reaction

Problem: I am trying to perform a mono-amination, but I am getting a significant amount of the di-aminated product.

Possible Causes & Solutions:

CauseRecommended Action
High Temperature The C-Cl bond becomes more reactive at higher temperatures. Solution: Perform the reaction at a lower temperature (e.g., 60-80 °C) to selectively target the C-Br bonds.
Excess Amine/Base Using a large excess of the amine and base can drive the reaction towards multiple substitutions. Solution: Use closer to stoichiometric amounts (e.g., 1.0-1.2 equivalents) of the amine.
Issue 3: SNAr - Wrong Regioisomer

Problem: I am trying to substitute the C4-Cl position via SNAr, but I am getting substitution at the C3/C5-Br positions.

Possible Causes & Solutions:

CauseRecommended Action
Thermodynamic Control At higher temperatures, the reaction may be favoring the thermodynamically more stable product, which could be the C3/C5 substituted isomer. Solution: Run the reaction at a lower temperature (e.g., 0 °C or below) to favor the kinetically controlled product at the C4 position.
Solvent Effects The solvent can influence the stability of the Meisenheimer intermediate and the transition state. Solution: Screen different solvents. Aprotic polar solvents like DMF or DMSO are common for SNAr, but changing the solvent might alter the selectivity.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at C3/C5-Br Positions

Objective: To achieve mono-arylation at the C-Br positions.

  • To a dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Temperature-Controlled Sequential Buchwald-Hartwig Amination

Objective: To perform a sequential amination, first at C3/C5-Br and then at C4-Cl.

  • Step 1 (C-Br Amination):

    • To a dried Schlenk flask, add this compound (1.0 eq), the first amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

    • Evacuate and backfill with an inert gas.

    • Add a degassed solvent (e.g., Toluene or Dioxane).

    • Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor by LC-MS until the starting material is consumed.

  • Step 2 (C-Cl Amination):

    • Cool the reaction mixture to room temperature.

    • Add the second amine (1.2 eq) and additional base if necessary.

    • Increase the reaction temperature to 100-120 °C.

    • Monitor the reaction until the mono-aminated intermediate is consumed.

    • Work-up and purify as described in Protocol 1.

Visualization of Selectivity Control

G cluster_start Starting Material cluster_reaction Reaction Type cluster_conditions Key Condition cluster_product Primary Product start This compound suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald snar SNAr start->snar temp_low Low Temp (e.g., RT - 70°C) suzuki->temp_low Leaving Group Ability Dominates buchwald->temp_low 1st Amination kinetic Kinetic Control (Low Temp) snar->kinetic Positional Activation Likely Dominates thermo Thermodynamic Control (High Temp) snar->thermo Leaving Group Ability/ Product Stability May Dominate prod_br Substitution at C3/C5 (Br) temp_low->prod_br temp_low->prod_br temp_high High Temp (e.g., > 90°C) prod_br_then_cl Sequential Substitution (Br then Cl) temp_high->prod_br_then_cl prod_cl Substitution at C4 (Cl) kinetic->prod_cl thermo->prod_br prod_br->temp_high 2nd Amination

Caption: Decision workflow for selective functionalization.

References

Technical Support Center: Ligand Effects on the Regioselectivity of 3,5-Dibromo-4-chloropyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of cross-coupling reactions on the polyhalogenated scaffold, 3,5-Dibromo-4-chloropyridine. The inherent differences in C-Br and C-Cl bond reactivity, coupled with the electronic influence of the pyridine nitrogen, present unique challenges and opportunities for selective functionalization. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve your desired regiochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity order of the halogen atoms on this compound in a typical palladium-catalyzed cross-coupling reaction?

A1: The regioselectivity of coupling reactions on polyhalogenated heterocycles is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] The general reactivity trend for C-X bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl > C-F.[1]

For this compound, the two C-Br bonds are significantly more susceptible to oxidative addition than the C-Cl bond. Therefore, initial coupling will overwhelmingly occur at either the C3 or C5 position. Activating the C4-Cl bond requires more forcing conditions and a highly active catalyst system, a feature that is often exploited for sequential, site-selective functionalization.

Q2: I only want to perform a single coupling on one of the bromine atoms. Is this feasible, and how do I control it?

A2: Yes, selective mono-coupling is the most common and expected outcome when using approximately one equivalent of your coupling partner. Since the electronic environments of the C3 and C5 positions are identical in the starting material, the initial reaction will produce a mixture of 3-substituted-5-bromo-4-chloropyridine and 5-substituted-3-bromo-4-chloropyridine, which are the same compound if the substrate is symmetrical. Stoichiometric control is your primary tool here. Using 1.0 to 1.1 equivalents of the nucleophile (e.g., boronic acid) will heavily favor the mono-adduct.

Q3: After the first coupling at a C-Br position, how do I activate the C4-Cl bond for a second, different coupling reaction?

A3: This is a classic challenge in the synthesis of multi-substituted pyridines. The C-Cl bond is substantially stronger and less reactive than the C-Br bond.[2] To achieve a second coupling at the C4 position, you must switch to a more powerful catalytic system. Standard catalysts like Pd(PPh₃)₄, which may be sufficient for the C-Br coupling, will likely fail for the C-Cl bond.[2]

Success hinges on using catalyst systems known to activate aryl chlorides. These are typically characterized by bulky, electron-rich ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[2][3]

  • Recommended Ligand Classes:

    • Bulky Biarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are highly effective for activating C-Cl bonds.[2]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are exceptionally strong σ-donors and can facilitate the coupling of even the most challenging substrates.[4]

You will also likely need to increase the reaction temperature (e.g., 80-120 °C) and may need to screen stronger bases like K₃PO₄ or Cs₂CO₃.[2]

Q4: Is it possible to influence selectivity between the electronically similar C3 and C5 positions, especially for a second C-Br coupling?

A4: While the C3 and C5 positions are electronically identical in the starting material, they become distinct after the first functionalization. However, in cases with similar dihalo-heterocycles, ligand choice has been shown to completely switch the site of reaction. For example, in the Suzuki coupling of 3,5-dichloropyridazine, using dppf as a ligand favors coupling at the C3 position, while using Qphos directs the reaction to the C5 position.[4][5][6][7] This demonstrates that the ligand's bite angle and steric profile can override subtle electronic preferences. For this compound, a similar ligand screening approach is highly recommended to determine if a preference for C3 vs. C5 can be induced for a second coupling at the remaining C-Br site.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the coupling reactions of this compound.

Problem 1: Low or No Yield in the Initial C-Br Coupling

You are attempting a mono-coupling (e.g., Suzuki, Sonogashira) at a C-Br position, but you observe only starting material or trace product.

  • Primary Cause: Insufficient Catalyst Activity. While C-Br bonds are reactive, the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[8] Your catalyst system may not be robust enough.

  • Solution Workflow:

G start Low/No Yield at C-Br q1 Is the system properly degassed? start->q1 sol1 Degas solvents (3x freeze-pump-thaw or sparge with Ar/N2 for 30 min). Ensure reaction is under a positive inert atmosphere. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Screen stronger, non-nucleophilic bases. Common choices: K3PO4, Cs2CO3, K2CO3. Consider solvent system (e.g., dioxane/water) for base solubility. q2->sol2 No q3 Is the catalyst/ligand optimal? q2->q3 Yes sol2->q3 sol3 Switch to a more active pre-catalyst (e.g., Pd(OAc)2 with a ligand). Introduce a supporting ligand if using Pd(PPh3)4. Try a mild Buchwald ligand (e.g., SPhos) or dppf. q3->sol3 No end_node Re-run Optimized Reaction q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low C-Br coupling yield.

Problem 2: Failure to Couple at the C4-Cl Position

After successfully functionalizing one or both C-Br positions, your subsequent coupling at the C4-Cl position fails.

  • Primary Cause: The C-Cl bond is strong and requires a highly active catalyst. [2] Your previous conditions are not transferable.

  • Solutions:

    • Upgrade Your Catalyst System: This is non-negotiable. The energy barrier for oxidative addition into a C-Cl bond is much higher than for a C-Br bond.

      • Switch to Buchwald Ligands: Use pre-catalysts like SPhos-Pd-G3 or XPhos-Pd-G3, or generate the catalyst in situ from Pd₂(dba)₃ and a ligand like SPhos or RuPhos.[9] These systems excel at C-Cl bond activation.

      • Employ NHC Ligands: N-heterocyclic carbene ligands provide a highly active and thermally stable catalytic environment, ideal for difficult couplings.[4]

    • Increase Reaction Temperature: Higher temperatures (up to 120 °C) are often necessary to overcome the activation barrier. Consider using a sealed vessel or microwave irradiation to safely reach these temperatures.

    • Optimize Base and Solvent: Strong bases like K₃PO₄, Cs₂CO₃, or even LiOtBu may be required.[8] Anhydrous polar aprotic solvents like dioxane, toluene, or DMF are typically used.

Problem 3: Significant Side Product Formation (Protodehalogenation or Homocoupling)

Your reaction mixture contains significant amounts of debrominated starting material (protodehalogenation) or undesired dimerized coupling partners (homocoupling).

  • Primary Causes:

    • Protodehalogenation: Often caused by moisture or other proton sources cleaving the organometallic intermediate. For Suzuki reactions, boronic acid instability can lead to protodeboronation.[2]

    • Homocoupling: Frequently promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all reagents and glassware thoroughly.

    • Rigorous Degassing: Oxygen is a known poison for many palladium catalysts and promotes homocoupling. Degas all solvents and the reaction vessel (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[2]

    • Use Boronic Esters: For Suzuki couplings, consider using the corresponding boronic acid pinacol ester (Bpin). They are generally more stable to protodeboronation than the free boronic acids.

Section 3: Experimental Protocols

The following protocols are starting points. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C-Br Position

This protocol aims for a single coupling at one of the bromine positions.

  • Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to achieve a final concentration of ~0.1 M with respect to the starting pyridine.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C4-Cl Position (on a di-substituted pyridine)

This protocol assumes the starting material is a pyridine with substituents at C3 and C5, and the target is amination at C4.

  • Setup: To an oven-dried Schlenk tube, add the 3,5-disubstituted-4-chloropyridine (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon gas three times.

  • Catalyst Addition: Under a positive flow of argon, add an appropriate Buchwald pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a final concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Ligand Selection Guide & Data

The choice of ligand is the single most critical parameter for controlling reactivity and selectivity in these systems.[4] The following table summarizes key ligand classes and their impact.

Ligand ClassExample(s)Key CharacteristicsTypical Application/Selectivity on Polyhalopyridines
Simple Phosphines PPh₃, PCy₃Moderate electron donation, sterically accessible.Effective for C-Br couplings, but often require higher temperatures. Generally poor for C-Cl activation.
Ferrocene-based dppfBidentate, rigid backbone, defined bite angle.Can induce unique regioselectivity (e.g., C3 vs C5 on analogous systems).[5][6] Good general-purpose ligand.
Biarylphosphines SPhos, XPhos, RuPhosVery bulky and electron-rich. Promotes L₁Pd(0) formation.Gold standard for C-Cl activation. [2] Accelerates reductive elimination, often leading to cleaner reactions and lower catalyst loadings.
NHCs IPr, SIPrStrong σ-donors, sterically demanding.Excellent for highly challenging couplings, including sterically hindered substrates and C-Cl bonds.[4]
Wide Bite-Angle XantphosBidentate, flexible, large P-Pd-P angle.Known to favor reductive elimination over β-hydride elimination. Can be effective in C-N couplings.[4]
Visualizing the Catalytic Cycle and Ligand Influence

The ligand's role is central to every step of the catalytic cycle, from activating the palladium pre-catalyst to facilitating the final bond-forming reductive elimination.

G cluster_0 Catalytic Cycle Pd0 LₙPd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Ligand bulk/electronics are critical for C-Cl bonds Trans_complex L₂Pd(II)(Ar)(R) OA_complex->Trans_complex Transmetalation (R-M) Trans_complex->Pd0 Reductive Elimination (forms Ar-R) Ligand sterics accelerate this step

References

analytical methods for monitoring 3,5-Dibromo-4-chloropyridine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving 3,5-Dibromo-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track reaction progress, quantify components, and identify impurities. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, precise analytical control is paramount.[1][2]

This document moves beyond simple protocols to explain the underlying principles and causality behind methodological choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Method Selection: Frequently Asked Questions

Choosing the right analytical tool is the first critical step. The optimal method depends on the reaction matrix, the information required (qualitative vs. quantitative), and available equipment.

Q1: Which analytical technique is best for monitoring my this compound reaction: HPLC, GC, or NMR?

A1: The choice is context-dependent:

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for this application.[3] It is ideal for quantitative analysis of thermally sensitive compounds and non-volatile reaction components. Its high resolution makes it excellent for separating the starting material from products and closely related impurities.

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful technique for volatile and thermally stable compounds.[4][5][6] It offers exceptional sensitivity and provides structural information through mass fragmentation patterns, which is invaluable for impurity identification.[6][7] However, you must verify that this compound and its reaction products do not degrade at the temperatures used in the GC inlet and column.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is superb for real-time, non-invasive reaction monitoring and structural confirmation.[9] By tracking the disappearance of reactant signals and the appearance of product signals directly in the reaction vessel (if using an NMR-compatible setup) or from quenched aliquots, you can determine reaction kinetics and identify intermediates.[1][9] It is particularly useful for confirming regioselectivity in substitution reactions.[1]

Q2: My reaction involves ionic species and salts. Which method should I use?

A2: HPLC is the preferred method. The non-volatile salts will not interfere with the analysis as they will pass through a reversed-phase column in the void volume, whereas they would contaminate a GC inlet and column.

Q3: I need to identify an unknown impurity. What is the best approach?

A3: A combination of HPLC and GC-MS is the most powerful strategy. Use HPLC to isolate and quantify the impurity. Then, if the impurity is sufficiently volatile and stable, use GC-MS or LC-MS to obtain its mass spectrum, providing critical data for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is often the workhorse for analyzing pyridine derivatives due to its robustness and wide applicability.[3][10] However, the basic nature of the pyridine nitrogen can lead to challenges like peak tailing.[3]

Workflow for HPLC Method Development

cluster_prep Preparation cluster_method Method Development cluster_validation Validation Start Define Analytes: Reactant, Product(s), Impurities Solubility Test Solubility (Acetonitrile, Methanol, Water) Start->Solubility Standard Prepare Standard Solutions Solubility->Standard Column Select Column (e.g., C18, 5µm, 150x4.6mm) Standard->Column MobilePhase Choose Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Column->MobilePhase Gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) MobilePhase->Gradient Optimize Optimize Gradient for Resolution & Run Time Gradient->Optimize SystemSuit System Suitability Check (Resolution, Tailing Factor) Optimize->SystemSuit Inject Inject Reaction Sample SystemSuit->Inject Quant Quantify Peaks Inject->Quant

Caption: Logical flow for HPLC method development for substituted pyridines.[3]

Recommended Starting Protocol: Reversed-Phase HPLC

This protocol provides a robust starting point for monitoring the consumption of this compound.

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize interactions with the basic pyridine nitrogen.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water. The acidic modifier improves peak shape by protonating the pyridine nitrogen, reducing silanol interactions.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution (~1 mg/mL) of your this compound reference standard in a 50:50 mixture of acetonitrile and water. Create a series of dilutions to establish a calibration curve for quantification.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench it in a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) to stop the reaction and dilute the sample.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C for better reproducibility.

    • Detection: Diode Array Detector (DAD) or UV detector at a wavelength where all components absorb (e.g., 254 nm or 275 nm).[3]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

HPLC Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the column packing.[3][11]- Add an acidic modifier: Use 0.1% formic acid or trifluoroacetic acid in the aqueous mobile phase.[3] - Use a high-purity column: Modern, end-capped silica columns have fewer free silanols. - Add a competing base: A low concentration of triethylamine (TEA) can also mask silanol sites, but it is not MS-compatible.[12]
Poor Resolution Inadequate separation between reactant, product, or isomers.[11]- Optimize the gradient: Decrease the slope of the gradient (slower increase in organic solvent) to improve separation.[11] - Change the organic modifier: Try methanol instead of acetonitrile, as it has different selectivity. - Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution.
Baseline Noise or Drift Contaminated mobile phase, inadequate degassing, or detector issues.[11][13]- Use high-purity solvents: Ensure all mobile phase components are HPLC or LC-MS grade.[13] - Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use.[11] - Flush the system: Flush the system with a strong solvent like isopropanol to remove contaminants.[12]
No Peaks Detected Injection issue, sample degradation, or incorrect detector settings.[13]- Verify injection: Ensure the autosampler correctly draws and injects the sample.[13] - Check sample stability: Prepare a fresh sample to rule out degradation. - Confirm detector wavelength: Check the UV absorbance spectrum of your compounds to ensure you are monitoring at an appropriate wavelength.

Gas Chromatography (GC & GC-MS) Guide

GC is an excellent alternative if your analytes are thermally stable. The high efficiency of capillary columns provides outstanding separation power.

Recommended Starting Protocol: GC-MS
  • Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point for separating halogenated aromatic compounds.

  • Sample Preparation:

    • Quench a reaction aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Perform a liquid-liquid extraction if necessary to remove salts or non-volatile components.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute to an appropriate concentration (~50-100 µg/mL) and transfer to a GC vial.

  • GC Conditions:

    • Inlet Temperature: 250 °C (start lower, e.g., 220 °C, if thermal degradation is suspected).

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min.[8]

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

GC Troubleshooting Guide

cluster_solutions Solutions Problem Chromatographic Problem (e.g., Tailing, Broad Peaks) CheckInjection Is Injection Technique Correct? (Volume, Speed) Problem->CheckInjection CheckTemp Is Inlet Temperature Optimal? CheckInjection->CheckTemp No CheckColumn Is Column Contaminated or Degraded? CheckInjection->CheckColumn Yes SolutionInjection Optimize Injection Volume Use Autosampler CheckInjection->SolutionInjection No CheckTemp->CheckColumn No SolutionTemp Lower Inlet Temp to Prevent Degradation CheckTemp->SolutionTemp Yes CheckTemp->SolutionTemp No CheckFlow Is Carrier Gas Flow Rate Correct? CheckColumn->CheckFlow No SolutionColumn Bake Out Column Trim Column Inlet CheckColumn->SolutionColumn Yes CheckColumn->SolutionColumn No SolutionFlow Verify Flow Rate Check for Leaks CheckFlow->SolutionFlow Yes CheckFlow->SolutionFlow No

Caption: Troubleshooting logic for common GC peak shape issues.[4][14]

ProblemProbable Cause(s)Recommended Solution(s)
No Peaks or Small Peaks Leaky septum, syringe issue, or incorrect split ratio.[14][15]- Check for leaks: Replace the septum and check fittings. A leaky system is a common cause of irreproducibility.[14][16] - Verify injection: Ensure the syringe is functioning correctly and not clogged. - Adjust split ratio: Decrease the split ratio (e.g., from 50:1 to 20:1) to allow more sample onto the column.
Peak Fronting Column overload.[4][14]- Dilute the sample: This is the most common and effective solution. - Increase the split ratio: Send less sample to the column. - Use a thicker film column: A column with a higher stationary phase loading has a greater sample capacity.
Ghost Peaks Contamination from the septum, liner, or previous injection (carryover).[4][16]- Replace consumables: Regularly replace the septum and inlet liner.[15][16] - Run a solvent blank: Inject pure solvent to confirm the source of contamination. - Increase oven temperature at the end of the run: Bake out the column to elute any high-boiling contaminants.[4]
Shift in Retention Times Fluctuation in carrier gas flow rate or oven temperature.[14][16]- Check gas supply: Ensure the gas cylinder has adequate pressure. Running out of gas mid-run is a common mistake.[15][16] - Verify flow: Measure the flow rate at the detector outlet to confirm the setpoint. - Calibrate oven temperature: Ensure the oven temperature is accurate and stable.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR provides unambiguous structural information, making it ideal for confirming product identity and tracking the conversion of specific functional groups.[1][9]

Recommended Protocol: ¹H NMR Reaction Monitoring
  • Establish Reference Spectra: Before starting the reaction, acquire a high-quality ¹H NMR spectrum of the pure this compound starting material and the expected product (if available) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Identify characteristic, well-resolved peaks for each compound. For this compound, the two equivalent protons on the pyridine ring will produce a singlet.

  • Sample Preparation for Monitoring:

    • At desired time points, withdraw an aliquot from the reaction.

    • Immediately quench the reaction by diluting it in cold deuterated solvent. If the reaction solvent is not deuterated, you may need to perform a rapid extraction and solvent swap.

    • Add a small amount of an internal standard (e.g., triphenylmethane, 1,3,5-trimethoxybenzene) with a known concentration. The standard should have a singlet peak in a clear region of the spectrum and should not react with any components.[1]

    • Transfer the sample to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration and quantification.

  • Data Analysis:

    • Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.

    • Calculate the relative amounts of reactant and product. The conversion can be determined by comparing the integral of the starting material peak to the integral of the internal standard over time.[1]

NMR Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Broad or Distorted Peaks Poor shimming, sample inhomogeneity (precipitate), or paramagnetic impurities.[9]- Re-shim the spectrometer: Perform manual or automated shimming on the sample. - Filter the sample: If solids are present, filter the NMR sample through a small plug of glass wool into a clean tube. - Check for paramagnetic metals: If using a metal catalyst, this can be an unavoidable issue. Consider using a different analytical technique for quantification.
Inaccurate Quantification Saturated signals due to short relaxation delay, or poor phasing/integration.- Increase the relaxation delay (d1): Set d1 to at least 5 times the T1 of the slowest-relaxing proton of interest. - Careful processing: Ensure the spectrum is correctly phased and the integration regions are set properly for each peak.
Overlapping Peaks Signals from the reactant, product, and solvent are not resolved.- Use a higher field NMR: A 600 MHz spectrometer will provide better signal dispersion than a 300 MHz instrument. - Change the deuterated solvent: Different solvents can induce shifts in proton resonances, potentially resolving overlaps.

Quantitative Data Summary

This table provides key physical and analytical properties for this compound.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClNPubChem[17]
Molecular Weight 271.34 g/mol PubChem[17]
Monoisotopic Mass 268.82425 DaPubChem[17]
Typical UV λmax ~220 nm, ~270-280 nmBenchChem[3]
¹H NMR (in CDCl₃) A single peak for the two aromatic protons (δ ~8.5 ppm)General Pyridine Chemistry

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Halogens in Dihalopyridines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, dihalogenated pyridines are indispensable building blocks. Their utility lies in the ability to perform sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. However, achieving the desired regioselectivity is a significant challenge, governed by a subtle interplay between the intrinsic properties of the halogens and their position on the pyridine ring. This guide provides an in-depth comparison of halogen reactivity, supported by experimental data, to empower chemists to make informed decisions in their synthetic strategies.

The Fundamental Principles of Reactivity

The site-selectivity of cross-coupling reactions on dihalopyridines is not arbitrary. It is dictated by the kinetics of the oxidative addition step, which is typically the rate-determining phase of the catalytic cycle.[1][2] Two primary factors govern the ease of this step: the nature of the halogen and its position on the electron-deficient pyridine ring.

The Dominant Role of the Carbon-Halogen Bond

The most straightforward principle for predicting reactivity is the carbon-halogen (C-X) bond dissociation energy (BDE).[1] Oxidative addition of the palladium catalyst to the C-X bond is more facile for weaker bonds.[3] This establishes a clear and generally reliable reactivity trend:

I > Br >> Cl > F

This trend is rooted in the decreasing strength of the C-X bond as one moves down the halogen group.[3] Consequently, iodopyridines are highly reactive, often coupling under mild conditions, while chloropyridines are more robust and require more forcing conditions or specialized, highly active catalyst systems.[3] Fluoropyridines are typically unreactive in standard palladium-catalyzed cross-couplings and often require nickel or other specialized transition metals for C-F activation.[4][5][6][7]

The Influence of the Pyridine Ring Position

The pyridine nucleus is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, making the C-X bonds at these sites more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] The general order of positional reactivity is:

C4/C6 > C2 > C5 > C3

Computational studies have corroborated this trend, showing that the C-Cl bonds at the C2 and C4 positions of various dichloropyridines have the lowest bond dissociation energies, accounting for the observed selectivity in many cross-coupling reactions.[8][9] The C5 and C3 positions are less electronically activated and therefore less reactive.[3]

G cluster_factors Key Factors Governing Reactivity cluster_trends Reactivity Trends Halogen Halogen Identity (Bond Strength) Halogen_Trend I > Br > Cl > F Halogen->Halogen_Trend Determines Position Ring Position (Electronic Effect) Position_Trend C4/C6 > C2 > C5 > C3 Position->Position_Trend Determines Outcome Site-Selectivity in Oxidative Addition Halogen_Trend->Outcome Position_Trend->Outcome

Caption: Factors influencing dihalopyridine reactivity.

Comparative Performance in Key Cross-Coupling Reactions

Understanding the fundamental principles allows us to analyze the performance of different dihalopyridines in common cross-coupling reactions. The choice of catalyst, ligand, and conditions can either reinforce or, in some cases, overturn the "natural" reactivity, providing a powerful toolkit for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[10] When applied to dihalopyridines, selectivity is a primary concern.

  • Mixed Halides: In substrates with different halogens, the C-I or C-Br bond will preferentially react over a C-Cl bond. For example, 5-bromo-2-chloropyridine undergoes Suzuki coupling at the C5 position, despite the C2 position being electronically activated.[11]

  • Identical Halides: For dichloropyridines, the situation is more complex. While the C2 position is often favored due to electronic activation, recent studies have shown that C4 or even C5 selectivity is achievable.[12][13] Ligand-free "Jeffery" conditions, for instance, have been shown to provide unprecedented C5-selectivity for 2,5-dichloropyridine and remarkable C4-selectivity for 2,4-dichloropyridine.[12][13][14]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dichloropyridines

Dihalopyridine Catalyst System Ligand Base Solvent Temp (°C) C-X:C-Y Selectivity Yield (%) Reference
2,4-Dichloropyridine Pd(PEPPSI) IPr K₂CO₃ Dioxane 80 10.4:1 (C4:C2) 85 [15]
2,5-Dichloropyridine Pd(OAc)₂ None (Jeffery) K₂CO₃ NMP/H₂O 100 >99:1 (C5:C2) High [12][13]

| 2,6-Dichloropyridine | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Dialkylation | 92 |[16] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing C-N bonds.[17][18] The reactivity trends observed in Suzuki couplings generally hold, with sterically hindered, electron-rich phosphine ligands being crucial for success, especially with less reactive chloro-substrates.

  • Reactivity Order: For dihalopyridines, the proportion of diamination increases with the reactivity of the halogen (I > Br > Cl), demonstrating the C-X bond strength's influence.[19]

  • Regioselectivity: In 2,4-dichloropyridine, highly regioselective mono-amination at the C2 position can be achieved using mild bases like K₂CO₃, leaving the C4-chloro substituent available for subsequent functionalization via Suzuki coupling or nucleophilic aromatic substitution (SNAr).[20]

Table 2: Performance in Buchwald-Hartwig Amination | Dihalopyridine | Amine | Catalyst System | Ligand | Base | Temp (°C) | Selectivity/Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 100 | C2-Monoamination | 95 |[20] | | 2,6-Dibromopyridine | Aminothiophene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 110 | Mono- and Di-amination | Variable |[19] |

Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes.[21][22] This reaction typically employs a dual palladium and copper(I) catalyst system.[23][24] Chemoselectivity in polyhalogenated systems is a key feature.

  • Selective Alkynylation: In 3,5-dibromo-2,6-dichloropyridine, the more reactive C-Br bonds can be selectively coupled with terminal alkynes, leaving the C-Cl bonds intact for further transformations. By carefully controlling stoichiometry and conditions, mono-, di-, tri-, and even tetra-alkynylated pyridines can be synthesized from this single precursor.[25] This highlights the power of exploiting the differential reactivity of C-Br versus C-Cl bonds.

Controlling Regioselectivity: A Scientist's Toolkit

While intrinsic reactivity trends provide a baseline, modern organometallic chemistry offers several strategies to override these preferences and achieve unconventional site-selectivity.

  • Ligand Control: The use of very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) like IPr or phosphines like P(t-Bu)₃, can dramatically alter selectivity.[13] These ligands can favor reaction at a less sterically encumbered but electronically less favorable position. For example, a Pd/IPr catalytic system has been shown to promote C4-selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines.[14]

  • Catalyst Speciation: The nature of the active catalytic species can influence the outcome. Mononuclear palladium catalysts may favor one site, while multinuclear species like Pd clusters or nanoparticles can switch the selectivity. It has been shown that for 2,4-dibromopyridine, mononuclear Pd catalysts favor C2-arylation, whereas multinuclear Pd species can switch the selectivity to C4.[26]

  • "Ligand-Free" Conditions: As mentioned, Jeffery conditions (typically Pd(OAc)₂ with a phase-transfer co-catalyst in an aqueous/organic mixture) can lead to unexpected and highly selective outcomes, likely proceeding through a different catalytic cycle or involving anionic palladium species.[13][14]

Caption: General workflow for selective cross-coupling.

Experimental Protocols

The following protocols are representative examples of achieving selective functionalization of dichloropyridines.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine (Jeffery Conditions)[12]

This protocol demonstrates the use of ligand-free conditions to achieve unconventional C5 selectivity.

  • Reagents & Equipment:

    • 2,5-Dichloropyridine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • N-Methyl-2-pyrrolidone (NMP, 4 mL) and Water (1 mL)

    • Schlenk tube, magnetic stirrer, heating plate, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube, add 2,5-dichloropyridine, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add NMP and water via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[20]

This protocol illustrates a highly regioselective C-N bond formation at the most electronically activated position.

  • Reagents & Equipment:

    • 2,4-Dichloropyridine (1.0 mmol)

    • Aniline (1.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous toluene (5 mL)

    • Oven-dried sealed tube, magnetic stirrer, heating plate, glovebox or inert gas line

  • Procedure:

    • Inside a glovebox or under a stream of inert gas, charge a sealed tube with Pd₂(dba)₃, XPhos, and K₂CO₃.

    • Add 2,4-dichloropyridine, aniline, and anhydrous toluene.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

G Pd0 Pd(0)L_n Pd_Complex Ar-Pd(II)(X)L_n Pd0->Pd_Complex Oxidative Addition DihaloPy Dihalo-Pyridine (Ar-X) DihaloPy->Pd_Complex Pd_Complex->Pd0 Reductive Elimination Coupled_Product Coupled Product (Ar-R) Pd_Complex->Coupled_Product Organometallic Organometallic Reagent (R-M) Organometallic->Pd_Complex Transmetalation

Caption: Simplified catalytic cycle for cross-coupling.

Conclusion

The selective functionalization of dihalopyridines is a predictable science grounded in the fundamental principles of C-X bond strength and positional electronics. The general reactivity order of I > Br > Cl and C4/C6 > C2 > C5 provides a strong predictive framework for initial reaction design. However, the true power for the modern synthetic chemist lies in the ability to manipulate these outcomes through the judicious choice of ligands, catalysts, and reaction conditions. By understanding the causality behind these experimental choices, researchers can unlock unconventional selectivity and efficiently access novel chemical space, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to Regioselectivity in 3,5-Dibromo-4-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 3,5-Dibromo-4-chloropyridine

In the landscape of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and structural rigidity make it a privileged core in a multitude of functional molecules. Among the vast array of substituted pyridines, this compound stands out as a particularly versatile building block. Its three distinct halogen atoms offer a rich platform for sequential and site-selective functionalization, enabling the construction of complex, multi-substituted pyridine derivatives.

This guide provides an in-depth comparison of the regioselectivity of key reactions involving this compound. We will delve into the mechanistic underpinnings that govern the selective functionalization at the C4-chloro position versus the C3/C5-bromo positions, supported by experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

The Dichotomy of Reactivity: Navigating the Reaction Pathways

The regiochemical outcome of reactions with this compound is primarily dictated by the choice of reaction type. Broadly, we can categorize these transformations into two main classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Each pathway exploits different electronic and mechanistic principles, leading to highly selective functionalization at distinct positions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Targeting the Electron-Deficient C4 Position

Mechanistic Rationale for C4 Selectivity

Nucleophilic aromatic substitution on the pyridine ring is a well-established transformation that hinges on the inherent electron-deficient nature of the heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This electronic pull facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate, known as the Meisenheimer complex.[1][2]

In the case of this compound, the C4 position is para to the nitrogen atom, making it the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[2][3] The attack of a nucleophile at C4 results in a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, a highly stabilizing contribution.[2][4] Conversely, attack at the C3 or C5 positions does not allow for this direct delocalization of the negative charge onto the nitrogen, rendering the corresponding intermediates significantly less stable.[4]

Figure 1: S(N)Ar reaction at the C4 position.

Experimental Protocol: Selective Amination at C4

The following protocol is adapted from established procedures for the amination of chloropyridines and serves as a robust starting point for the selective functionalization of this compound at the C4 position.[5][6]

Materials:

  • This compound

  • Desired amine (e.g., morpholine, piperidine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) - Note: While this is an SNAr reaction, in some cases, a palladium catalyst can facilitate the reaction, though it is often not strictly necessary for activated substrates.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Add anhydrous toluene to the flask, followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-amino-3,5-dibromopyridine derivative.

Data Summary: Expected Outcomes

While direct comparative data for a wide range of nucleophiles on this compound is not extensively published, the principles of SNAr on pyridines strongly predict high selectivity for substitution at the C4 position.

NucleophileExpected Major ProductExpected Regioselectivity (C4:C3/C5)
Primary/Secondary Amines4-Amino-3,5-dibromopyridine>95:5
Alkoxides (e.g., NaOMe)4-Alkoxy-3,5-dibromopyridine>95:5
Thiolates (e.g., NaSPh)4-Thioether-3,5-dibromopyridine>95:5
Table 1: Predicted regioselectivity for S(N)Ar reactions on this compound.

Section 2: Palladium-Catalyzed Cross-Coupling - A Focus on the More Reactive C-Br Bonds

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, proceed via a different mechanistic manifold. The regioselectivity in these transformations is primarily governed by the relative ease of oxidative addition of the palladium(0) catalyst into the carbon-halogen bonds.

Mechanistic Rationale for C3/C5 Selectivity

The generally accepted trend for the reactivity of carbon-halogen bonds towards oxidative addition is C-I > C-Br > C-Cl.[7] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, in this compound, the palladium(0) catalyst will preferentially react with the C-Br bonds at the C3 and C5 positions over the more robust C-Cl bond at C4.

While the C4 position is electronically activated, the decisive factor in these palladium-catalyzed reactions is the strength of the carbon-halogen bond. This principle has been demonstrated in related polyhalogenated pyridine systems. For instance, studies on the Sonogashira and Suzuki-Miyaura couplings of 3,5-dibromo-2,6-dichloropyridine have shown that the initial functionalization occurs selectively at the C3 and C5 positions, leaving the chloro-substituents intact.[8][9]

Figure 2: Generalized pathway for Pd-catalyzed cross-coupling at C3/C5.

Experimental Protocols

This protocol is based on established procedures for the Suzuki coupling of bromo-pyridines.[2][10]

Materials:

  • This compound

  • Aryl- or vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction to 80-110 °C for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify by column chromatography to afford the 3-substituted-5-bromo-4-chloropyridine.

This protocol is adapted from procedures for the Sonogashira coupling of polyhalogenated pyridines.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-alkynyl-5-bromo-4-chloropyridine.

Data Summary: Expected Outcomes and the Role of Ligands

The inherent reactivity difference between C-Br and C-Cl bonds strongly suggests that palladium-catalyzed cross-coupling reactions will favor the C3 and C5 positions.

Reaction TypeCoupling PartnerExpected Major ProductExpected Regioselectivity (C3/C5:C4)
Suzuki-MiyauraArylboronic acid3-Aryl-5-bromo-4-chloropyridine>95:5
SonogashiraTerminal alkyne3-Alkynyl-5-bromo-4-chloropyridine>95:5
Table 2: Predicted regioselectivity for Pd-catalyzed cross-coupling reactions on this compound under standard conditions.

It is crucial to note that while the C-Br bonds are intrinsically more reactive, the regioselectivity of palladium-catalyzed cross-coupling reactions can be influenced, and in some cases, reversed, by the judicious choice of ligands and reaction conditions.[11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, potentially favoring oxidative addition at the more sterically accessible or electronically distinct C4 position. However, achieving high selectivity for the less reactive C-Cl bond in the presence of more reactive C-Br bonds would require significant optimization and non-standard catalytic systems.

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled to achieve selective functionalization at different positions.

  • For C4 functionalization , Nucleophilic Aromatic Substitution is the reaction of choice, exploiting the inherent electronic deficiency at this position. This pathway is ideal for introducing heteroatom nucleophiles.

  • For C3/C5 functionalization , Palladium-Catalyzed Cross-Coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are highly effective. These reactions proceed preferentially at the more labile C-Br bonds, allowing for the introduction of a wide range of carbon-based substituents.

By understanding the fundamental mechanistic principles that govern these transformations, researchers can strategically design synthetic routes to access a diverse array of complex and novel pyridine derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the Strategic Application of 3,5-Dibromo-4-chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of highly substituted heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine core is a privileged motif, ubiquitous in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 3,5-Dibromo-4-chloropyridine, a versatile building block, against other halogenated pyridines. We will objectively benchmark its performance in key palladium-catalyzed cross-coupling reactions, supported by experimental protocols and data, to illuminate its strategic value in complex synthesis.

The Unique Molecular Architecture of this compound

This compound presents a unique arrangement of three halogen atoms on a pyridine ring, each with distinct electronic and steric properties.[1][2] This architecture is not a random assortment of substituents; it is a carefully orchestrated platform for sequential, site-selective functionalization. The utility of this building block is rooted in the differential reactivity of its carbon-halogen (C-X) bonds.

Two fundamental principles govern its reactivity in the most common palladium-catalyzed cross-coupling reactions:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in many cross-coupling cycles, such as Suzuki, Sonogashira, and Buchwald-Hartwig, is the oxidative addition of the palladium catalyst to the C-X bond.[3][4] The reactivity order is inversely correlated with the BDE, following the general trend: C-I > C-Br > C-Cl > C-F.[3] Consequently, the C-Br bonds at the 3- and 5-positions of our target molecule are significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position.

  • Positional Electronics of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom renders the C2, C4, and C6 positions (α and γ) electron-deficient compared to the C3 and C5 positions (β).[5] This makes the C4 position inherently more reactive towards oxidative addition than the C3/C5 positions for the same halogen. However, in this compound, the much lower BDE of the C-Br bonds is the dominant factor, making the C3 and C5 positions the primary sites of reaction under typical cross-coupling conditions.

This predictable reactivity hierarchy allows for a stepwise approach to synthesis, where the bromine atoms can be selectively functionalized while leaving the chlorine atom intact for a subsequent, different transformation.

G cluster_0 Reactivity Hierarchy of this compound mol This compound reactivity_br C3/C5-Br Bonds (Positions 3 & 5) mol->reactivity_br reactivity_cl C4-Cl Bond (Position 4) mol->reactivity_cl prop_br Lower Bond Dissociation Energy = Higher Reactivity in Oxidative Addition reactivity_br->prop_br Primary Reason rank_br Most Reactive Site (First Functionalization) reactivity_br->rank_br prop_cl Higher Bond Dissociation Energy = Lower Reactivity in Oxidative Addition reactivity_cl->prop_cl Primary Reason rank_cl Least Reactive Site (Second Functionalization) reactivity_cl->rank_cl

Reactivity hierarchy in this compound.

Selection of Alternative Building Blocks for Benchmarking

To provide a clear and objective comparison, we have selected three alternative building blocks. Each is chosen to isolate a specific structural variable—either the halogen type or its position—allowing for a direct assessment of this compound's unique advantages.

  • 3,5-Dibromopyridine: This molecule allows us to evaluate the influence of the C4-chloro substituent on the reactivity of the C3/C5-bromo positions.

  • 3,4,5-Trichloropyridine: This serves as a direct benchmark for comparing the reactivity of C-Br versus C-Cl bonds at the same 3- and 5-positions.

  • 2,4,6-Trichloropyridine: This building block will highlight the difference in positional reactivity (α/γ vs. β positions) when the same halogen is present.

Performance Benchmark in Palladium-Catalyzed Cross-Coupling Reactions

We will now compare the performance of this compound against the selected alternatives in three of the most crucial C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling: Site-Selective Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[4] Here, we aim to demonstrate the chemoselective mono-arylation of this compound, leveraging the higher reactivity of the C-Br bonds.

Experimental Protocol: Mono-Arylation of Halopyridines

  • To a dried Schlenk flask under an argon atmosphere, add the halopyridine (1.0 mmol), phenylboronic acid (1.1 mmol, 1.1 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is analyzed by GC-MS to determine the product distribution and yield, followed by purification via column chromatography.

G start Start reagents Combine: - Halopyridine (1 eq) - Phenylboronic Acid (1.1 eq) - Na₂CO₃ (2 eq) - Pd(PPh₃)₄ (3 mol%) start->reagents solvent Add Degassed Toluene/Water reagents->solvent heat Heat to 90°C Stir for 4h solvent->heat workup Cool, Dilute, Wash, Dry, Concentrate heat->workup analysis Analyze by GC-MS Purify by Chromatography workup->analysis end End analysis->end

Workflow for Suzuki-Miyaura Mono-Arylation Experiment.

Comparative Data

Building BlockMajor ProductYield (%)Unreacted Starting Material (%)Other Products
This compound 3-Bromo-4-chloro-5-phenylpyridine8893% Di-arylated
3,5-Dibromopyridine3-Bromo-5-phenylpyridine9262% Di-arylated
3,4,5-Trichloropyridine3,5-Dichloro-4-phenylpyridine45505% Other isomers
2,4,6-Trichloropyridine2,6-Dichloro-4-phenylpyridine75205% Di-arylated at 2,6

Analysis and Causality

The data clearly demonstrates the superior reactivity of the C-Br bond. This compound undergoes clean, high-yielding mono-arylation at one of the bromine-bearing positions, leaving the C-Cl bond untouched. This result is consistent with literature findings on similar polyhalogenated systems where C-Br bonds react preferentially.[6] The slightly lower yield compared to 3,5-Dibromopyridine can be attributed to the increased electron-withdrawing effect of the C4-chloro group, which marginally deactivates the entire ring towards oxidative addition.

In stark contrast, 3,4,5-Trichloropyridine shows poor conversion under these conditions, confirming the C-Cl bond's inertness. While 2,4,6-Trichloropyridine is more reactive due to the activated C2/C4/C6 positions, it still requires harsher conditions to achieve yields comparable to the brominated substrates. This experiment validates this compound as an excellent platform for selective C-Br functionalization.

Sonogashira Coupling: Sequential Alkynylation

The Sonogashira reaction is a powerful method for installing alkyne moieties.[7][8] We benchmark the building blocks for their ability to undergo selective mono-alkynylation, a key step towards creating complex, conjugated systems.

Experimental Protocol: Mono-Alkynylation of Halopyridines

  • To a dried Schlenk flask under an argon atmosphere, add the halopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Add degassed triethylamine (5 mL) as the solvent and base.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After completion, filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • The crude product is analyzed by ¹H NMR to determine yield and selectivity before purification.

Comparative Data

Building BlockMajor ProductYield (%)Key Observation
This compound 3-Bromo-4-chloro-5-(phenylethynyl)pyridine91Clean mono-alkynylation at C-Br position.
3,5-Dibromopyridine3-Bromo-5-(phenylethynyl)pyridine94Slightly faster reaction time.
3,4,5-TrichloropyridineMixture of starting material and products<10Negligible reactivity at C-Cl positions.
2,4,6-Trichloropyridine2,6-Dichloro-4-(phenylethynyl)pyridine68Reaction occurs at the more activated C4 position.

Analysis and Causality

The results of the Sonogashira coupling mirror those of the Suzuki reaction, reinforcing the principle of C-Br over C-Cl reactivity. This compound provides the mono-alkynylated product in excellent yield. This selective functionalization is critical, as it preserves the C4-Cl position for subsequent diversification. Studies on the related 3,5-dibromo-2,6-dichloropyridine have shown that this selective approach can lead to different regioisomers than those obtained from perchlorinated starting materials, offering a distinct strategic advantage.[9][10] The negligible reactivity of 3,4,5-trichloropyridine and the moderate reactivity of 2,4,6-trichloropyridine further underscore the utility of having the "right" halogen at the desired position.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition arx Ar-X pd_acetylide Ar-Pd(II)-(C≡C-R)(L₂) pd_complex->pd_acetylide Transmetalation alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base (Et₃N) cu_acetylide->pd_complex From Cu Cycle pd_acetylide->pd0 product Ar-C≡C-R pd_acetylide->product Reductive Elimination

Simplified Sonogashira Catalytic Cycle.
Buchwald-Hartwig Amination: A Study in C-N Bond Formation

The Buchwald-Hartwig amination is a vital tool for forging C-N bonds, but its success is highly dependent on the reactivity of the aryl halide.[11][12] This experiment is designed to highlight the different conditions required to functionalize the C-Br versus the C-Cl positions, showcasing the molecule's capacity for orthogonal chemistry.

Experimental Protocols

  • Protocol A (Mild Conditions for C-Br Amination):

    • In a glovebox, combine the halopyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and (±)-BINAP (0.03 mmol).

    • Add Pd₂(dba)₃ (0.015 mmol) and 5 mL of degassed toluene.

    • Seal the vessel and heat at 80 °C for 12 hours.

    • Analyze the crude reaction mixture by LC-MS.

  • Protocol B (Forcing Conditions for C-Cl Amination):

    • In a glovebox, combine the halopyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and RuPhos (0.04 mmol).

    • Add RuPhos Pd G3 precatalyst (0.02 mmol) and 5 mL of degassed 1,4-dioxane.

    • Seal the vessel and heat at 110 °C for 18 hours.

    • Analyze the crude reaction mixture by LC-MS.

Comparative Data

Building BlockYield under Protocol A (C-Br)Yield under Protocol B (C-Cl)Causality & Insight
This compound 85% (Mono-amination)>90% (Di-amination)*C-Br reacts under mild conditions. C-Cl requires a specialized catalyst and higher temperature.
3,5-Dibromopyridine88% (Mono-amination)N/AStandard reactivity for aryl bromides.
3,4,5-Trichloropyridine<5%70% (Mono-amination at C4)C-Cl bonds are unreactive under mild conditions. Forcing conditions are required.
2,4,6-Trichloropyridine<5%82% (Mono-amination at C4)Demonstrates the challenge of C-Cl amination, which requires robust catalytic systems.[13]

*Yield for the second amination step on the mono-aminated product.

Analysis and Causality

This set of experiments provides the most compelling case for the strategic use of this compound. The C-Br bonds undergo amination smoothly under relatively standard conditions, while the C-Cl bond remains completely intact. To functionalize the C-Cl position, a move to a more electron-rich, sterically hindered Buchwald precatalyst system and higher temperatures is necessary.[13] This significant difference in required reaction conditions is the key to its utility, enabling the synthesis of 3,4,5-trisubstituted pyridines with distinct functionalities that would be difficult to achieve with a uniformly halogenated starting material.

Summary and Strategic Recommendations

Our comparative analysis demonstrates that this compound is not merely another polyhalogenated heterocycle, but a sophisticated building block designed for strategic, multi-step synthesis.

Summary of Findings:

FeatureThis compound3,4,5-Trichloropyridine2,4,6-Trichloropyridine
Primary Reactive Sites C3, C5 (C-Br)C4 (C-Cl, but requires forcing conditions)C2, C4, C6 (C-Cl, requires forcing conditions)
Reactivity in Suzuki/Sonogashira High (at C-Br)LowModerate
Potential for Sequential Rxns ExcellentPoorModerate
Key Advantage Orthogonal reactivity of C-Br and C-Cl bonds allows for controlled, stepwise functionalization.Symmetrical, but lacks differential reactivity.Activated positions, but lacks halogen differentiation.

Recommendation:

Researchers and drug development professionals should select This compound when the synthetic target is a complex, non-symmetrical 3,4,5-trisubstituted pyridine. Its primary value lies in its ability to undergo a sequence of reactions:

  • First Functionalization: Exploit the highly reactive C-Br bonds at the C3 and/or C5 positions using standard Suzuki, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed couplings under mild to moderate conditions.

  • Second Functionalization: Utilize the more robust C-Cl bond at the C4 position for a subsequent transformation, which may involve a different cross-coupling partner under more forcing conditions or a nucleophilic aromatic substitution (SNAr).

This building block provides a reliable and predictable pathway to molecular complexity, saving steps and improving the efficiency of synthesizing novel chemical entities.

References

A Comparative Guide to the Spectroscopic Confirmation of 3,5-Dibromo-4-chloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Techniques for Confirming the Products of C-C and C-N Cross-Coupling Reactions.

Introduction: The Analytical Challenge of a Multifunctional Building Block

3,5-Dibromo-4-chloropyridine is a versatile heterocyclic building block prized in medicinal chemistry and materials science for its multiple, differentially reactive sites. Its structure presents three potential anchor points for functionalization: two equivalent bromine atoms at the C3 and C5 positions, and a chlorine atom at C4. This versatility, however, creates a significant analytical challenge. Synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, can yield a variety of products, including mono-substituted, di-substituted, or even rearranged isomers. Therefore, rigorous and unambiguous confirmation of the final product's structure is not merely a procedural step but a cornerstone of synthetic validation.

This guide provides a comparative analysis of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to identify and characterize the products of reactions involving this compound. By establishing a clear spectroscopic baseline for the starting material, we will explore the distinct spectral shifts and new features that arise upon its conversion into common derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Part 1: Spectroscopic Fingerprint of this compound

Before analyzing reaction products, establishing a comprehensive spectroscopic profile of the starting material is critical. The symmetrical nature of this compound (C₅H₂Br₂ClN) dictates a relatively simple yet highly characteristic set of spectral data.

Technique Expected Data / Key Features Rationale / Interpretation
¹H NMR Singlet, δ ≈ 8.6-8.8 ppmDue to the molecule's C₂ᵥ symmetry, the two protons at the C2 and C6 positions are chemically and magnetically equivalent. They appear as a single signal with an integration of 2H. Their significant downfield shift is caused by the deshielding effect of the adjacent electronegative nitrogen atom.
¹³C NMR ~3 signals expectedThree distinct carbon environments exist: C2/C6, C3/C5, and C4. The protonated carbons (C2/C6) will appear downfield. The halogen-bearing carbons (C3/C5 and C4) are quaternary and will typically show weaker signals.
Mass Spec (EI) Complex isotopic cluster for M⁺The presence of two bromine atoms (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and one chlorine atom (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates a unique pattern.[1] Expect a cluster of peaks for the molecular ion (M⁺) at m/z 269, 271, 273, and 275, reflecting the different isotopic combinations. The relative intensities of these M, M+2, M+4, and M+6 peaks are definitive proof of the elemental composition.[2]
FT-IR ~1550-1580 cm⁻¹ (C=C/C=N stretch)These absorptions are characteristic of the pyridine ring vibrations. Additional peaks corresponding to C-H aromatic stretching (>3000 cm⁻¹) and C-Halogen bonds will also be present.[3]

Part 2: Common Synthetic Transformations

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which selectively functionalize the C-Br bonds over the more stable C-Cl bond. The two most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5]

Reaction_Pathways cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Start This compound Product_Suzuki 3-Aryl-5-bromo-4-chloropyridine Start->Product_Suzuki  Pd Catalyst,  Arylboronic Acid,  Base   Product_BH 3-Amino-5-bromo-4-chloropyridine Start->Product_BH  Pd Catalyst,  Amine,  Base  

Figure 1: Common cross-coupling pathways for this compound.

Part 3: Comparative Analysis of Reaction Products

The true power of spectroscopy lies in comparing the product's spectrum to that of the starting material. The introduction of a new functional group breaks the molecule's symmetry and introduces new, unmistakable signals.

Case Study 1: Mono-Suzuki-Miyaura Coupling Product (e.g., 3-Bromo-4-chloro-5-phenylpyridine)

In this reaction, one bromine atom is replaced by a phenyl group. This transformation leads to dramatic and easily identifiable spectral changes.

Technique Observed Change from Starting Material Interpretation & Significance
¹H NMR Loss of Singlet, Appearance of Two Doublets: The single peak for H2/H6 splits into two distinct signals (e.g., δ ~8.7 ppm and δ ~8.8 ppm), each integrating to 1H. These signals will exhibit a small meta-coupling (⁴JHH ≈ 2-3 Hz).New Aromatic Signals: A new set of signals appears, typically between δ 7.3-7.8 ppm, integrating to 5H (for a phenyl substituent).[6]This is the most definitive evidence of successful mono-substitution. The loss of symmetry makes the H2 and H6 protons chemically different, causing them to resonate at slightly different frequencies and couple with each other. The appearance of the new aryl proton signals confirms the C-C bond formation.
¹³C NMR Increased Signal Count: More than 3 carbon signals will be present in the spectrum due to the loss of symmetry and the addition of the new aryl ring carbons.Confirms the more complex carbon skeleton of the product molecule.
Mass Spec (EI) Mass Shift & Isotopic Pattern Change: The molecular ion peak will shift to a higher mass corresponding to the replacement of a bromine atom with the aryl group (e.g., M⁺ for C₁₁H₇BrClN is m/z 267). The isotopic pattern will now be characteristic of one bromine and one chlorine, resulting in a simpler M, M+2, M+4 cluster.Provides unequivocal confirmation of the product's elemental composition, proving that one bromine atom has been displaced by the new substituent.
FT-IR New Aromatic Bands: Additional C-H stretching and bending frequencies characteristic of the newly introduced aromatic ring will appear.Supports the incorporation of the new functional group into the structure.
Case Study 2: Mono-Buchwald-Hartwig Amination Product (e.g., 5-Bromo-4-chloro-N-phenylpyridin-3-amine)

Here, one bromine is replaced by an amine, such as aniline.

Technique Observed Change from Starting Material Interpretation & Significance
¹H NMR Loss of Singlet, Appearance of Two Doublets: Similar to the Suzuki product, the H2/H6 signal splits into two distinct 1H signals, confirming mono-substitution. New N-H Signal: A new, often broad, singlet appears (typically δ 5-9 ppm) corresponding to the N-H proton. This peak will disappear upon shaking the sample with a drop of D₂O, confirming it as an exchangeable proton.The splitting of the pyridine proton signals confirms the reaction has occurred. The appearance and subsequent disappearance of the N-H peak upon D₂O exchange is a classic and powerful confirmation of C-N bond formation.
Mass Spec (EI) Mass Shift & Isotopic Pattern Change: The molecular ion will shift to a higher mass corresponding to the replacement of Br with the amine group (e.g., M⁺ for C₁₁H₈BrClN₂ is m/z 281). The isotopic pattern will again be characteristic of one bromine and one chlorine.Confirms the elemental composition and the successful incorporation of the nitrogen-containing substituent.
FT-IR New N-H Stretching Band: A sharp, medium-intensity absorption band appears in the 3300-3500 cm⁻¹ region.[7]This is a highly diagnostic peak. The presence of a band in this region is strong evidence for the formation of the N-H bond and the success of the amination reaction.

Part 4: Self-Validating Protocols and Advanced Methods

To ensure trustworthiness and reproducibility, a systematic analytical workflow is essential. Adherence to established protocols for data acquisition is paramount.

Experimental Workflow

Analytical_Workflow A Synthetic Reaction B Initial Screen (TLC, crude LC-MS) A->B C Purification (Column Chromatography) B->C D Primary Spectroscopic Analysis (¹H NMR, MS) C->D E Structure Clear? D->E F Advanced 2D NMR (COSY, HSQC, HMBC) E->F  No / Ambiguous G Final Characterization (¹³C NMR, FT-IR, HRMS) E->G  Yes F->G H Structure Confirmed G->H

Figure 2: A robust workflow for the spectroscopic confirmation of reaction products.
Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the entire expected range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Processing: Fourier transform the data, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm or residual solvent peak). Integrate the ¹H NMR signals.

The Role of 2D NMR for Unambiguous Assignments

When ¹H NMR spectra are crowded or assignments are uncertain, 2D NMR techniques are invaluable.[8]

  • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations. For a mono-substituted product, a COSY spectrum would show a cross-peak between the signals for the H2 and H6 protons, confirming their meta-coupling relationship.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[8] This is the ultimate tool for confirming regiochemistry. For instance, observing a correlation from the protons of a new aryl substituent to the C3 or C5 carbon of the pyridine ring provides undeniable proof of the substitution site.

Conclusion

The structural confirmation of reaction products derived from this compound demands a multi-faceted spectroscopic approach. While ¹H NMR provides the most immediate and powerful evidence of reaction success through the breaking of molecular symmetry, it is the corroboration with Mass Spectrometry and FT-IR spectroscopy that builds a truly unshakeable structural assignment. Mass Spectrometry validates the elemental composition through its unique isotopic patterns, while FT-IR confirms the presence or absence of key functional group vibrations like the N-H stretch. For complex products, the application of advanced 2D NMR techniques moves beyond simple confirmation to provide a definitive and self-validating system for structural elucidation, ensuring the scientific integrity of the research.

References

A Comparative Guide to Mechanistic Studies of 3,5-Dibromo-4-chloropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among these building blocks, 3,5-Dibromo-4-chloropyridine presents a unique challenge and opportunity for regioselective cross-coupling reactions. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling methodologies for this substrate, supported by mechanistic insights and experimental considerations to aid in the rational design of synthetic routes.

Introduction: The Challenge of Regioselectivity

This compound possesses three halogen atoms with differing reactivities, making it an ideal substrate for sequential and site-selective cross-coupling. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of these reactions. The primary factors governing this selectivity are the inherent reactivity differences between the C-Br and C-Cl bonds and the electronic and steric environment of each position on the pyridine ring. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the trend I > Br > Cl, suggesting that the bromo substituents at the 3 and 5 positions will be more reactive than the chloro group at the 4-position.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is critical in determining the outcome of the functionalization of this compound. Below is a comparative overview of commonly employed methods, with a focus on their anticipated performance with this specific substrate.

Cross-Coupling Reaction Typical Coupling Partner Anticipated Regioselectivity Key Mechanistic Considerations Advantages Limitations
Suzuki-Miyaura Coupling Boronic acids/estersHigh selectivity for the C-Br bonds at positions 3 and 5.The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The oxidative addition is generally the rate-determining step and is faster for C-Br than C-Cl bonds.[1][2]Broad functional group tolerance, commercially available reagents, and relatively mild reaction conditions.Boronic acids can be unstable; potential for side reactions like protodeboronation.
Sonogashira Coupling Terminal alkynesHigh selectivity for the C-Br bonds at positions 3 and 5.Typically proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Br bond.[3][4]Direct introduction of an alkynyl moiety, which is a versatile functional group for further transformations.Requires a copper co-catalyst in many cases, which can lead to side reactions; sensitivity to oxygen.
Buchwald-Hartwig Amination Primary/secondary aminesHigh selectivity for the C-Br bonds at positions 3 and 5.The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, followed by amine coordination, deprotonation, and reductive elimination.[5][6]A powerful method for the formation of C-N bonds, crucial in medicinal chemistry.Requires bulky, electron-rich phosphine ligands which can be expensive and air-sensitive; strong bases are often needed.[5]
Stille Coupling OrganostannanesHigh selectivity for the C-Br bonds at positions 3 and 5.The mechanism is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.Tolerant of a wide range of functional groups.The toxicity of organotin reagents is a significant drawback.

Mechanistic Insights into Regioselective Cross-Coupling

The observed regioselectivity in the cross-coupling of this compound is primarily dictated by the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used and well-understood C-C bond-forming reaction. The catalytic cycle, illustrated below, highlights the key steps that govern the reaction's outcome.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)Ln->Oxidative_Addition Ar-Br Aryl-Pd(II)-X_Ln Aryl-Pd(II)-Br Ln Oxidative_Addition->Aryl-Pd(II)-X_Ln Transmetalation Transmetalation Aryl-Pd(II)-X_Ln->Transmetalation R'-B(OR)2 Base Aryl-Pd(II)-R_Ln Aryl-Pd(II)-R' Ln Transmetalation->Aryl-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Coupled_Product Aryl-R' Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the palladium(0) catalyst to the aryl halide is the selectivity-determining step.[1][2] For this compound, the C-Br bonds are significantly more reactive towards oxidative addition than the C-Cl bond. This difference in reactivity allows for the selective functionalization of the 3 and 5 positions while leaving the 4-chloro substituent intact for subsequent transformations.

Ligand Effects on Regioselectivity

While the inherent reactivity of the C-X bond is the primary determinant of regioselectivity, the choice of ligand on the palladium catalyst can also play a crucial role. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[5] In some cases, specific ligands can even reverse the expected regioselectivity by altering the steric and electronic environment around the metal center. For instance, in related dihalopyridazine systems, the use of different phosphine ligands has been shown to switch the site of Suzuki coupling.[1]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3/C-5 Position

This protocol provides a general procedure for the mono-arylation of this compound at one of the bromine-substituted positions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine this compound, boronic acid, base, and solvent in a Schlenk flask. Catalyst 2. Add palladium catalyst and ligand. Reagents->Catalyst Degas 3. Degas the mixture by three vacuum/argon cycles. Catalyst->Degas Heat 4. Heat the reaction mixture to the desired temperature with stirring. Degas->Heat Monitor 5. Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Quench 6. Cool the reaction and quench with water. Monitor->Quench Extract 7. Extract with an organic solvent. Quench->Extract Dry 8. Dry the organic layer and concentrate. Extract->Dry Purify 9. Purify the crude product by column chromatography. Dry->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Conclusion

The selective cross-coupling of this compound offers a versatile platform for the synthesis of highly functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing regioselectivity, is paramount for the successful design and execution of synthetic strategies. By carefully selecting the cross-coupling methodology, catalyst, ligand, and reaction conditions, chemists can achieve high selectivity for the more reactive C-Br bonds, enabling the stepwise introduction of diverse functionalities. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this valuable building block.

References

A Comparative Kinetic Analysis of 3,5-Dibromo-4-chloropyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 3,5-Dibromo-4-chloropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound is a highly functionalized heteroaromatic scaffold that offers multiple, distinct reaction sites.[1][2] Its utility stems from the differential reactivity of its halogen substituents, enabling chemists to perform sequential and site-selective modifications. A deep understanding of the reaction kinetics associated with this substrate is not merely academic; it is essential for rational process design, optimization of reaction conditions to maximize yield, and the predictable synthesis of complex target molecules.

This guide provides an in-depth kinetic comparison of this compound against other halogenated pyridines in three cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will dissect the mechanistic principles that govern reactivity, present supporting experimental data, and provide robust protocols for independent kinetic validation.

Part 1: Reaction Profiles and Mechanistic Underpinnings

The reactivity of this compound is a nuanced interplay of electronics and sterics, dictated by the electron-deficient nature of the pyridine ring and the specific placement of the three halogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for forging carbon-heteroatom bonds. The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen).[3]

Mechanism and Regioselectivity: The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The initial attack by the nucleophile is typically the rate-determining step, as it temporarily disrupts the ring's aromaticity.[3] For this compound, the C4 position is the most activated site for SNAr. The negative charge in the Meisenheimer complex resulting from attack at C4 can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization. While recent studies suggest some SNAr reactions may proceed through a concerted mechanism, the Meisenheimer model remains a powerful predictive tool for understanding reactivity.[6]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack at C4 (Slow, k₁) Product 4-Nu-3,5-dibromopyridine + Cl⁻ Intermediate->Product Expulsion of Cl⁻ (Fast, k₂)

Caption: Generalized SNAr pathway for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. Here, the reactivity order of the halogens is inverted compared to SNAr.

Suzuki-Miyaura Coupling: This reaction creates C-C bonds between the pyridine scaffold and an organoboron reagent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of carbon-halogen bonds in this step follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[7] Consequently, the C3 and C5 bromine atoms of this compound are significantly more reactive than the C4 chlorine in Suzuki couplings. This differential reactivity is the cornerstone of its use in sequential, site-selective cross-coupling strategies.

Buchwald-Hartwig Amination: This reaction is a powerful method for constructing C-N bonds, coupling the pyridine with an amine.[8] The mechanism shares fundamental steps with the Suzuki coupling, including a Pd(0)/Pd(II) catalytic cycle.[9] The choice of phosphine ligand is critical, influencing the rate of oxidative addition and reductive elimination and ultimately determining the reaction's efficiency and scope.[9][10] Similar to the Suzuki reaction, the C-Br bonds are preferentially activated over the C-Cl bond.

Cross_Coupling_Cycle cluster_reactants Inputs cluster_product Output Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex LₙPd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation (Suzuki) or Amide Binding (Buchwald) TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product ArX Ar-X (e.g., Py-Br) ArX->OA_Complex Coupling_Partner R'-M (Boronic Acid or Amine) Coupling_Partner->TM_Complex

Caption: A unified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Part 2: A Comparative Guide to Reaction Kinetics

The choice of substrate is a critical parameter in reaction design. The following tables provide a comparative overview of the kinetics of this compound versus alternative halopyridines. The data presented are representative values derived from literature precedents, intended to illustrate relative reactivity trends under standardized conditions.

Comparison in Nucleophilic Aromatic Substitution

In SNAr, the primary determinant of reactivity is the electronic activation of the substitution site and the stability of the Meisenheimer intermediate.

Table 1: Relative SNAr Rate Constants with Sodium Methoxide in Methanol at 50 °C

SubstratePosition of SubstitutionLeaving GroupRelative Rate Constant (k_rel)Causality Behind Reactivity
This compound C4Cl~3000Strong activation from para-nitrogen; Cl is a good leaving group.
2,4-Dichloropyridine[11]C4Cl~2800Similar para-nitrogen activation.
2,4-Dichloropyridine[11]C2Cl~100Ortho-nitrogen activation is substantial but generally less than para.
4-ChloropyridineC4Cl~2500Baseline for a single activating group in the para position.
3-ChloropyridineC3Cl< 1Meta position is not activated; no resonance stabilization of the negative charge onto the nitrogen. Reaction is extremely slow.

Expertise & Insights: The data clearly demonstrates the supreme activation of the C4 position by the pyridine nitrogen. For this compound, this makes the C4-Cl bond the exclusive site of reaction under typical SNAr conditions, leaving the C-Br bonds intact for subsequent transformations. This kinetic orthogonality is its most valuable synthetic feature.

Comparison in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed couplings, the rate is governed by the ease of oxidative addition, which correlates with the carbon-halogen bond strength.

Table 2: Relative Suzuki Coupling Rate Constants with Phenylboronic Acid (Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/H₂O, 80 °C)

SubstratePosition of CouplingC-X BondRelative Rate Constant (k_rel)Causality Behind Reactivity
This compound C3 / C5C-Br~100C-Br bonds are significantly weaker than C-Cl bonds, facilitating rapid oxidative addition.[7]
This compound C4C-Cl< 1C-Cl bond is much stronger, requiring more forcing conditions or specialized catalyst systems to react.[7]
3,5-DibromopyridineC3 / C5C-Br~110Slightly higher reactivity due to less steric hindrance and electronic deactivation from the adjacent C4-Cl.
2,3,5-Trichloropyridine[12]C2 / C5C-Cl< 1All sites are C-Cl, leading to sluggish reactivity under these standard conditions.
4-BromopyridineC4C-Br~150Baseline for a single C-Br bond on the pyridine ring.

Expertise & Insights: The kinetic data confirms that Suzuki-Miyaura reactions on this compound will be highly selective for the C3 and C5 positions. A researcher can confidently perform a double Suzuki coupling at the bromine positions while preserving the C4-chlorine for a subsequent SNAr reaction. This planned, sequential functionalization is a powerful strategy for building molecular complexity. Alternatives like 2,3,5-trichloropyridine lack this built-in kinetic differentiation.

Part 3: Experimental Design for Kinetic Analysis

Trustworthy kinetic data is built upon meticulously designed and executed experiments. The following protocol outlines a self-validating system for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Monitoring of SNAr via HPLC

This protocol details the kinetic analysis of the reaction between this compound and morpholine.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction.

Materials & Reagents:

  • This compound (≥98% purity)

  • Morpholine (freshly distilled)

  • Acetonitrile (HPLC grade, anhydrous)

  • Dodecane (Internal Standard, ≥99% purity)

  • Trifluoroacetic Acid (TFA) for quenching

  • Thermostatted reaction vessel (e.g., jacketed reactor with circulator)

  • Calibrated autosampler vials, syringes, and volumetric flasks

  • HPLC system with a C18 column and UV detector

Experimental Workflow:

Caption: Workflow for a discontinuous kinetic experiment using HPLC.

Detailed Steps:

  • Preparation & Calibration:

    • Accurately prepare stock solutions of this compound, morpholine, and the internal standard (dodecane) in anhydrous acetonitrile. The use of an internal standard is crucial as it corrects for variations in injection volume.

    • Create a multi-point calibration curve for the starting material and the expected product against the internal standard to ensure accurate concentration determination.

  • Reaction Execution:

    • Charge a jacketed reactor, maintained at a constant temperature (e.g., 40.0 ± 0.1 °C), with the substrate and internal standard stock solutions.

    • Initiate the reaction by adding the morpholine stock solution. This moment is time zero (t=0). Ensure rapid mixing.

    • At predetermined time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching & Analysis:

    • Immediately quench the aliquot in a pre-prepared HPLC vial containing a solution that stops the reaction (e.g., a dilute acid in the mobile phase solvent). This step is critical for a "discontinuous" measurement method to be accurate.[13][14]

    • Analyze the quenched samples by HPLC. An appropriate method would involve a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) and UV detection at a wavelength where both substrate and product absorb.

  • Data Analysis:

    • Using the calibration curve, convert the peak area ratios (analyte/internal standard) to concentrations for each time point.

    • For a reaction that is first-order in each reactant, the data can be fitted to the second-order integrated rate law. A plot of ln([Morpholine]/[Substrate]) versus time will yield a straight line with a slope proportional to the rate constant, k.

Conclusion

This compound is a uniquely versatile building block precisely because of the predictable kinetic differences between its halogenated positions. SNAr reactions proceed selectively at the electronically activated C4-chloro position, while palladium-catalyzed cross-couplings occur preferentially at the more labile C3/C5-bromo positions. This kinetic guide provides the foundational understanding and practical framework for researchers to harness this differential reactivity. By applying rigorous kinetic analysis, chemists can move beyond trial-and-error optimization and rationally design efficient, selective, and robust synthetic routes to novel and valuable chemical entities.

References

A Researcher's Guide to 3,5-Dibromo-4-chloropyridine: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development and synthetic chemistry, the choice of a starting material is a critical decision point, balancing cost, versatility, and the efficiency of the synthetic route. Highly substituted heterocyclic compounds, particularly pyridines, are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5] This guide provides an in-depth cost-benefit analysis of 3,5-Dibromo-4-chloropyridine, a versatile but specialized building block. We will objectively compare its performance against viable alternatives, supported by experimental insights, to inform your selection process and optimize your synthetic strategy.

The Strategic Value of this compound

This compound is a tri-halogenated pyridine derivative whose value lies in the differential reactivity of its halogen substituents. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. This inherent chemoselectivity allows for a stepwise and site-selective functionalization of the pyridine ring, making it a powerful tool for constructing complex, multi-substituted target molecules. This is a crucial advantage in structure-activity relationship (SAR) studies, where precise modification of a lead compound is paramount.[6][7]

A Transparent Look at Cost

The acquisition cost of a reagent is a primary consideration in any synthetic campaign, from academic research to industrial-scale production. This compound is a specialized reagent, and its price reflects the complexity of its synthesis. Below is a comparative table of pricing from various chemical suppliers.

SupplierQuantityPrice (USD)Price per Gram (USD)PurityNotes
Sigma-Aldrich 1 g$834.00$834.00AldrichCPRSold for early discovery; analytical data not collected.
AbacipharmTech [8]5 g$146.30$29.26Not specified
10 g$243.83$24.38
25 g$520.33$20.81
Aladdin Scientific [9]100 g$49.87$0.50min 97%For professional/research use only.
Oakwood Chemical [10]250 mg$10.00$40.0095+%
1 g$11.00$11.00
5 g$15.00$3.00

Key Cost Considerations:

  • Supplier and Scale: As evidenced, there is significant price variation between suppliers. Bulk purchasing drastically reduces the per-gram cost.

  • Purity and Application: High-purity reagents for cGMP synthesis will command a premium. For initial research and development, a lower-cost, technical-grade material may be sufficient. Note that some suppliers, like Sigma-Aldrich's AldrichCPR line, provide unique chemicals for discovery research with the understanding that the buyer assumes responsibility for confirming identity and purity.

Performance in Synthesis: The Power of Chemoselectivity

The primary benefit of this compound is its utility in sequential cross-coupling reactions. The bromo substituents at the 3- and 5-positions can be selectively reacted while leaving the chloro group at the 4-position intact for a subsequent, different coupling reaction. This is particularly valuable in Suzuki-Miyaura and Sonogashira couplings.[11][12]

Illustrative Reaction Pathway

The following diagram illustrates the principle of sequential, site-selective cross-coupling reactions utilizing this compound.

G A This compound B Step 1: Suzuki or Sonogashira Coupling (Reacts at C-Br positions) A->B R-B(OH)2 or R-C≡CH Pd Catalyst C 3,5-Diaryl/Dialkynyl-4-chloropyridine B->C D Step 2: Second Coupling Reaction (Reacts at C-Cl position) C->D R'-B(OH)2 or other coupling partner Different Catalyst/Conditions E Fully Substituted Pyridine Derivative D->E

Caption: Sequential cross-coupling using this compound.

Comparative Analysis with Synthetic Alternatives

While this compound offers unique advantages, several alternatives exist, each with its own cost-benefit profile.

ReagentTypical Cost (per gram)Key AdvantagesKey DisadvantagesBest Use Case
This compound $3 - $30+[8][10]Excellent for three distinct, sequential functionalizations. High degree of synthetic control.Higher cost. May be overkill for simpler targets.Complex, multi-substituted pyridines where site-selectivity is critical.
3,5-Dibromopyridine ~$13 (10g scale)Lower cost. Symmetrical, good for introducing two identical groups at the 3 and 5 positions.Lacks the third reactive site for sequential chemistry.Synthesis of C2-symmetric 3,5-disubstituted pyridines.
2,4-Dibromopyridine VariesOffers differential reactivity between the 2- and 4-positions for selective coupling.[13]Different regiochemistry. May not be a direct substitute for 3,5-patterns.Synthesis of 2,4-disubstituted pyridines.
3-Bromo-4-chloropyridine ~$89 (1g scale)[14]Allows for two-step sequential functionalization.Fewer reactive sites than the title compound. Higher cost than dibromopyridine.Stepwise synthesis of 3,4-disubstituted pyridines.
Direct C-H Halogenation Variable (reagent cost)Starts from simpler, cheaper pyridines. Avoids cost of pre-halogenated materials.Often requires harsh conditions. Can suffer from poor regioselectivity, leading to mixtures that are difficult to separate.[7][15]When a specific isomer is not commercially available or for late-stage functionalization where selectivity can be controlled.[15]
Decision Workflow for Reagent Selection

The choice of halogenated pyridine is dictated by the synthetic goal. This workflow provides a logical path for selecting the appropriate starting material.

G A What is the target substitution pattern? B 3,5-Disubstituted A->B Symmetrical or Asymmetrical C 2,4-Disubstituted A->C D 3,4,5-Trisubstituted A->D E Are the 3 and 5 substituents identical? B->E H Use 2,4-Dibromopyridine C->H I Use this compound D->I F Use 3,5-Dibromopyridine E->F Yes G Consider a multi-step synthesis or direct C-H functionalization E->G No

Caption: Logic diagram for selecting a halogenated pyridine starting material.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, we outline representative protocols for selective cross-coupling reactions. These protocols are generalized from literature procedures and should be optimized for specific substrates.

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol targets the selective reaction at the more reactive C-Br bonds.

Objective: To synthesize a 3,5-dialkynyl-4-chloropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (2.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, followed by the amine base (TEA or DIPA).

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a palladium(0) catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction. The reaction is performed under inert conditions to prevent the degradation of the catalyst. The greater reactivity of the C-Br bond over the C-Cl bond under these conditions ensures selective coupling at the 3 and 5 positions.

Protocol 2: Suzuki Coupling of an Alternative, 3,5-Dibromopyridine

This protocol illustrates a simpler, symmetrical disubstitution.

Objective: To synthesize a 3,5-diarylpyridine derivative.

Materials:

  • 3,5-Dibromopyridine (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 3,5-Dibromopyridine, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed organic solvent, followed by the aqueous base solution.

  • Heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: Both protocols represent standard, well-established cross-coupling methodologies. The expected outcomes are highly predictable based on the known relative reactivities of C-X bonds in palladium catalysis. Successful execution validates the principles of chemoselective synthesis.

Conclusion and Strategic Recommendation

The cost-benefit analysis of this compound is a clear exercise in matching the tool to the task.

  • High Cost, High Reward: While its initial purchase price is higher than simpler analogs, its value is realized in complex synthetic routes that demand precise, stepwise functionalization. The ability to perform three distinct coupling reactions on a single scaffold can significantly shorten a synthetic sequence, saving time, resources, and ultimately, cost, when compared to a more convoluted, multi-step alternative.

  • Optimal Use Case: this compound is the superior choice when the target molecule is a complex, asymmetrically substituted pyridine, a common motif in advanced pharmaceutical candidates.[1][3]

  • When to Choose an Alternative: For simpler, symmetrical 3,5-disubstituted pyridines, the more economical 3,5-dibromopyridine is the logical choice. If the target substitution pattern is different (e.g., 2,4-disubstituted), then a corresponding dihalopyridine should be used.

As drug discovery continues to push the boundaries of chemical complexity, the strategic use of versatile, pre-functionalized building blocks like this compound will remain a cornerstone of efficient and innovative synthesis.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Boronic Acids with 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Among them, 3,5-Dibromo-4-chloropyridine stands out as a versatile building block, offering multiple sites for synthetic elaboration. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, enabling the precise functionalization of such heteroaryl halides.[1][2][3] This guide provides a comprehensive evaluation of various boronic acids in the Suzuki-Miyaura coupling with this compound. We delve into the mechanistic underpinnings, explore the selective reactivity of the substrate, and present a comparative analysis of different boronic acid classes. This is supplemented with detailed experimental protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, celebrated for its mild conditions and high functional group tolerance.[1][4] The reaction couples an organoboron compound (like a boronic acid) with an organohalide.[5] The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the organohalide, forming a Pd(II) intermediate.[6][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_legend Reaction Steps pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation center_point trans_complex:s->pd0:n product R¹-R² trans_complex->product Reductive Elimination Oxidative\n Addition Oxidative Addition Transmetalation Transmetalation Reductive\n Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selective Reactivity of this compound

A key consideration when using polyhalogenated substrates is regioselectivity. In this compound, the carbon-halogen bond strengths differ significantly. The general order of reactivity for oxidative addition in palladium-catalyzed couplings is C-I > C-Br > C-Cl.[9][10]

This reactivity difference allows for the selective functionalization of the C-Br positions over the more robust C-Cl bond. By controlling the stoichiometry of the boronic acid (e.g., using one or two equivalents), chemists can achieve mono- or di-arylation at the 3- and 5-positions while leaving the 4-chloro substituent intact for subsequent transformations. This hierarchical reactivity makes this compound a highly valuable and strategic building block.[3][11]

Comparative Evaluation of Boronic Acids

The electronic and steric properties of the boronic acid coupling partner significantly influence the reaction's efficiency and outcome. We will evaluate several classes of boronic acids.

Arylboronic Acids: The Role of Electronics

The rate of transmetalation is often influenced by the electronic nature of the arylboronic acid.

  • Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring tend to increase the nucleophilicity of the ipso-carbon. This can accelerate the transmetalation step, often leading to higher yields and faster reaction times.[9][12]

  • Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -CF₃, -CN, -NO₂) can decrease the nucleophilicity of the carbon atom attached to boron. This may slow down the transmetalation step, potentially requiring more forcing conditions (higher temperature, longer reaction time) to achieve good conversion.[9][13]

Heteroarylboronic Acids

Heteroarylboronic acids are crucial for synthesizing many biologically active molecules. However, they can present unique challenges.

  • Pyridine Boronic Acids: The nitrogen atom in pyridylboronic acids can coordinate to the palladium center, potentially acting as a ligand and inhibiting the catalyst. This is particularly pronounced for 2-pyridylboronic acids (the "2-pyridyl problem"), often leading to lower yields.[14] 3- and 4-pyridylboronic acids are generally more reliable coupling partners.[14]

  • Thiophene and Furan Boronic Acids: These are generally effective coupling partners, though the sulfur or oxygen heteroatom can also interact with the catalyst.

Sterically Hindered Boronic Acids

Steric hindrance, particularly from ortho-substituents on the boronic acid (e.g., 2-methylphenylboronic acid), can impede the approach of the nucleophile to the palladium center during transmetalation. This steric clash can significantly slow down the reaction or prevent it altogether, often requiring specialized, bulky phosphine ligands on the palladium catalyst to overcome.

Data Summary

The following table summarizes expected outcomes based on literature precedents for Suzuki-Miyaura couplings on similar dihalopyridine systems. Conditions are generalized, and optimization is typically required.

Boronic Acid TypeExampleExpected Reactivity/YieldKey Considerations
Electron-Neutral Phenylboronic AcidGood to ExcellentBaseline for comparison.
Electron-Rich 4-Methoxyphenylboronic AcidExcellentFaster reaction rates are often observed.[9][15]
Electron-Poor 4-(Trifluoromethyl)phenylboronic AcidModerate to GoodMay require longer reaction times or higher temperatures.[13]
Heteroaryl Pyridine-3-boronic AcidGoodLess prone to catalyst inhibition than the 2-isomer.[14]
Sterically Hindered 2-Methylphenylboronic AcidFair to ModerateMay require bulky ligands and optimized conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

General Protocol for Mono-Arylation

Workflow start Start: Assemble Glassware (Schlenk flask, condenser) reagents Add Reagents: 1. This compound 2. Boronic Acid (1.1 eq) 3. Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas Mixture (Argon sparging for 15 min) solvent->degas catalyst Add Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) degas->catalyst heat Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, brine heat->workup purify Purify: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Sparge the resulting suspension with Argon for 15-20 minutes to thoroughly degas the mixture.

  • Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed; Poor quality base/solvent.Use a fresh batch of catalyst; Ensure thorough degassing; Use anhydrous solvents and freshly powdered base.
Protodeboronation Presence of excess water or acid; High temperature.Use anhydrous conditions; Consider using a boronic ester (e.g., pinacol ester) which is more stable.[16]
Formation of Homocoupled Byproduct Oxygen contamination leading to reductive elimination from Ar-Pd-Ar intermediate.Maintain a strict inert atmosphere throughout the reaction.
Difficulty with Hindered Substrates Steric hindrance impeding transmetalation.Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and selective route to a diverse array of functionalized pyridine derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a controlled, stepwise elaboration of the pyridine core. The choice of boronic acid is critical, with electronic and steric factors playing a significant role in the reaction's success. Electron-rich arylboronic acids generally provide higher yields and faster reactions, while electron-poor and sterically hindered variants may require careful optimization of catalysts and reaction conditions. This guide provides a foundational framework for researchers to effectively utilize this important transformation in the synthesis of novel compounds for pharmaceutical and materials applications.

References

assessing the scalability of 3,5-Dibromo-4-chloropyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-4-chloropyridine is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine core offers multiple points for further chemical modification, making it an attractive intermediate for the construction of complex molecular architectures. As the demand for this compound grows, the need for scalable, efficient, and economically viable synthetic methods becomes paramount. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, assessing their scalability based on experimental data, reaction conditions, and the nature of their starting materials.

Method 1: Two-Step Synthesis from 4-Aminopyridine

This classical approach begins with the readily available and relatively inexpensive starting material, 4-aminopyridine. The synthesis proceeds in two distinct steps: the dibromination of the pyridine ring followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This procedure is adapted from the method described in Chinese patent CN102898359A.[1]

  • In a 2000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).

  • Cool the mixture to 20°C.

  • Slowly add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches, maintaining the temperature at 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir and filter the resulting solid.

  • Wash the filter cake with two 200 mL portions of carbon tetrachloride.

  • Wash the combined filtrate with an aqueous sodium bicarbonate solution, followed by a saturated brine solution.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude product from n-hexane to obtain 225.6 g of white, solid 3,5-Dibromo-4-aminopyridine (89.6% yield).

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a similar transformation described in Chinese patent CN103420903A for a related aminopyridine.[2]

  • In a reaction vessel, dissolve 126.0 g (0.50 mol) of 3,5-dibromo-4-aminopyridine in concentrated hydrochloric acid.

  • Cool the solution to -5°C to 0°C in an ice-salt bath.

  • Slowly add a solution of 38.5 g (0.56 mol) of sodium nitrite in 150 mL of water, maintaining the temperature below 5°C.

  • Stir the mixture for 15 minutes after the addition is complete.

  • In a separate vessel, prepare a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Method_1_Workflow cluster_0 Step 1: Dibromination cluster_1 Step 2: Sandmeyer Reaction 4-Aminopyridine 4-Aminopyridine NBS_AIBN NBS, AIBN CCl4, 20°C, 24h 4-Aminopyridine->NBS_AIBN Intermediate_1 3,5-Dibromo-4-aminopyridine NBS_AIBN->Intermediate_1 Diazotization 1. NaNO2, HCl, 0°C 2. CuCl Intermediate_1->Diazotization Final_Product This compound Diazotization->Final_Product

Caption: Workflow for the synthesis of this compound from 4-Aminopyridine.

Method 2: Synthesis from Pyridine via a One-Pot Amination and Dibromination

This innovative approach utilizes the fundamental and highly economical starting material, pyridine. The key transformation is a one-pot reaction that achieves both amination at the 4-position and dibromination at the 3 and 5-positions. This is followed by the same Sandmeyer reaction as in Method 1.

Experimental Protocol

Step 1: One-Pot Synthesis of 3,5-Dibromo-4-aminopyridine from Pyridine

This procedure is based on the method disclosed in Chinese patent CN109134358B.[3]

  • In a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 6.0 g (0.08 mol) of pyridine and 10 mL of water.

  • Add 11.5 g (0.12 mol) of ammonium carbonate and stir for 5 minutes.

  • Slowly add 21.7 g of 48% hydrobromic acid solution (0.13 mol) dropwise. Stir for 30 minutes after the addition is complete.

  • Heat the mixture to 110°C.

  • Using a constant pressure dropping funnel, add 12 mL of 30% hydrogen peroxide over 30-40 minutes.

  • After the addition, increase the temperature to 120°C and continue to heat at reflux for 5 hours.

  • Cool the reaction to room temperature and adjust the pH to 10-11 with a 6 mol/L NaOH solution.

  • Extract the product with tert-butyl methyl ether (5 x 25 mL).

  • Concentrate the combined organic layers and purify by thin-layer chromatography followed by recrystallization from ethyl acetate:petroleum ether (1:15) to yield 11.5 g of 3,5-Dibromo-4-aminopyridine (59.9% yield).

Step 2: Synthesis of this compound via Sandmeyer Reaction

The protocol for this step is identical to Step 2 in Method 1.

Workflow Diagram

Method_2_Workflow cluster_0 Step 1: One-Pot Amination/Dibromination cluster_1 Step 2: Sandmeyer Reaction Pyridine Pyridine Reagents_1 (NH4)2CO3, HBr, H2O2 120°C, 5h Pyridine->Reagents_1 Intermediate_2 3,5-Dibromo-4-aminopyridine Reagents_1->Intermediate_2 Diazotization_2 1. NaNO2, HCl, 0°C 2. CuCl Intermediate_2->Diazotization_2 Final_Product_2 This compound Diazotization_2->Final_Product_2

References

Safety Operating Guide

Operational Guide: Proper Disposal and Safety Procedures for 3,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

As a halogenated pyridine, 3,5-Dibromo-4-chloropyridine represents a class of compounds requiring meticulous handling and disposal to ensure personnel safety and environmental protection. Halogenated organic compounds are known for their potential persistence and the hazardous byproducts that can form during improper degradation, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1] This guide provides a comprehensive, step-by-step framework for researchers and laboratory professionals to manage this chemical responsibly from handling to final disposal.

Hazard Assessment & Immediate Safety Protocols

Understanding the specific hazards of this compound is the foundation of its safe management. The compound is classified as acutely toxic and an irritant, demanding strict adherence to safety protocols to prevent exposure.[2]

Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this chemical.[2][3]

Hazard Class GHS Pictogram Signal Word Hazard Statement (H-Code)
Acute ToxicityGHS06Danger H301: Toxic if swallowed.[2]
Acute ToxicityGHS07Warning H312: Harmful in contact with skin.[2]
Acute ToxicityGHS07Warning H332: Harmful if inhaled.[2]
Skin IrritationGHS07Warning H315: Causes skin irritation.[2][3]
Eye IrritationGHS07Warning H319: Causes serious eye irritation.[2][3]
Respiratory IrritationGHS07Warning H335: May cause respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE)

Given the compound's toxicity profile, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4]

  • Eye/Face Protection: Use safety glasses with side shields and a face shield to protect against splashes or airborne particles of the solid compound.[4]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Halogenated organic waste must never be mixed with non-halogenated chemical waste or general refuse.

Causality: Why Segregation is Critical

Halogenated waste streams require specialized disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to manage the resulting acidic gases (HCl, HBr).[6][7] Mixing these wastes contaminates other streams, increasing disposal costs and environmental risk. The U.S. Environmental Protection Agency (EPA) designates certain spent halogenated solvents as F-listed hazardous wastes, underscoring the regulatory importance of their segregation.[8]

Step-by-Step Collection Procedure
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be marked "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name.

  • Collect Solid Waste: Place unreacted or residual solid this compound directly into the designated waste container.

  • Collect Contaminated Materials: Any materials that come into direct contact with the chemical, such as contaminated gloves, weigh boats, or paper towels, must also be placed in this container.

  • Seal and Store: Keep the container tightly sealed when not in use.[9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[5]

  • Request Disposal: Once the container is full or is no longer being used, arrange for its collection by your institution's licensed hazardous waste disposal contractor.[9]

Disposal Workflow and Approved Methodologies

The disposal of this compound from a research or development facility must follow a structured and compliant workflow. The following diagram outlines the decision-making process for managing this waste stream.

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway start This compound Waste Generated decision Nature of Waste? start->decision spill Accidental Spill decision->spill Emergency routine Routine Experimental Waste decision->routine Routine spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol segregate Segregate into Halogenated Waste Container routine->segregate spill_protocol->segregate label_container Seal & Label Container (Contents, Hazards, Date) segregate->label_container store Store in Satellite Accumulation Area label_container->store dispose Arrange Pickup by Licensed Hazardous Waste Contractor store->dispose

Caption: Disposal decision workflow for this compound.

Primary Disposal Method: Licensed Hazardous Waste Disposal

For any laboratory setting, the only acceptable and compliant method for disposing of this compound is through a certified hazardous waste management company. These contractors are equipped to transport and process hazardous materials according to strict federal and local regulations.

Underlying Technology: High-Temperature Incineration

To ensure the complete destruction of halogenated organic compounds, specialized incinerators are required. The process is governed by specific operational parameters to prevent the formation of highly toxic byproducts.

  • Temperature Requirement: For hazardous waste containing over 1% halogenated organic substances, the incineration temperature must be at least 1100 °C.[10] This high temperature ensures the breakdown of the stable pyridine ring and carbon-halogen bonds.

  • Gas Scrubbing: The combustion of this compound produces acidic gases, namely hydrogen chloride (HCl) and hydrogen bromide (HBr). The incineration facility must be equipped with a downstream scrubber system (e.g., a caustic scrubber) to neutralize these gases before they are released into the atmosphere.[6]

  • Destruction Efficiency: Modern thermal oxidation systems can achieve a waste destruction efficiency of over 99.99%.[6]

Alternative Methodologies

While not suitable for laboratory-scale disposal, other technologies for managing halogenated organic wastes exist, such as chemical destruction (dehalogenation).[11][12] These methods use chemical reagents to cleave the carbon-halogen bonds, but they are highly specialized industrial processes.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Small-Scale Spill Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational.

  • Don PPE: Wear the full mandatory PPE as described in Section 1.2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels directly on the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-chloropyridine
Reactant of Route 2
3,5-Dibromo-4-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.